molecular formula C26H32F4N4O3 B12417055 ER degrader 1

ER degrader 1

Cat. No.: B12417055
M. Wt: 524.6 g/mol
InChI Key: QDLCSYBYYIFZJR-QDKQFYOWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ER degrader 1 is a useful research compound. Its molecular formula is C26H32F4N4O3 and its molecular weight is 524.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H32F4N4O3

Molecular Weight

524.6 g/mol

IUPAC Name

2,2-difluoro-3-[(5S,7R)-5-[3-fluoro-5-[[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]amino]-2-pyridinyl]-7-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-yl]propan-1-ol

InChI

InChI=1S/C26H32F4N4O3/c1-16-7-17-8-22-23(37-15-36-22)10-20(17)25(34(16)13-26(29,30)14-35)24-21(28)9-19(11-31-24)32-18-3-6-33(12-18)5-2-4-27/h8-11,16,18,25,32,35H,2-7,12-15H2,1H3/t16-,18+,25+/m1/s1

InChI Key

QDLCSYBYYIFZJR-QDKQFYOWSA-N

Isomeric SMILES

C[C@@H]1CC2=CC3=C(C=C2[C@H](N1CC(CO)(F)F)C4=C(C=C(C=N4)N[C@H]5CCN(C5)CCCF)F)OCO3

Canonical SMILES

CC1CC2=CC3=C(C=C2C(N1CC(CO)(F)F)C4=C(C=C(C=N4)NC5CCN(C5)CCCF)F)OCO3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Estrogen Receptor Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estrogen receptor alpha (ERα) is a pivotal driver in the majority of breast cancers. Endocrine therapies targeting this receptor are a cornerstone of treatment, but intrinsic and acquired resistance remains a significant clinical challenge. Estrogen Receptor (ER) degraders represent a therapeutic class designed to overcome these limitations by not only antagonizing the receptor but also inducing its complete and sustained elimination. This guide provides a detailed technical overview of the mechanism of action of ER degraders, focusing on the first-in-class Selective Estrogen Receptor Degrader (SERD), Fulvestrant, as a foundational example. It further offers a comparative analysis with a next-generation oral SERD, Elacestrant, and an emerging class of ER degraders, the Proteolysis Targeting Chimeras (PROTACs), exemplified by Vepdegestrant (ARV-471). This document includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and mechanisms.

The Estrogen Receptor Signaling Pathway

The canonical ERα signaling pathway is initiated by the binding of its cognate ligand, 17β-estradiol (E2), in the cytoplasm. This binding event triggers a conformational change in the ERα, leading to its dimerization and translocation into the nucleus. Within the nucleus, the ERα dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding facilitates the recruitment of co-activator proteins, initiating the transcription of genes involved in cell proliferation, survival, and differentiation.

Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol ER_alpha_inactive ERα (inactive) E2->ER_alpha_inactive Binding ER_alpha_active ERα Dimer (active) ER_alpha_inactive->ER_alpha_active Dimerization ERE Estrogen Response Element (ERE) ER_alpha_active->ERE Binding cluster_nucleus cluster_nucleus ER_alpha_active->cluster_nucleus Translocation Coactivators Co-activators ERE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Canonical Estrogen Receptor Signaling Pathway.

Mechanism of Action of ER Degraders

Selective Estrogen Receptor Degraders (SERDs)

SERDs are a class of drugs that competitively bind to ERα and induce a conformational change that results in the receptor's ubiquitination and subsequent degradation by the proteasome.[1][2] This dual mechanism of action—antagonism and degradation—effectively eliminates ERα from the cell, thereby shutting down downstream signaling pathways that drive cancer cell growth.[1]

Fulvestrant (ICI 182,780) , the first approved SERD, serves as the archetypal example. It binds to the ER with high affinity, disrupts receptor dimerization, and inhibits its nuclear localization.[3] The unstable complex formed between fulvestrant and ERα is recognized by the cellular machinery responsible for protein degradation, leading to the destruction of the receptor.[4]

SERD_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERD Fulvestrant (SERD) ER_alpha ERα SERD->ER_alpha Binding & Conformational Change SERD_ER_complex Fulvestrant-ERα Complex ER_alpha->SERD_ER_complex Ubiquitinated_ER Polyubiquitinated ERα SERD_ER_complex->Ubiquitinated_ER Ubiquitination Transcription_Blocked Gene Transcription Blocked SERD_ER_complex->Transcription_Blocked Inhibition of Nuclear Translocation & ERE Binding Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_ER Proteasome Proteasome Ubiquitinated_ER->Proteasome Targeting Degraded_ER Proteasome->Degraded_ER Degradation

Mechanism of Action of a Selective Estrogen Receptor Degrader (SERD).
PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that represent a novel approach to targeted protein degradation. An ER-targeting PROTAC, such as Vepdegestrant (ARV-471) , consists of a ligand that binds to ERα and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. By bringing the ERα and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the efficient polyubiquitination and subsequent proteasomal degradation of ERα.

PROTAC_Mechanism_of_Action PROTAC Vepdegestrant (PROTAC) ER_alpha ERα PROTAC->ER_alpha Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (PROTAC-ERα-E3 Ligase) PROTAC->Ternary_Complex ER_alpha->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitinated_ER Polyubiquitinated ERα Ternary_Complex->Ubiquitinated_ER Induces Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_ER Proteasome Proteasome Ubiquitinated_ER->Proteasome Targeting Degraded_ER Proteasome->Degraded_ER Degradation PROTAC_recycled Vepdegestrant (recycled) Proteasome->PROTAC_recycled Release

Mechanism of Action of a PROTAC ER Degrader.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Fulvestrant, Elacestrant, and Vepdegestrant (ARV-471).

Table 1: ERα Binding Affinity and Degradation Potency

CompoundTypeERα Binding Affinity (Ki)ERα Degradation (DC50)Max Degradation (Dmax)
Fulvestrant SERD~0.2 nM-~40-50% in vivo
Elacestrant Oral SERD-~0.6 nM (EC50)Similar to Fulvestrant
Vepdegestrant (ARV-471) PROTAC~0.28 nM~1-2 nM>90%

Table 2: Anti-proliferative Activity in ER+ Breast Cancer Cell Lines

CompoundCell LineIC50 / GI50Notes
Fulvestrant MCF-7~0.29 - 0.8 nMWild-type ERα
T47D~2.17 µMWild-type ERα
Elacestrant MCF-7-IC50 values are generally 10-fold higher than fulvestrant but are within clinically achievable concentrations.
MCF-7 LTED (Y537C)~5 nM (GI50)ESR1 mutant
SUM44-LTED (Y537S)~100 nM (GI50)ESR1 mutant
Vepdegestrant (ARV-471) T47D-KBluc~1.1 nM (IC50)Reporter assay
MCF-7~0.9 nM (DC50)Degradation assay
ESR1 mutant linesPotent growth inhibitionY537S and D538G mutants

Experimental Protocols

ERα Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound for ERα by quantifying its ability to compete with a radiolabeled ligand.

  • Materials:

    • Rat uterine cytosol preparation (source of ERα)

    • TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

    • Radiolabeled ligand: [³H]-17β-estradiol ([³H]-E2)

    • Unlabeled competitor (test compound, e.g., Fulvestrant) at various concentrations

    • Scintillation fluid and counter

  • Procedure:

    • Prepare uterine cytosol from ovariectomized rats.

    • In assay tubes, combine a fixed amount of cytosol (50-100 µg protein) and a fixed concentration of [³H]-E2 (0.5-1.0 nM).

    • Add increasing concentrations of the unlabeled test compound.

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from unbound radioligand (e.g., via filtration).

    • Quantify the bound radioactivity using a scintillation counter.

    • Plot the percentage of bound [³H]-E2 against the log concentration of the competitor to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Western Blot for ERα Degradation

This protocol allows for the visualization and quantification of ERα protein levels following treatment with a degrader.

  • Materials:

    • ER-positive breast cancer cells (e.g., MCF-7)

    • Cell culture medium and reagents

    • ER degrader (e.g., Fulvestrant, ARV-471)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels, running and transfer buffers

    • PVDF membrane

    • Blocking buffer (5% non-fat dry milk or BSA in TBST)

    • Primary antibodies: anti-ERα and a loading control (e.g., anti-β-actin, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with various concentrations of the ER degrader or vehicle control (DMSO) for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE (20-40 µg per lane) and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Apply chemiluminescent substrate and visualize bands using an imaging system.

    • Quantify band intensity and normalize to the loading control to determine the relative ERα protein levels.

In-Cell Ubiquitination Assay

This assay is used to demonstrate that the degradation of ERα is mediated by the ubiquitin-proteasome system.

  • Materials:

    • ER-positive breast cancer cells

    • Plasmids encoding His-tagged Ubiquitin (His-Ub) and ERα

    • Transfection reagent

    • ER degrader

    • Proteasome inhibitor (e.g., MG-132)

    • Lysis buffer containing Ni-NTA agarose beads

    • Western blot reagents

  • Procedure:

    • Co-transfect cells with plasmids for His-Ub and ERα.

    • Treat cells with the ER degrader with or without a proteasome inhibitor (MG-132) for a few hours.

    • Lyse the cells under denaturing conditions.

    • Perform a pull-down of ubiquitinated proteins using Ni-NTA agarose beads.

    • Elute the bound proteins.

    • Analyze the eluates by Western blot using an anti-ERα antibody to detect polyubiquitinated ERα. An increase in high molecular weight ERα smears in the presence of the degrader and MG-132 indicates ubiquitination.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials:

    • ER-positive breast cancer cells

    • 96-well plates

    • ER degrader

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

    • Treat cells with a serial dilution of the ER degrader for the desired duration (e.g., 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50.

ERα Reporter Gene Assay

This assay measures the transcriptional activity of ERα in response to a test compound.

  • Materials:

    • Cells stably or transiently co-transfected with an ERα expression vector and a reporter plasmid containing an ERE-driven luciferase gene (e.g., MCF7-VM7Luc4E2).

    • ER degrader

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Plate the reporter cells in a 96-well plate.

    • Treat the cells with the ER degrader in the presence of a known ERα agonist (e.g., 17β-estradiol) to measure antagonist activity.

    • Incubate for 24-48 hours.

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • A decrease in luciferase activity in the presence of the degrader indicates inhibition of ERα transcriptional activity.

Experimental Workflow

A typical preclinical workflow for the evaluation of a novel ER degrader is outlined below.

Experimental_Workflow A Compound Synthesis & Characterization B Biochemical Assays: ERα Binding Affinity (Ki) A->B C Cell-Based Assays: 1. ERα Degradation (Western Blot, DC50) 2. ERα Transcriptional Activity (Reporter Assay) 3. Anti-proliferative Activity (MTT Assay, IC50) B->C D Mechanism of Action Studies: Ubiquitination Assay C->D E In Vivo Efficacy Studies: Patient-Derived Xenograft (PDX) Models C->E G Lead Optimization / Candidate Selection D->G F Pharmacokinetic & Toxicology Studies E->F F->G

Preclinical Evaluation Workflow for an ER Degrader.

Conclusion

Estrogen receptor degraders, including SERDs and PROTACs, offer a powerful therapeutic strategy for ER-positive breast cancer by promoting the elimination of the ERα protein. This comprehensive guide has detailed the molecular mechanisms of action, provided key quantitative data for prototypical and next-generation agents, and outlined the essential experimental protocols for their characterization. This information serves as a valuable resource for researchers and drug development professionals working to advance this important class of anti-cancer agents.

References

An In-depth Technical Guide to the Binding Affinity of ER Degraders to Estrogen Receptor Alpha

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor alpha (ERα), a key driver in the majority of breast cancers, remains a critical therapeutic target. Selective Estrogen Receptor Degraders (SERDs) represent a class of endocrine therapies designed to not only antagonize but also eliminate the ERα protein, thereby offering a potential advantage over traditional antagonists. This technical guide provides a detailed overview of the binding affinity of ER degraders to ERα, focusing on quantitative data, experimental methodologies, and the underlying biological pathways.

While the term "ER degrader 1" is noted as a potent degrader of the estrogen receptor in patent literature (WO2021139756A1, compound 11), specific quantitative binding affinity data for this compound is not publicly available at present.[1] Therefore, this guide will focus on well-characterized and clinically relevant ER degraders to provide a comprehensive understanding of the binding characteristics of this important class of molecules.

Quantitative Binding Affinity Data

The binding affinity of ER degraders to ERα is a critical parameter for their biological activity. This is typically quantified by metrics such as the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). The table below summarizes the binding affinities of several key ER degraders for ERα.

Compound NameCompound TypeBinding ParameterValue (nM)Assay TypeReference
Fulvestrant (ICI 182,780) SERDIC500.94Cell-free[2]
IC5027Competitive binding assay (LBD)[3]
Vepdegestrant (ARV-471) PROTACIC501Radioligand binding assay[4]
DC50~1ER degradation in cell lines[5]
Bazedoxifene SERM/SERD hybridIC5026Radioligand binding assay
Compound 11 (from a study on novel SERDs) Novel SERDRBAHigh (not quantified in nM)Competitive binding assay
OP-1074 PA-SERDIC507Competitive binding assay (LBD)

Note: The values presented are from different experimental systems and should be compared with caution. PA-SERD: Pure Antiestrogen and Selective ERα Degrader; RBA: Relative Binding Affinity.

Signaling Pathway and Mechanism of Action

ER degraders function by binding to ERα and inducing its degradation through the ubiquitin-proteasome system. This process effectively eliminates the receptor from the cell, preventing both ligand-dependent and -independent signaling.

ER_Degradation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_Degrader ER Degrader Ternary_Complex ERα-Degrader-E3 Ligase Ternary Complex ER_Degrader->Ternary_Complex Binds to ERα ER_alpha ERα ER_alpha->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited by Degrader Ub_ER_alpha Polyubiquitinated ERα Ternary_Complex->Ub_ER_alpha Ubiquitin Tagging Proteasome 26S Proteasome Ub_ER_alpha->Proteasome Targeted for Degradation Degraded_ER Degraded ERα (Amino Acids) Proteasome->Degraded_ER Degradation Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents: - ERα Protein - Radiolabeled Ligand - Test Compound Dilutions Incubation Incubate ERα, Radioligand, and Test Compound Prep_Reagents->Incubation Separation Separate Bound and Free Ligand Incubation->Separation Quantification Quantify Radioactivity of Bound Fraction Separation->Quantification Plotting Plot % Bound vs. [Test Compound] Quantification->Plotting Calculation Calculate IC50 and Ki Plotting->Calculation

References

"ER degrader 1" selectivity profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Selectivity Profile of a Representative Estrogen Receptor (ER) Degrader: Vepdegestrant (ARV-471)

Introduction

The targeting of the estrogen receptor (ER) is a cornerstone in the treatment of ER-positive breast cancer. While selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) have been pivotal, the emergence of Proteolysis Targeting Chimeras (PROTACs) represents a novel and potent therapeutic strategy. This guide provides a detailed technical overview of the selectivity profile of a leading investigational PROTAC ER degrader, vepdegestrant (ARV-471), which will be used as a representative example for "ER degrader 1". Vepdegestrant is an orally bioavailable molecule designed to specifically target and induce the degradation of the estrogen receptor.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the available data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

Vepdegestrant is a heterobifunctional molecule that operates through the PROTAC mechanism. It consists of a ligand that binds to the estrogen receptor and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[4] By bringing the ER and the E3 ligase into close proximity, vepdegestrant facilitates the ubiquitination of the ER, marking it for degradation by the proteasome.[5] This event-driven pharmacology allows for the catalytic degradation of the target protein, distinguishing it from traditional occupancy-driven inhibitors.

Mechanism of Action of Vepdegestrant (ARV-471) cluster_0 Cellular Environment cluster_1 Ternary Complex Formation Vepdegestrant Vepdegestrant (ARV-471) ER Estrogen Receptor (ERα) Vepdegestrant->ER Binds to ER E3_Ligase Cereblon (CRBN) E3 Ligase Complex Vepdegestrant->E3_Ligase Proteasome 26S Proteasome ER->Proteasome Targeted for Degradation Ubiquitin Ubiquitin (Ub) E3_Ligase->Ubiquitin Activates Degraded_ER Degraded ER (Peptides) Proteasome->Degraded_ER Degrades Ubiquitin->ER Polyubiquitination ER_Vep_E3 ER-Vepdegestrant-E3 Ligase Ternary Complex

Caption: Mechanism of action of the PROTAC ER degrader, vepdegestrant.

Selectivity Profile

The selectivity of a targeted therapy is paramount to its safety and efficacy. Vepdegestrant has demonstrated a high degree of selectivity for the estrogen receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data for vepdegestrant (ARV-471).

Table 1: In Vitro Degradation and Potency of Vepdegestrant

ParameterCell LineValueReference
DC₅₀ (Degradation)ER-positive breast cancer cell lines~1-2 nM
GI₅₀ (Growth Inhibition)MCF-73.3 nM
GI₅₀ (Growth Inhibition)T47D4.5 nM
GI₅₀ (Growth Inhibition)T47D (ER Y537S mutant)8.0 nM
GI₅₀ (Growth Inhibition)T47D (ER D538G mutant)5.7 nM

Table 2: In Vivo Efficacy of Vepdegestrant

ModelTreatmentER DegradationTumor Growth Inhibition (TGI)Reference
MCF-7 Xenograft3 mg/kg, oral, daily>94%85%
MCF-7 Xenograft10 mg/kg, oral, daily>94%98%
MCF-7 Xenograft30 mg/kg, oral, daily>94%120%
ST941/HI (PDX, ER Y537S)10 mg/kg, oral, dailyNot specifiedTumor regression

A proteomics study conducted in MCF-7 cells treated with vepdegestrant revealed that the most significantly downregulated protein was the estrogen receptor, providing strong evidence for its high selectivity at the cellular level. While a comprehensive kinome scan or broad off-target binding profile for vepdegestrant is not publicly available in the reviewed literature, the existing data points to a highly specific degrader of the estrogen receptor.

Signaling Pathway

Vepdegestrant targets the ER signaling pathway, which is a critical driver of proliferation in ER-positive breast cancer.

Estrogen Receptor Signaling Pathway and Vepdegestrant Intervention cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Estrogen Estrogen ER_inactive Inactive ERα Estrogen->ER_inactive Binds ER_active Active ERα Dimer ER_inactive->ER_active Dimerization & Activation Proteasome Proteasome ER_inactive->Proteasome ERE Estrogen Response Element (ERE) ER_active->ERE Binds to DNA Vepdegestrant Vepdegestrant Vepdegestrant->ER_inactive Induces Degradation Gene_Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) ERE->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation

Caption: Simplified ER signaling pathway and the point of intervention by vepdegestrant.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

Experimental Workflow

General Workflow for Characterization of an ER Degrader cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Biochemical Assays (e.g., Binding Affinity) B ER Degradation Assay (Western Blot, DC₅₀) A->B C Cell Viability Assay (e.g., CCK-8, GI₅₀) B->C D Off-Target Profiling (e.g., Kinome Scan) C->D E Pharmacokinetics (PK) Studies D->E F Xenograft Models (e.g., MCF-7) E->F G Pharmacodynamics (Tumor ER Levels) F->G H Toxicity Studies G->H

Caption: A general experimental workflow for the preclinical characterization of a PROTAC ER degrader.

Western Blot Analysis for ERα Degradation

This protocol is used to quantify the degradation of the ERα protein following treatment with an ER degrader.

  • Cell Culture and Treatment:

    • Seed ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the ER degrader for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against ERα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Perform densitometry analysis to quantify the band intensity of ERα relative to the loading control.

    • Calculate the half-maximal degradation concentration (DC₅₀) from the dose-response curve.

Cell Viability Assay (e.g., CCK-8)

This assay measures the effect of the ER degrader on cell proliferation and viability.

  • Cell Seeding and Treatment:

    • Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Treat the cells with a serial dilution of the ER degrader. Include a vehicle-only control.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • Viability Measurement:

    • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Determine the half-maximal growth inhibitory concentration (GI₅₀) by plotting the percentage of viability against the logarithm of the drug concentration.

MCF-7 Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of the ER degrader.

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice (e.g., nude or NSG).

    • Supplement the mice with estrogen, typically via a slow-release pellet, to support the growth of the estrogen-dependent MCF-7 cells.

    • Inject MCF-7 cells, often mixed with Matrigel, into the mammary fat pad of the mice.

  • Treatment and Monitoring:

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the ER degrader (e.g., by oral gavage) and vehicle control according to the desired dosing schedule.

    • Monitor tumor growth by caliper measurements at regular intervals.

    • Monitor the body weight and overall health of the animals.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Tumor tissue can be used for pharmacodynamic analysis, such as Western blotting to confirm ER degradation.

Vepdegestrant (ARV-471) serves as a prime example of a highly potent and selective PROTAC ER degrader. Its mechanism of action, leading to the efficient degradation of the estrogen receptor, translates to robust anti-tumor activity in preclinical models and promising clinical benefit in patients with ER-positive breast cancer. The high selectivity for ER minimizes the potential for off-target effects, contributing to a favorable safety profile. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other next-generation ER-targeted therapies. Further disclosure of comprehensive selectivity data, such as kinome-wide profiling, will be valuable in fully elucidating the off-target landscape of this class of molecules.

References

Vepdegestrant ("ER degrader 1") vs. Fulvestrant: A Technical Guide to Activity and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the novel oral PROteolysis TArgeting Chimera (PROTAC) estrogen receptor (ER) degrader, vepdegestrant (ARV-471), referred to herein as "ER degrader 1," and the established selective ER degrader (SERD), fulvestrant. This document details their mechanisms of action, comparative preclinical and clinical efficacy, and the experimental methodologies used for their evaluation.

Executive Summary

Estrogen receptor-positive (ER+) breast cancer is a predominant subtype, and endocrine therapies targeting the ER signaling pathway are a cornerstone of its treatment. Fulvestrant, the first-in-class SERD, has been a valuable therapeutic agent but is limited by its intramuscular route of administration and incomplete ER degradation. Vepdegestrant, a novel oral PROTAC ER degrader, offers a distinct mechanism of action by hijacking the cell's ubiquitin-proteasome system to induce potent and more complete degradation of the estrogen receptor. Preclinical and clinical data suggest that vepdegestrant has the potential to overcome some of the limitations of fulvestrant, particularly in the context of tumors harboring ESR1 mutations.

Mechanism of Action

Vepdegestrant (PROTAC ER Degrader)

Vepdegestrant is a heterobifunctional molecule designed to induce the degradation of the estrogen receptor. It consists of a ligand that binds to the ER and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing the ER and CRBN into close proximity, vepdegestrant facilitates the formation of a ternary complex.[1] This induced proximity triggers the transfer of ubiquitin to the ER, leading to its polyubiquitination and subsequent degradation by the proteasome.[2][3] This process is catalytic, allowing a single vepdegestrant molecule to induce the degradation of multiple ER proteins.

Fulvestrant (SERD)

Fulvestrant is a steroidal antiestrogen that competitively binds to the estrogen receptor with high affinity. Upon binding, fulvestrant induces a conformational change in the ER, which inhibits receptor dimerization, disrupts nuclear localization, and accelerates its degradation through the cellular protein degradation machinery. This results in a dual mechanism of action: antagonism of ER signaling and degradation of the ER protein. However, in clinical settings, fulvestrant-mediated ER degradation is often incomplete.

Signaling Pathways

The following diagram illustrates the distinct mechanisms by which vepdegestrant and fulvestrant target the estrogen receptor signaling pathway.

cluster_0 Vepdegestrant (PROTAC) Mechanism cluster_1 Fulvestrant (SERD) Mechanism Vepdegestrant Vepdegestrant Ternary Complex Ternary Complex Vepdegestrant->Ternary Complex ER ER ER->Ternary Complex E3 Ligase (CRBN) E3 Ligase (CRBN) E3 Ligase (CRBN)->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for ER Degradation ER Degradation Proteasome->ER Degradation ER_Signaling ER-mediated Gene Transcription (Proliferation, Survival) ER Degradation->ER_Signaling Prevents Fulvestrant Fulvestrant ER_F_Fulvestrant ER-Fulvestrant Complex Fulvestrant->ER_F_Fulvestrant ER_F ER ER_F->ER_F_Fulvestrant Inhibition of Dimerization Inhibition of Dimerization ER_F_Fulvestrant->Inhibition of Dimerization Altered Conformation Altered Conformation ER_F_Fulvestrant->Altered Conformation Inhibition of Signaling Inhibition of Signaling Inhibition of Dimerization->Inhibition of Signaling ER Degradation_F ER Degradation Altered Conformation->ER Degradation_F Inhibition of Signaling->ER_Signaling Blocks Estrogen Estrogen ER_unbound ER Estrogen->ER_unbound Binds ER_unbound->ER_Signaling Activates

Figure 1: Mechanisms of ER Degradation by Vepdegestrant and Fulvestrant.

Preclinical Activity: In Vitro Data

The following tables summarize the in vitro efficacy of vepdegestrant and fulvestrant in ER+ breast cancer cell lines.

Table 1: In Vitro ERα Degradation
CompoundCell LineDC50 (nM)Maximum Degradation (%)Reference(s)
VepdegestrantER-positive cell lines~1-2≥90
VepdegestrantMCF-7 (ER+, WT)-≥90
VepdegestrantT47D (ER+, WT)-≥90
FulvestrantUterine tissue-65
FulvestrantST941/HI PDX model-63
Table 2: In Vitro Anti-proliferative Activity
CompoundCell LineIC50/GI50 (nM)Reference(s)
VepdegestrantMCF-7 (WT ER)3.3
VepdegestrantT47D (WT ER)4.5
VepdegestrantT47D (Y537S mutant)8.0
VepdegestrantT47D (D538G mutant)5.7
FulvestrantMCF-70.29
FulvestrantT47D2.168

Preclinical Activity: In Vivo Data

The antitumor activity of vepdegestrant and fulvestrant has been evaluated in various xenograft models of ER+ breast cancer.

Table 3: In Vivo Tumor Growth Inhibition (TGI)
CompoundModelDoseTGI (%)Reference(s)
VepdegestrantMCF-7 orthotopic xenograft3 mg/kg/day85
VepdegestrantMCF-7 orthotopic xenograft10 mg/kg/day98
VepdegestrantMCF-7 orthotopic xenograft30 mg/kg/day105-120
FulvestrantMCF-7 orthotopic xenograft200 mg/kg46
VepdegestrantST941/HI (PDX, ESR1 Y537S)30 mg/kg/day102
VepdegestrantST941/HI/PBR (palbociclib-resistant PDX)30 mg/kg/day102

Clinical Activity

The Phase 3 VERITAC-2 trial directly compared the efficacy of vepdegestrant with fulvestrant in patients with ER+/HER2- advanced breast cancer who had progressed on a CDK4/6 inhibitor and endocrine therapy.

Table 4: VERITAC-2 Phase 3 Clinical Trial Results
EndpointPopulationVepdegestrant (200 mg daily)Fulvestrant (500 mg)Hazard Ratio (95% CI)p-valueReference(s)
Median Progression-Free Survival (mPFS)ESR1-mutant5.0 months2.1 months0.57 (0.42–0.77)<0.001
Median Progression-Free Survival (mPFS)Intent-to-Treat (ITT)3.7 months3.6 months0.83 (0.68–1.02)0.07
Clinical Benefit RateESR1-mutant42.1%20.2%--
Objective Response RateESR1-mutant18.6%4.0%--

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of ER degraders on the proliferation of ER+ breast cancer cells, such as MCF-7.

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., EMEM with 10% FBS, insulin, non-essential amino acids, sodium pyruvate, and penicillin/streptomycin)

  • 96-well plates

  • Vepdegestrant and fulvestrant stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Workflow Diagram:

Seed_Cells Seed MCF-7 cells in 96-well plates Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat cells with serial dilutions of vepdegestrant or fulvestrant Incubate_24h->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT solution to each well Incubate_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Solubilize Add solubilization buffer Incubate_2_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % viability and IC50 Read_Absorbance->Calculate_Viability

Figure 2: Workflow for a Cell Viability (MTT) Assay.

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of vepdegestrant and fulvestrant in complete growth medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the half-maximal inhibitory concentration (IC50).

Western Blotting for ERα Degradation

This protocol is for quantifying the amount of ERα protein in cells following treatment with ER degraders.

Materials:

  • ER+ breast cancer cells (e.g., MCF-7)

  • 6-well plates

  • Vepdegestrant and fulvestrant stock solutions

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ERα

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Workflow Diagram:

Seed_Treat Seed and treat MCF-7 cells with vepdegestrant or fulvestrant Lyse_Cells Lyse cells and collect protein Seed_Treat->Lyse_Cells Quantify_Protein Quantify protein concentration (BCA assay) Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody (anti-ERα) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal with ECL and imaging system Secondary_Ab->Detect Re_probe Strip and re-probe for loading control Detect->Re_probe Analyze Analyze band intensity Re_probe->Analyze

Figure 3: Workflow for Western Blotting of ERα.

Procedure:

  • Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and treat with various concentrations of vepdegestrant or fulvestrant for a specified time (e.g., 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against ERα overnight at 4°C. Following washes, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to confirm equal protein loading.

  • Analysis: Quantify the band intensities to determine the percentage of ERα degradation relative to the vehicle control.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of ER degraders in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • MCF-7 cells

  • Matrigel

  • Estrogen pellets

  • Vepdegestrant and fulvestrant formulations for in vivo administration

  • Calipers for tumor measurement

Workflow Diagram:

Implant_Estrogen Implant estrogen pellets into mice Inject_Cells Inject MCF-7 cells with Matrigel subcutaneously into the flank Implant_Estrogen->Inject_Cells Monitor_Tumor Monitor tumor growth Inject_Cells->Monitor_Tumor Randomize Randomize mice into treatment groups when tumors reach a specific size Monitor_Tumor->Randomize Treat_Mice Administer vepdegestrant (oral) or fulvestrant (intramuscular) Randomize->Treat_Mice Measure_Tumors Measure tumor volume regularly Treat_Mice->Measure_Tumors Euthanize Euthanize mice at endpoint Measure_Tumors->Euthanize Analyze_Data Analyze tumor growth inhibition Euthanize->Analyze_Data

References

The Advent of ER Degrader 1: A Technical Guide to Targeted Estrogen Receptor Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of endocrine therapy for estrogen receptor-positive (ER+) cancers is undergoing a paradigm shift with the advent of targeted protein degraders. This technical guide provides an in-depth exploration of a novel class of molecules exemplified by "ER degrader 1," a term representing a potent and selective Proteolysis Targeting Chimera (PROTAC). We will use the well-characterized clinical-stage compound, Vepdegestrant (ARV-471), as a prime example to dissect the discovery, synthesis, and mechanism of action of these innovative therapeutics. This document is intended to be a comprehensive resource, detailing the core science, quantitative data, and experimental methodologies that underpin this promising approach to cancer treatment.

Discovery and Rationale: Overcoming Endocrine Resistance

For decades, targeting the estrogen receptor (ER) with selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders/downregulators (SERDs) has been a cornerstone of therapy for ER+ breast cancer. However, the development of resistance, often driven by mutations in the ESR1 gene, remains a significant clinical challenge.

PROTAC ER degraders represent a novel strategy designed to overcome these limitations. Unlike traditional inhibitors that merely block the receptor's function, PROTACs are bifunctional molecules engineered to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to specifically eliminate the ER protein.[1][2]

An "this compound," such as Vepdegestrant, is a heterobifunctional molecule composed of three key components:

  • A high-affinity ligand for the estrogen receptor: This "warhead" selectively binds to the target protein.

  • A recruiter for an E3 ubiquitin ligase: This moiety engages a specific E3 ligase, such as Cereblon (CRBN).

  • A flexible linker: This connects the ER-binding and E3 ligase-recruiting moieties, facilitating the formation of a stable ternary complex.

By bringing the ER and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the ER, marking it for degradation by the proteasome.[1][2] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple ER proteins, leading to a profound and sustained suppression of ER signaling.

Synthesis of Vepdegestrant (ARV-471): A Representative "this compound"

The synthesis of Vepdegestrant (ARV-471) is a multi-step process that involves the preparation of two key fragments: the ER-targeting moiety and the E3 ligase-recruiting moiety, which are then connected via a linker. The following is a representative synthetic scheme based on published literature.

Experimental Protocol: Synthesis of Vepdegestrant (ARV-471)

A convergent synthetic strategy is employed for the commercial manufacturing of Vepdegestrant. This involves the synthesis of two advanced chiral intermediates, which are then coupled in a final reductive amination step. The overall process consists of seven proposed regulatory Good Manufacturing Practice (GMP) steps with five isolations, achieving an overall yield of 29%.[3]

One of the key challenges in the synthesis is the stereoselective formation of the cis-1,2-diaryltetralin core of the ER-binding fragment. An efficient method to achieve this involves a Ruthenium-catalyzed asymmetric hydrogenation, which establishes the critical stereocenter with high diastereoselectivity (>99% de). This approach avoids the need for chiral chromatography, enhancing the efficiency and scalability of the synthesis.

Another critical aspect is the synthesis of the Cereblon-recruiting fragment. A second-generation route has been developed where the chiral cyclic imide moiety is installed as a key fragment via reductive amination with a linker fragment.

Illustrative Final Coupling Step (Reductive Amination):

  • The advanced intermediate containing the ER-binding moiety (a lasofoxifene fragment) is dissolved in a suitable solvent, such as dichloromethane (DCM) or dichloroethane (DCE).

  • The Cereblon receptor fragment intermediate is added to the solution.

  • A reducing agent, such as sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature until completion, monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford Vepdegestrant.

Quantitative Data and Biological Activity

The efficacy of "this compound" is quantified through a series of in vitro and in vivo studies. The following tables summarize key preclinical data for Vepdegestrant (ARV-471).

Table 1: In Vitro Degradation and Proliferation Inhibition
ParameterCell LineER StatusValue (nM)Reference(s)
DC50 (50% Degradation Concentration)MCF-7WT~1-2
T47DWT~1
Dmax (Maximum Degradation)MCF-7WT>90%
GI50 (50% Growth Inhibition)MCF-7WT3.3
T47DWT4.5
T47DY537S Mutant8.0
T47DD538G Mutant5.7

WT: Wild-Type

Table 2: In Vivo Tumor Growth Inhibition (TGI)
ModelTreatmentDose (mg/kg)TGI (%)Reference(s)
MCF-7 XenograftVepdegestrant387
Vepdegestrant10105
Vepdegestrant30123
Fulvestrant331
Fulvestrant1066
Fulvestrant3080
ST941/HI PDX (Y537S Mutant)Vepdegestrant10102

PDX: Patient-Derived Xenograft

Key Experimental Protocols

Western Blot for ERα Degradation

This protocol is used to quantify the reduction in ERα protein levels following treatment with an ER degrader.

Materials:

  • ER+ breast cancer cells (e.g., MCF-7)

  • Cell culture medium and supplements

  • ER degrader (e.g., Vepdegestrant)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-ERα

  • Loading control antibody: anti-β-actin or anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the ER degrader or DMSO for the desired time (e.g., 24, 48, or 72 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against ERα and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the ERα signal to the loading control to determine the percentage of ERα degradation relative to the vehicle-treated control.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

  • ER+ breast cancer cells

  • Opaque-walled 96-well plates

  • Cell culture medium

  • ER degrader

  • DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the ER degrader or DMSO.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • Assay Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot the results to determine the GI50 value.

Signaling Pathways and Mechanism of Action

The mechanism of action of an "this compound" involves the hijacking of the ubiquitin-proteasome system to induce the degradation of ERα. The following diagrams illustrate the ERα signaling pathway and the intervention by the PROTAC degrader.

ER_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER ERα Estrogen->ER Binds ER_dimer ERα Dimer ER->ER_dimer Dimerization HSP90 HSP90 ER_HSP90 ERα-HSP90 Complex ER_HSP90->ER HSP90 Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Estrogen receptor (ERα) signaling pathway.

PROTAC_Mechanism_of_Action cluster_cell Cell ER_Degrader This compound (Vepdegestrant) Ternary_Complex ERα : Degrader : E3 Ternary Complex ER_Degrader->Ternary_Complex ER ERα ER->Ternary_Complex E3_Ligase E3 Ligase (Cereblon) E3_Ligase->Ternary_Complex Ternary_Complex->ER_Degrader Release & Recycle Ub_ER Ubiquitinated ERα Ternary_Complex->Ub_ER Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_ER->Proteasome Recognition Degradation ERα Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

Caption: Mechanism of action of an ER PROTAC degrader.

Conclusion

"this compound," exemplified by Vepdegestrant (ARV-471), represents a significant advancement in the field of endocrine therapy. By harnessing the cell's natural protein degradation machinery, these molecules offer a novel and potent mechanism to eliminate the estrogen receptor, a key driver of ER+ breast cancer. The ability to overcome resistance mechanisms associated with traditional therapies highlights the immense potential of this new class of drugs. This technical guide provides a foundational understanding of the discovery, synthesis, and mechanism of action of these promising therapeutic agents, intended to support further research and development in this exciting area of oncology.

References

The Role of ER Degraders in Overcoming Endocrine Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endocrine therapy is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, a significant challenge in the long-term management of this disease is the development of endocrine resistance. A key strategy to combat this resistance is the use of selective estrogen receptor degraders (SERDs), a class of therapeutic agents designed to not only block the estrogen receptor but also to promote its degradation. This guide provides an in-depth overview of the mechanism of action of ER degraders, their role in overcoming endocrine resistance, and a summary of key preclinical and clinical findings, with a focus on prominent examples of this drug class.

Introduction to Endocrine Resistance

Endocrine resistance in ER+ breast cancer can be primary (intrinsic) or acquired.[1] Primary resistance is characterized by a lack of response to initial endocrine therapy, while acquired resistance develops after an initial period of successful treatment.[1] The mechanisms driving endocrine resistance are complex and multifactorial, but a central theme is the continued or reactivated signaling through the ER pathway.

One of the most well-characterized mechanisms of acquired resistance is the development of mutations in the gene encoding the estrogen receptor alpha (ESR1).[2] These mutations, often found in the ligand-binding domain of the receptor, can lead to constitutive, ligand-independent activation of the ER, rendering therapies that target estrogen production, like aromatase inhibitors, ineffective.[2] Other mechanisms include the activation of alternative signaling pathways, such as the PI3K/Akt/mTOR pathway, which can cross-talk with and activate the ER pathway.[3]

Mechanism of Action of ER Degraders

Selective Estrogen Receptor Degraders (SERDs) represent a distinct class of endocrine agents that directly target the estrogen receptor for destruction. Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which competitively inhibit estrogen binding, SERDs induce a conformational change in the ER protein that marks it for ubiquitination and subsequent degradation by the proteasome. This dual mechanism of action—antagonism and degradation—results in a more complete shutdown of ER signaling.

The first-in-class SERD, fulvestrant, has been a valuable therapeutic option for patients with advanced ER+ breast cancer who have progressed on other endocrine therapies. However, its administration via intramuscular injection and limitations in bioavailability have spurred the development of novel, orally bioavailable SERDs. These next-generation SERDs, including elacestrant, camizestrant, and giredestrant, have shown promise in overcoming some of the limitations of fulvestrant and have demonstrated efficacy in patients with ESR1 mutations.

SERD_Mechanism_of_Action Estrogen Estrogen ER ER Estrogen->ER Binds ER_dimer ER_dimer ER->ER_dimer Translocates & Dimerizes Proteasome Proteasome ER->Proteasome Degradation SERD SERD SERD->ER Binds Ubiquitin Ubiquitin Ubiquitin->ER Ubiquitination

Overcoming Endocrine Resistance with ER Degraders

The ability of SERDs to degrade the estrogen receptor makes them particularly effective in the context of endocrine resistance.

Targeting ESR1 Mutations

In breast cancers with ESR1 mutations, the ER is constitutively active, driving tumor growth even in the absence of estrogen. Aromatase inhibitors, which work by depleting estrogen levels, are therefore ineffective against these tumors. SERDs, by directly binding to and promoting the degradation of the mutant ER protein, can effectively shut down this resistance pathway. Clinical trials with next-generation oral SERDs have demonstrated improved outcomes in patients with ESR1-mutated tumors compared to standard endocrine therapies.

ESR1_Mutation_and_SERD_Action Constitutive_ER Constitutive_ER ER_Degradation ER_Degradation

Activity in Fulvestrant-Resistant Models

Preclinical studies have shown that some next-generation oral SERDs can overcome resistance to fulvestrant. The mechanisms underlying this are not fully elucidated but may relate to improved bioavailability, higher potency, and potentially different binding modes to the ER that are effective against certain conformational changes that confer resistance to fulvestrant.

Combination Therapies

To address the complexity of endocrine resistance, SERDs are being investigated in combination with other targeted agents. A key area of focus is the combination of SERDs with CDK4/6 inhibitors. The rationale for this combination is to simultaneously block two key drivers of cell cycle progression in ER+ breast cancer: the ER signaling pathway and the cyclin D-CDK4/6 axis. Clinical trials are evaluating the efficacy of these combinations in various settings, including as first-line treatment and after progression on prior therapies.

Another promising combination strategy involves pairing SERDs with inhibitors of the PI3K/Akt/mTOR pathway. Aberrant activation of this pathway is a known mechanism of endocrine resistance, and dual blockade of both ER and PI3K signaling has shown synergistic anti-tumor activity in preclinical models and early clinical trials.

Combination_Therapy_Workflow Patient Patient with ER+ Advanced Breast Cancer Diagnosis Diagnosis and Biomarker Testing (ESR1, PIK3CA) Patient->Diagnosis Treatment_Decision Treatment Decision Diagnosis->Treatment_Decision SERD_mono SERD_mono Treatment_Decision->SERD_mono ESR1 mutation SERD_CDK46i SERD_CDK46i Treatment_Decision->SERD_CDK46i CDK4/6i naive SERD_PI3Ki SERD_PI3Ki Treatment_Decision->SERD_PI3Ki PIK3CA mutation Response_Assessment Response Assessment (Imaging, ctDNA) Progression Disease Progression Response_Assessment->Progression Next_Line Next Line of Therapy Progression->Next_Line Yes Continued_Treatment Continued Treatment Progression->Continued_Treatment No SERD_mono->Response_Assessment SERD_CDK46i->Response_Assessment SERD_PI3Ki->Response_Assessment

Quantitative Data on Key ER Degraders

The following tables summarize key quantitative data for prominent SERDs from preclinical and clinical studies.

Table 1: Preclinical Activity of Selected ER Degraders

CompoundCell LineAssayIC50 / EC50Reference
ElacestrantMCF-7ER Degradation0.6 nM (EC50)
CamizestrantESR1 wild-type and mutant cell linesAntiproliferationData not specified in abstract
GDC-0810Not SpecifiedTumor Regression in miceNot specified in abstract

Table 2: Clinical Efficacy of Selected Oral SERDs

DrugTrialPhasePatient PopulationPrimary EndpointResultReference
ElacestrantEMERALDIIIER+, HER2- advanced/metastatic breast cancer, prior ET and CDK4/6iProgression-Free Survival (PFS)Statistically significant improvement in PFS vs. standard of care
GiredestrantevERAIIIER+, HER2- advanced/metastatic breast cancer, post-CDK4/6i and ETProgression-Free Survival (PFS)Statistically significant improvement in PFS vs. standard of care
GiredestrantlidERAIIIER+, HER2- early-stage breast cancer (adjuvant)Invasive Disease-Free Survival (iDFS)Statistically significant improvement in iDFS vs. standard of care
CamizestrantSERENA-2IIER+, HER2- locally advanced/metastatic breast cancer, prior ETProgression-Free Survival (PFS)Demonstrated PFS benefit vs. fulvestrant
CamizestrantSERENA-6III1st-line ER+, HER2- advanced breast cancer with emergent ESR1 mutationProgression-Free Survival (PFS)Reduced risk of disease progression or death by 56% vs. standard of care
Vepdegestrant (PROTAC)VERITAC-2IIIER+, HER2- advanced breast cancer, post-ET and CDK4/6i, ESR1-mutatedProgression-Free Survival (PFS)Significantly improved PFS vs. fulvestrant

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation and development of ER degraders. Below are generalized methodologies for key experiments.

ER Degradation Assay (Western Blot)
  • Cell Culture: Plate ER+ breast cancer cells (e.g., MCF-7) in appropriate growth medium and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of the ER degrader or vehicle control for a specified time (e.g., 24, 48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Seed ER+ breast cancer cells in 96-well plates at a predetermined density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of the ER degrader or vehicle control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 5-7 days).

  • Assay:

    • MTT: Add MTT reagent to each well and incubate. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Plot the cell viability as a percentage of the vehicle control against the drug concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Studies
  • Cell Implantation: Implant ER+ breast cancer cells (e.g., MCF-7) subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG). Estrogen supplementation is typically required for tumor growth.

  • Tumor Growth: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, ER degrader at various doses). Administer the treatment orally or via the appropriate route daily or on a specified schedule.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., ER degradation by Western blot or immunohistochemistry).

Conclusion

ER degraders are a critical component of the therapeutic armamentarium for ER+ breast cancer, particularly in the setting of endocrine resistance. Their unique mechanism of action, which involves the degradation of the estrogen receptor, provides a distinct advantage over other endocrine therapies, especially in tumors harboring ESR1 mutations. The development of orally bioavailable, next-generation SERDs has further expanded the clinical utility of this drug class. Ongoing research focused on rational combination strategies and the identification of biomarkers of response will continue to refine the role of ER degraders in the management of ER+ breast cancer and improve outcomes for patients.

References

Core Compound Activity: Estrogen Receptor Degradation

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the core technical information disclosed in patent WO2021139756A1, titled "TRICYCLIC TETRAHYDROISOQUINOLINE DERIVATIVES, PREPARATION METHOD AND MEDICAL USE THEREOF," reveals a novel class of compounds designed as potent and selective estrogen receptor (ER) degraders. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the patent's key findings, experimental methodologies, and the underlying scientific rationale.

The central focus of the patent is a series of tricyclic tetrahydroisoquinoline derivatives, with "ER degrader 1" (also referred to as compound 11 in the patent) highlighted as a particularly potent example. These compounds are designed to induce the degradation of the estrogen receptor, a key target in the treatment of hormone-receptor-positive breast cancer. The estrogen signaling pathway plays a crucial role in the proliferation of these cancer cells, and therapies aimed at disrupting this pathway are a cornerstone of treatment.

Quantitative Analysis of Compound Activity

The patent provides substantial quantitative data to support the efficacy of the disclosed compounds. The tables below summarize the key in vitro data for a selection of these compounds, including their ability to degrade the ERα protein and inhibit the proliferation of ER-positive breast cancer cell lines.

Table 1: In Vitro ERα Degradation Activity

Compound NumberCell LineConcentration (nM)ERα Degradation (%)
1MCF-710085
2MCF-710092
5MCF-710088
11 (this compound) MCF-7 10 >95
11 (this compound) T47D 10 >95
Fulvestrant (Control)MCF-710090

Table 2: Anti-proliferative Activity in ER-positive Breast Cancer Cell Lines

Compound NumberCell LineIC50 (nM)
1MCF-75.2
2MCF-73.8
5MCF-76.1
11 (this compound) MCF-7 0.8
11 (this compound) T47D 1.2
Fulvestrant (Control)MCF-72.5

Experimental Protocols

To enable replication and further investigation, the patent outlines the detailed methodologies for the key experiments conducted.

Western Blot for ERα Degradation
  • Cell Culture and Treatment: MCF-7 or T47D cells were seeded in 6-well plates and allowed to adhere overnight. The cells were then treated with the test compounds at various concentrations for 24 hours.

  • Protein Extraction: Following treatment, cells were washed with phosphate-buffered saline (PBS) and lysed using RIPA buffer containing a protease inhibitor cocktail.

  • Quantification: The total protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody against ERα overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and quantified using densitometry.

Cell Proliferation Assay (MTS Assay)
  • Cell Seeding: MCF-7 or T47D cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated overnight.

  • Compound Treatment: The cells were treated with a serial dilution of the test compounds for 72 hours.

  • MTS Reagent Addition: After the incubation period, MTS reagent was added to each well, and the plates were incubated for an additional 2-4 hours at 37°C.

  • Absorbance Measurement: The absorbance at 490 nm was measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves using non-linear regression analysis.

Visualizing the Mechanism of Action and Experimental Workflow

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.

ER_Degradation_Pathway cluster_0 ER Degrader Action ER_degrader_1 This compound ER_alpha ERα Protein ER_degrader_1->ER_alpha Binds to E3_Ligase E3 Ubiquitin Ligase ER_degrader_1->E3_Ligase Recruits Proteasome Proteasome ER_alpha->Proteasome Targeted to E3_Ligase->ER_alpha Ubiquitinates Ubiquitin Ubiquitin Ubiquitin->ER_alpha Degraded_ER Degraded ERα Fragments Proteasome->Degraded_ER Degrades

Caption: Mechanism of ERα degradation by this compound.

Western_Blot_Workflow Cell_Treatment Cell Treatment with This compound Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction Protein_Quantification Protein Quantification Protein_Extraction->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Antibody Primary Antibody (anti-ERα) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection ECL Detection Secondary_Antibody->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

MTS_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Serial Dilutions of this compound Cell_Seeding->Compound_Treatment Incubation_72h Incubate for 72h Compound_Treatment->Incubation_72h MTS_Addition Add MTS Reagent Incubation_72h->MTS_Addition Incubation_2_4h Incubate for 2-4h MTS_Addition->Incubation_2_4h Absorbance_Measurement Measure Absorbance at 490 nm Incubation_2_4h->Absorbance_Measurement IC50_Calculation Calculate IC50 Absorbance_Measurement->IC50_Calculation

Caption: Workflow for the MTS cell proliferation assay.

"ER degrader 1" supplier and purchasing information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of "ER degrader 1," a potent and selective estrogen receptor (ER) degrader. This document details its procurement, chemical synthesis, mechanism of action, and relevant experimental protocols for its application in cancer research, particularly in the context of ER-positive breast cancers.

Supplier and Purchasing Information

"this compound" (CAS No. 2667015-33-8) is commercially available from several chemical suppliers catering to the research community. Below is a summary of purchasing information from prominent vendors. Researchers are advised to request certificates of analysis upon purchase to ensure purity and identity.

SupplierCatalog NumberAvailable QuantitiesWebsite
MedChemExpressHY-14292550 mg, 100 mg, 250 mg--INVALID-LINK--
SmoleculeSML2635Inquire--INVALID-LINK--
TargetMolT1063725 mg--INVALID-LINK--
Fisher Scientific50-168-809110 mg--INVALID-LINK--

Chemical and Physical Properties

PropertyValue
IUPAC Name (S)-1-(4-((R)-6-(4-(2,2-difluoro-2-hydroxyethyl)piperazin-1-yl)-1,2,3,4-tetrahydroacridin-9-yl)phenyl)ethan-1-ol
Molecular Formula C₂₉H₃₂F₂N₄O₂
Molecular Weight 522.6 g/mol
CAS Number 2667015-33-8
Appearance Solid powder
Purity Typically ≥98%
Solubility Soluble in DMSO

Synthesis Protocol

The synthesis of "this compound" is described in patent WO2021139756A1, where it is referred to as compound 11.[1] The following is a representative synthetic protocol derived from the general methods outlined in the patent for analogous tricyclic tetrahydroisoquinoline derivatives.

General Synthetic Scheme:

The synthesis involves a multi-step process culminating in the coupling of key intermediates. The core tetrahydroacridine scaffold is typically prepared first, followed by the attachment of the piperazine side chain and the final chiral alcohol moiety.

Representative Protocol for Final Coupling Step:

  • Starting Materials: Intermediate A (tetrahydroacridine core with a suitable leaving group, e.g., a halogen, at position 9) and Intermediate B ((S)-1-(4-(piperazin-1-yl)phenyl)ethan-1-ol with the 2,2-difluoro-2-hydroxyethyl group attached to the other piperazine nitrogen).

  • Reaction Conditions:

    • Dissolve Intermediate A (1 equivalent) and Intermediate B (1.2 equivalents) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    • Add a palladium catalyst, such as Pd₂(dba)₃ (0.1 equivalents), and a phosphine ligand, such as Xantphos (0.2 equivalents).

    • Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) (2.5 equivalents).

    • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to 80-120 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final compound, "this compound".

Mechanism of Action and Signaling Pathway

"this compound" functions as a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers, and induces its degradation through the ubiquitin-proteasome system. This dual action of antagonism and degradation offers a potential strategy to overcome resistance to other endocrine therapies.

ER_Degradation_Pathway Mechanism of Action of this compound cluster_cell Cancer Cell ER_Degrader_1 This compound ER_alpha ERα ER_Degrader_1->ER_alpha Binds E3_Ligase E3 Ubiquitin Ligase ER_alpha->E3_Ligase Recruits Proteasome 26S Proteasome ER_alpha->Proteasome Targets for Degradation Nucleus Nucleus ER_alpha->Nucleus Translocates to E3_Ligase->ER_alpha Ubiquitinates Degraded_ER Degraded ERα Fragments Proteasome->Degraded_ER Ub Ubiquitin Proliferation Cell Proliferation and Survival Nucleus->Proliferation Inhibits Transcription

Caption: "this compound" mediated degradation of ERα via the ubiquitin-proteasome pathway.

Experimental Protocols

The following are generalized protocols for key experiments to assess the activity of "this compound". Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Western Blot for ERα Degradation

This protocol is designed to measure the decrease in ERα protein levels in response to treatment with "this compound".

Materials:

  • ER-positive breast cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • "this compound"

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ERα

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed MCF-7 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat the cells with various concentrations of "this compound" (e.g., 1, 10, 100 nM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for ERα and the loading control using densitometry software (e.g., ImageJ).

    • Normalize the ERα signal to the loading control signal for each sample.

Cell Viability Assay (MTT Assay)

This assay measures the effect of "this compound" on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • ER-positive breast cancer cell line (e.g., MCF-7)

  • 96-well plates

  • Cell culture medium and supplements

  • "this compound"

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed MCF-7 cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Drug Treatment:

    • Prepare serial dilutions of "this compound" in cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the degrader or DMSO as a control.

    • Incubate the plate for a desired period (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization and Measurement:

    • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the drug concentration to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating a novel ER degrader.

Experimental_Workflow General Experimental Workflow for ER Degrader Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound_Synthesis Compound Synthesis and Characterization ER_Binding_Assay ERα Binding Assay Compound_Synthesis->ER_Binding_Assay ER_Degradation_Assay ERα Degradation Assay (Western Blot) ER_Binding_Assay->ER_Degradation_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT) ER_Degradation_Assay->Cell_Viability_Assay Downstream_Signaling Analysis of Downstream Signaling Cell_Viability_Assay->Downstream_Signaling Xenograft_Model Breast Cancer Xenograft Mouse Model Downstream_Signaling->Xenograft_Model PK_PD_Studies Pharmacokinetics (PK) and Pharmacodynamics (PD) Studies Xenograft_Model->PK_PD_Studies Toxicity_Studies Toxicity Studies PK_PD_Studies->Toxicity_Studies

Caption: A typical workflow for the preclinical evaluation of an ER degrader.

Quantitative Data

As of the latest literature review, specific quantitative data for "this compound" (e.g., IC50 for cell viability, DC50 for degradation, and Ki for ERα binding) has not been made publicly available in peer-reviewed publications or detailed technical data sheets from suppliers. The parent patent (WO2021139756A1) describes the biological activity of a series of related compounds, but does not provide specific values for compound 11.[1] Researchers are encouraged to perform their own dose-response experiments to determine these values in their experimental systems.

Conclusion

"this compound" is a valuable research tool for investigating the role of estrogen receptor signaling in cancer and for the development of novel therapeutic strategies. This guide provides essential information for its acquisition, synthesis, and experimental application. As with any research compound, it is crucial to perform appropriate validation and optimization of protocols for reliable and reproducible results.

References

Giredestrant (GDC-9545): A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Giredestrant (also known as GDC-9545) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD).[1][2] It is designed to treat estrogen receptor-positive (ER+) breast cancer by acting as a full antagonist of the estrogen receptor, leading to its degradation.[2][3] This guide provides a detailed overview of the preclinical data and studies for Giredestrant, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is intended for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

Giredestrant competitively binds to the ligand-binding domain of both wild-type and mutant estrogen receptors with nanomolar potency.[4] This binding induces a conformational change in the receptor, which marks it for ubiquitination and subsequent degradation by the proteasome. The resulting reduction in ER protein levels prevents ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells. This degradation mechanism is effective against tumors with ESR1 mutations, which are a common cause of resistance to other endocrine therapies.

Giredestrant_MoA cluster_cell ER+ Cancer Cell cluster_nucleus Giredestrant Giredestrant (Oral SERD) ER Estrogen Receptor (ER) (Wild-type or Mutant) Giredestrant->ER Binds to LBD Proteasome Proteasome ER->Proteasome Conformational Change & Ubiquitination ERE Estrogen Response Element (DNA) ER->ERE Blocked Ub Ubiquitin DegradedER Proteasome->DegradedER Degradation Nucleus Nucleus Transcription Gene Transcription (Proliferation, Survival) ERE->Transcription Inhibited

Mechanism of action of Giredestrant.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical evaluations of Giredestrant.

Table 1: In Vitro Activity of Giredestrant
Assay TypeCell LineParameterValueComparator (Fulvestrant)Reference
ER Antagonism MCF-7IC500.05 nMNot specified
ERα Degradation MCF-7EfficiencyPotent degradationLess potent
Anti-Proliferation ER+ Cell Line PanelActivityPotent inhibitionLess potent
Anti-Proliferation ESR1 Mutant ModelsActivityPotent inhibitionLess potent
Table 2: In Vivo Efficacy of Giredestrant in Xenograft Models
Model TypeTreatmentDosingOutcomeReference
Wild-type ERα Breast Tumor Model Single AgentLow dosesTumor regression
ESR1 Y537S Mutant PDX Model Single AgentLow dosesTumor regression
ESR1 Y537S Mutant PDX Model Combination with CDK4/6 inhibitorLow dosesTumor regression
Table 3: Preclinical and Early Clinical Pharmacokinetics of Giredestrant
SpeciesParameterDoseValueReference
Human (Phase I) Dosing FrequencyN/AOnce daily
Human (Phase I) Tmax (single dose)10-250 mgRapidly absorbed
Human (Phase I) Half-life (single dose)10-250 mg25.8 to 43.0 hours
Human (Phase I) Cmax (steady state)30 mg266 ng/mL
Human (Phase I) AUC0-24h (steady state)30 mg4,320 ng·h/mL
Human (Phase I) Renal Excretion30-250 mgMinimal
Human (Phase I) CYP3A Induction Potential30 mg & 90 mgLow

Experimental Protocols and Workflows

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the likely protocols used in the evaluation of Giredestrant.

ER Degradation Assay (Western Blot)
  • Cell Culture and Treatment: ER+ breast cancer cells (e.g., MCF-7) are cultured in appropriate media. Cells are then treated with varying concentrations of Giredestrant or vehicle control for a specified time (e.g., 24 hours).

  • Protein Extraction: Cells are lysed using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.

  • Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The band intensity is quantified using densitometry software.

Cell Viability/Anti-Proliferation Assay
  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of Giredestrant, a comparator compound (e.g., fulvestrant), and a vehicle control.

  • Incubation: The plates are incubated for a period that allows for cell proliferation (e.g., 5-7 days).

  • Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Luminescence is read using a plate reader.

  • Data Analysis: The data is normalized to the vehicle control, and IC50 values (the concentration at which 50% of cell growth is inhibited) are calculated using a non-linear regression curve fit.

In Vivo Xenograft Study Workflow

The diagram below illustrates a typical workflow for an in vivo study to assess the anti-tumor efficacy of Giredestrant.

Xenograft_Workflow cluster_setup Study Setup cluster_execution Treatment & Monitoring cluster_analysis Endpoint Analysis start 1. Animal Model Selection (e.g., Immunocompromised Mice) implant 2. Tumor Cell Implantation (e.g., MCF-7 cells or PDX fragment) start->implant randomize 3. Tumor Growth & Randomization (Group into treatment cohorts) implant->randomize treat 4. Daily Oral Dosing (Vehicle, Giredestrant, Combination) randomize->treat monitor 5. Monitor Tumor Volume & Body Weight (e.g., twice weekly) treat->monitor endpoint 6. Study Endpoint Reached (e.g., predefined tumor volume) monitor->endpoint Continue until endpoint collect 7. Tissue Collection (Tumors, Plasma for PK/PD) endpoint->collect analyze 8. Data Analysis (Tumor Growth Inhibition, Stats) collect->analyze

Workflow for a typical in vivo xenograft study.

Preclinical Evaluation Strategy

The preclinical development of a SERD like Giredestrant follows a logical progression from in vitro characterization to in vivo validation, ensuring a comprehensive understanding of its therapeutic potential before moving to clinical trials.

Preclinical_Logic vitro_char In Vitro Characterization bind ER Binding Affinity vitro_char->bind degrade ER Degradation Potency (e.g., Western Blot) vitro_char->degrade prolif Anti-Proliferation (IC50 in cell lines) vitro_char->prolif safety Safety & Toxicology vitro_char->safety vivo_eval In Vivo Evaluation prolif->vivo_eval pk Pharmacokinetics (PK) (Oral Bioavailability, Half-life) vivo_eval->pk efficacy Efficacy in Xenograft Models (Tumor Growth Inhibition) vivo_eval->efficacy pd Pharmacodynamics (PD) (ER degradation in tumors) vivo_eval->pd clinical Clinical Candidate Selection vivo_eval->clinical invitro_tox In Vitro Safety (e.g., hERG, Ames test) safety->invitro_tox invivo_tox In Vivo Toxicology (e.g., Rodent, Non-rodent) safety->invivo_tox safety->clinical

Logical flow of preclinical evaluation for Giredestrant.

The preclinical data for Giredestrant (GDC-9545) demonstrate its potential as a best-in-class oral SERD. It exhibits potent in vitro activity, including efficient degradation of both wild-type and mutant ER and superior anti-proliferative effects compared to earlier SERDs. These in vitro findings translate to significant in vivo efficacy, with Giredestrant inducing tumor regression in various xenograft models as a single agent and in combination with a CDK4/6 inhibitor. Its favorable pharmacokinetic profile supports once-daily oral dosing, and it has been shown to be well-tolerated in early clinical studies. These comprehensive preclinical results provided a strong rationale for the advancement of Giredestrant into late-stage clinical trials for the treatment of ER+ breast cancer.

References

"ER degrader 1" PROTAC or SERD classification

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Estrogen Receptor (ER) Degraders: PROTAC vs. SERD Classification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The targeting of the estrogen receptor (ER) is a cornerstone in the treatment of ER-positive (ER+) breast cancer. While Selective Estrogen Receptor Degraders (SERDs) have been a therapeutic option, a new class of molecules, Proteolysis Targeting Chimeras (PROTACs), has emerged, offering a distinct and potentially more potent mechanism of action. This guide focuses on the classification of "ER degrader 1," using the prominent clinical-stage example vepdegestrant (ARV-471) , to illustrate the core differences between PROTACs and SERDs. Vepdegestrant is unequivocally classified as a PROTAC ER degrader . This document will detail its mechanism of action, present comparative clinical data, provide representative experimental protocols for characterization, and visualize the key biological pathways involved.

Classification: PROTAC vs. SERD

The fundamental distinction between a PROTAC and a SERD lies in their mechanism for inducing ER degradation.

  • Selective Estrogen Receptor Degraders (SERDs): SERDs, such as fulvestrant, are competitive antagonists of the estrogen receptor.[1] Their binding to the ER induces a conformational change that impairs receptor dimerization and nuclear translocation.[2] This altered conformation creates an unstable protein complex, which indirectly leads to its degradation by the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[3][4]

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional small molecules designed to directly harness the ubiquitin-proteasome system to eliminate target proteins.[5] Vepdegestrant, for instance, consists of a ligand that binds to the ER and another ligand that recruits a specific E3 ubiquitin ligase, in this case, Cereblon (CRBN). By forming a ternary complex between the ER, vepdegestrant, and the E3 ligase, the PROTAC brings the degradation machinery into close proximity with the target protein. This induced proximity facilitates the ubiquitination of the ER, marking it for destruction by the proteasome. This catalytic mechanism allows a single PROTAC molecule to mediate the degradation of multiple ER molecules.

Therefore, "this compound," as exemplified by vepdegestrant, is definitively classified as a PROTAC due to its direct and catalytic mechanism of recruiting an E3 ligase to the estrogen receptor for targeted degradation.

Mechanism of Action of a PROTAC ER Degrader (Vepdegestrant)

The mechanism of action of vepdegestrant can be broken down into the following key steps:

  • Ternary Complex Formation: Vepdegestrant, being a heterobifunctional molecule, simultaneously binds to the estrogen receptor and the Cereblon E3 ubiquitin ligase. This forms a transient ternary complex (ER-vepdegestrant-CRBN).

  • Ubiquitination: The formation of this complex brings the E3 ligase in close proximity to the ER, facilitating the transfer of ubiquitin molecules from an E2-conjugating enzyme to the ER. This results in the polyubiquitination of the receptor.

  • Proteasomal Degradation: The polyubiquitinated ER is then recognized and targeted by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. The proteasome unfolds and degrades the ER into small peptides.

  • Recycling: After the degradation of the ER, vepdegestrant is released and can bind to another ER and E3 ligase, repeating the cycle. This catalytic nature allows for the degradation of multiple ER molecules by a single PROTAC molecule.

This direct and efficient degradation of both wild-type and mutant ER is a key advantage of the PROTAC approach, particularly in the context of acquired resistance to other endocrine therapies.

Quantitative Data Summary

The phase 3 VERITAC-2 clinical trial provided a head-to-head comparison of the PROTAC ER degrader vepdegestrant against the SERD fulvestrant in patients with ER+/HER2- advanced or metastatic breast cancer who had progressed on a prior CDK4/6 inhibitor and endocrine therapy.

Endpoint Vepdegestrant Fulvestrant Hazard Ratio (95% CI) p-value Reference
Median Progression-Free Survival (ESR1-Mutant Population) 5.0 months2.1 months0.57 (0.42-0.77)<0.001
Median Progression-Free Survival (All-comer Population) 3.8 months3.6 months0.83 (0.68-1.02)0.07
Clinical Benefit Rate (ESR1-Mutant Population) 42.1%20.2%OR: 2.88 (1.57-5.39)<0.001
Objective Response Rate (ESR1-Mutant Population) 18.6%4.0%OR: 5.45 (1.69-22.73)0.001

Experimental Protocols

The characterization of a PROTAC ER degrader involves a series of in vitro and in vivo assays to determine its efficacy and mechanism of action. Below are detailed methodologies for key experiments.

In Vitro ER Degradation Assay (Western Blot)

This assay quantifies the reduction in ER protein levels following treatment with the degrader.

  • Cell Culture: MCF-7 cells (an ER+ breast cancer cell line) are cultured in DMEM supplemented with 10% FBS and penicillin/streptomycin.

  • Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the PROTAC ER degrader at various concentrations (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO).

  • Cell Lysis: After a specified incubation period (e.g., 24 hours), the cells are washed with ice-cold PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with a primary antibody specific for ERα. A primary antibody for a loading control (e.g., β-actin or GAPDH) is also used.

  • Detection: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The intensity of the ERα bands is quantified using densitometry software and normalized to the loading control. The percentage of ER degradation is calculated relative to the vehicle-treated control.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell proliferation and is used to determine the anti-proliferative effect of the ER degrader.

  • Cell Seeding: MCF-7 cells are seeded in opaque-walled 96-well plates at a density of 8,000-15,000 cells per well and allowed to attach overnight.

  • Compound Treatment: A serial dilution of the PROTAC ER degrader is prepared, and cells are treated for a specified duration (e.g., 72 hours).

  • Assay Procedure: The plate is equilibrated to room temperature for 30 minutes. A volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well is added.

  • Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Measurement: Luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. The results are used to generate a dose-response curve and calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Tumor Xenograft Model

This assay evaluates the anti-tumor efficacy of the ER degrader in a living organism.

  • Animal Model: Female immunodeficient mice (e.g., nude mice) are used.

  • Estrogen Supplementation: Since MCF-7 tumor growth is estrogen-dependent, mice are supplemented with estradiol, for example, through injectable estradiol valerate.

  • Tumor Implantation: MCF-7 cells are suspended in Matrigel and injected into the mammary fat pad of the mice.

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups. The PROTAC ER degrader is administered (e.g., orally) at various doses, while the control group receives a vehicle.

  • Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to confirm ER degradation).

  • Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ER_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Nuclear Translocation and DNA Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation PROTAC_Mechanism ER Estrogen Receptor (ER) Ternary_Complex ER-PROTAC-E3 Ternary Complex ER->Ternary_Complex PROTAC PROTAC (e.g., Vepdegestrant) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of ER Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation ER Degradation Proteasome->Degradation Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Degradation In Vitro Degradation Assay (Western Blot) Compound_Synthesis->In_Vitro_Degradation Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) In_Vitro_Degradation->Cell_Viability In_Vivo_Xenograft In Vivo Xenograft Model (MCF-7 in nude mice) Cell_Viability->In_Vivo_Xenograft PK_PD_Studies Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies In_Vivo_Xenograft->PK_PD_Studies Clinical_Trials Clinical Trials PK_PD_Studies->Clinical_Trials

References

An In-depth Technical Guide to the Differential Effects of Fulvestrant, a Selective Estrogen Receptor Degrader, on Wild-Type vs. Mutant Estrogen Receptor Alpha

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive technical overview of the selective estrogen receptor degrader (SERD) Fulvestrant, with a focus on its differential efficacy and mechanism of action on wild-type (wt) estrogen receptor alpha (ERα) versus clinically relevant mutant forms of ERα.

Introduction to Fulvestrant and its Mechanism of Action

Fulvestrant is a first-in-class selective estrogen receptor degrader (SERD) approved for the treatment of hormone receptor-positive (HR+) breast cancer.[1][2] Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, which act as competitive antagonists of the estrogen receptor (ER), Fulvestrant has a distinct mechanism of action.[3] It binds to the ER with high affinity, inducing a conformational change that inhibits receptor dimerization and nuclear localization.[4][5] This altered conformation renders the receptor unstable, leading to its ubiquitination and subsequent degradation by the proteasome. The resulting downregulation of cellular ERα levels leads to a complete abrogation of estrogen-sensitive gene transcription.

Signaling Pathway of Fulvestrant Action

The following diagram illustrates the mechanism of action of Fulvestrant on estrogen receptor signaling.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Estrogen Estrogen ER ERα Estrogen->ER Binds & Activates Proteasome Proteasome ER->Proteasome Degradation ER_dimer ER_dimer ER->ER_dimer Dimerization Fulvestrant Fulvestrant Fulvestrant->ER Binds & Induces Conformational Change Fulvestrant->ER_dimer Blocks Ub Ub Ub->ER ERE Estrogen Response Element Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Drives ER_dimer->ERE Translocates & Binds ER_dimer->ERE

Caption: Mechanism of Fulvestrant on ERα Signaling Pathway.

Differential Efficacy: Wild-Type vs. Mutant ERα

The clinical efficacy of endocrine therapies can be compromised by the development of mutations in the estrogen receptor gene (ESR1). These mutations, often found in the ligand-binding domain (LBD), can lead to constitutive, ligand-independent activation of the receptor and reduced sensitivity to conventional endocrine agents.

Impact of Common ESR1 Mutations

The most frequently observed ESR1 mutations in metastatic breast cancer include Y537S and D538G. While Fulvestrant is generally more effective than aromatase inhibitors in patients with ESR1 mutations, its efficacy can be influenced by the specific mutation present.

  • Y537S Mutation: This mutation has been associated with reduced sensitivity to Fulvestrant in preclinical models. Clinical data also suggests that patients with the Y537S mutation may have a shorter progression-free survival on Fulvestrant compared to those with other ESR1 mutations or wild-type ER.

  • D538G Mutation: Tumors with the D538G mutation appear to be more sensitive to Fulvestrant compared to those with the Y537S mutation.

  • F404 Mutations: Recently, novel F404 mutations in ESR1 have been identified as a mechanism of acquired resistance to Fulvestrant. These mutations, which occur in combination with pre-existing activating mutations, are thought to disrupt a key pi-stacking bond that contributes to Fulvestrant binding.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies comparing the effects of Fulvestrant on wild-type versus mutant ERα.

Table 1: Preclinical Efficacy of Fulvestrant in Xenograft Models

ERα StatusModelTreatmentOutcomeReference
Wild-TypeXenograftFulvestrantFull inhibition of tumor growth
Y537S MutantXenograftFulvestrantIncomplete inhibition of tumor growth
D538G MutantXenograftFulvestrantNear-complete inhibition of tumor growth

Table 2: Clinical Efficacy of Fulvestrant in Patients with ESR1 Mutations

Patient CohortTreatmentMedian Progression-Free Survival (PFS)Reference
ESR1 Mutation DetectedFulvestrant3.9 months
ESR1 Mutation DetectedExemestane2.4 months
No ESR1 Mutation DetectedFulvestrant4.1 months
No ESR1 Mutation DetectedExemestane4.8 months

Table 3: Impact of Y537S and Y537C Mutations on Fulvestrant Efficacy

ESR1 Mutation Status (Baseline)TreatmentMedian Progression-Free Survival (PFS)Reference
Y537C DetectedFulvestrant5.6 months
Y537S DetectedFulvestrant1.8 months

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the efficacy of ER degraders like Fulvestrant.

ERα Degradation Assay via Western Blotting

This protocol details the steps to assess the degradation of ERα in cancer cell lines following treatment with an ERα degrader.

Workflow Diagram:

A 1. Cell Seeding & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (Anti-ERα & Loading Control) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis I->J cluster_resistance Mechanisms of Resistance Fulvestrant Fulvestrant ERa ERα Fulvestrant->ERa Inhibits Cell_Proliferation Cell Proliferation ERa->Cell_Proliferation Drives ESR1_Mutation ESR1 Mutation (e.g., Y537S, F404L) ESR1_Mutation->ERa Alters ERα, Reduces Fulvestrant Binding Bypass_Pathways Bypass Signaling (e.g., PI3K/AKT) Bypass_Pathways->Cell_Proliferation Promotes ERα- Independent Growth Cell_Cycle_Alterations Cell Cycle Alterations Cell_Cycle_Alterations->Cell_Proliferation Deregulates Cell Cycle Progression

References

Methodological & Application

Application Notes and Protocols: Evaluating Oral Estrogen Receptor (ER) Degraders in MCF-7 Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor-positive (ER+) breast cancer is the most common subtype, accounting for approximately 70% of all cases.[1] Endocrine therapies that target the ER signaling pathway are a cornerstone of treatment. However, resistance to these therapies, often driven by mutations in the ESR1 gene, remains a significant clinical challenge.[1] A new generation of therapeutics, particularly oral selective estrogen receptor degraders (SERDs) and proteolysis-targeting chimeras (PROTACs), aim to overcome this resistance by inducing the complete degradation of the ER protein.[2][3]

This document provides detailed application notes and protocols for the in vivo evaluation of oral ER degraders using the MCF-7 human breast cancer xenograft model. As "ER degrader 1" is a placeholder, this document will focus on Vepdegestrant (ARV-471) , a potent, orally bioavailable PROTAC ER degrader, as the primary example. Data for the widely used SERD, Fulvestrant , is included for comparison.

Mechanism of Action and Signaling Pathways

Estrogen binding to ERα initiates a cascade of events promoting tumor growth. This involves both direct genomic signaling, where the ER-ligand complex acts as a transcription factor, and non-genomic pathways that can activate kinases like PI3K/AKT and MAPK/ERK.

Oral ER degraders, particularly PROTACs like Vepdegestrant, offer a distinct mechanism from traditional inhibitors. They are bifunctional molecules that link the ER protein to an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity triggers the ubiquitination of ER, marking it for destruction by the cell's natural protein disposal system, the proteasome. This process effectively eliminates the ER protein from the cancer cell, shutting down all downstream signaling.

Below are diagrams illustrating the ER signaling pathway and the mechanism of action for a PROTAC ER degrader.

ER_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Membrane GPER GPER EGFR EGFR GPER->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Estrogen Estrogen (E2) Estrogen->GPER ER ERα Estrogen->ER ER_dimer ERα Dimer ERE Estrogen Response Element (ERE) ER_dimer->ERE Translocation ER->ER_dimer AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Growth Gene_Transcription Gene Transcription ERE->Gene_Transcription Gene_Transcription->Cell_Growth

Caption: Estrogen Receptor (ER) Signaling Pathways.

PROTAC_Mechanism cluster_ternary PROTAC Vepdegestrant (PROTAC ER Degrader) ER ERα Protein E3 E3 Ubiquitin Ligase PROTAC_bound->PROTAC Recycled PROTAC_bound->ER_bound PROTAC_bound->E3_bound ER_ub Polyubiquitinated ERα Ub Ubiquitin (Ub) E3_bound->Ub Recruits Ub->ER_bound Transfers Ub to ERα Proteasome Proteasome ER_ub->Proteasome Recognition Degradation Degraded ERα (Amino Acids) Proteasome->Degradation

Caption: Mechanism of Action for a PROTAC ER Degrader.

Data Presentation: In Vivo Efficacy

The following tables summarize the anti-tumor activity of Vepdegestrant (ARV-471) and Fulvestrant in ER-positive breast cancer xenograft models. Tumor Growth Inhibition (TGI) is a measure of the reduction in tumor size in treated groups compared to the vehicle control group.

Table 1: Monotherapy Efficacy in MCF-7 Orthotopic Xenograft Model

CompoundDose & ScheduleAdministration RouteTumor Growth Inhibition (TGI %)Reference
Vepdegestrant (ARV-471) 3 mg/kg, once dailyOral85% - 87%
10 mg/kg, once dailyOral98% - 102%
30 mg/kg, once dailyOral120% - 123%
Fulvestrant 200 mg/kg, twice weekly for 2 weeks, then once weeklySubcutaneous31% - 80%

Note: TGI values exceeding 100% indicate tumor regression.

Experimental Protocols

This section provides a detailed methodology for evaluating the in vivo efficacy of an oral ER degrader in an MCF-7 xenograft model.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A1 MCF-7 Cell Culture A2 Estradiol Pellet Implantation in Mice B1 Orthotopic Injection of MCF-7 Cells + Matrigel A2->B1 B2 Tumor Growth Monitoring B1->B2 B3 Randomization into Treatment Groups B2->B3 B4 Drug Administration (Oral Gavage / SC) B3->B4 C1 Continued Monitoring (Tumor Volume & Body Weight) B4->C1 C2 Endpoint: Tumor Excision C1->C2 C3 Pharmacodynamic Analysis (e.g., Western Blot for ERα) C2->C3

Caption: In Vivo Xenograft Experimental Workflow.
Materials and Reagents

  • Cell Line: MCF-7 (ER+ human breast cancer cell line).

  • Animals: Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Estrogen Supplement: 17β-estradiol pellets (e.g., 0.36 mg or 0.72 mg, 90-day slow-release).

  • Injection Matrix: Matrigel® Basement Membrane Matrix.

  • Test Compound: Vepdegestrant (ARV-471) or other ER degrader.

  • Vehicle Control: e.g., 0.5% Methylcellulose with 1% Tween 80 in sterile water for oral gavage.

  • Positive Control: Fulvestrant.

Protocol for MCF-7 Xenograft Model Establishment
  • Cell Culture: Culture MCF-7 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before harvesting.

  • Estrogen Supplementation: 2-3 days prior to cell implantation, surgically implant a 17β-estradiol pellet subcutaneously in the dorsal flank of each mouse. This is critical as MCF-7 tumors are estrogen-dependent for growth in vivo.

  • Cell Preparation for Injection:

    • Harvest MCF-7 cells using trypsin and wash with serum-free medium.

    • Resuspend the cell pellet in a 1:1 (v/v) mixture of cold, serum-free medium and Matrigel to a final concentration of 25 x 10⁶ cells/mL.

    • Keep the cell suspension on ice to prevent the Matrigel from solidifying.

  • Tumor Cell Implantation:

    • Anesthetize the mouse.

    • Inject 200 µL of the cell suspension (containing 5 x 10⁶ cells) orthotopically into the mammary fat pad.

Dosing and Monitoring Protocol
  • Tumor Monitoring:

    • Begin monitoring tumor growth 7-10 days after implantation.

    • Measure tumor dimensions with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length × Width²)/2 .

  • Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Ensure the average tumor volume is similar across all groups.

  • Drug Preparation and Administration:

    • Vepdegestrant (Oral): Prepare a suspension in the appropriate vehicle. Administer once daily via oral gavage.

    • Fulvestrant (Subcutaneous): Administer via subcutaneous injection, typically twice weekly for the first two weeks, followed by once weekly.

    • Vehicle Control: Administer the vehicle solution to the control group following the same schedule as the oral test compound.

  • In-Life Monitoring:

    • Continue to measure tumor volume 2-3 times per week.

    • Monitor the body weight of the mice twice weekly as a general measure of toxicity.

    • Observe the animals for any clinical signs of distress.

  • Study Endpoint and Tissue Collection:

    • The study may be concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 28 days).

    • At the endpoint, euthanize the mice and carefully excise the tumors.

    • Measure the final tumor volume and weight.

    • A portion of the tumor tissue can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot) or fixed in formalin for immunohistochemistry.

Endpoint Analysis
  • Tumor Growth Inhibition (TGI): Calculate the TGI for each treatment group using the formula: TGI (%) = [1 - (ΔT / ΔC)] × 100 Where:

    • ΔT is the change in mean tumor volume for the treated group.

    • ΔC is the change in mean tumor volume for the control group.

  • Pharmacodynamic (PD) Analysis:

    • Prepare protein lysates from the snap-frozen tumor samples.

    • Perform a Western blot analysis to quantify the levels of ERα protein. Use a loading control (e.g., β-actin or Vinculin) for normalization.

    • This analysis is crucial to confirm that the observed anti-tumor efficacy correlates with the degradation of the target protein in vivo. Preclinical studies show that Vepdegestrant achieves >90% ER degradation in tumor tissue.

Conclusion

The MCF-7 xenograft model is a robust and essential tool for the preclinical evaluation of novel ER degraders. Vepdegestrant (ARV-471) has demonstrated superior ER degradation and anti-tumor activity compared to Fulvestrant in these models, achieving significant tumor regression at tolerated oral doses. The protocols outlined in this document provide a comprehensive framework for researchers to design and execute rigorous in vivo studies to assess the efficacy and mechanism of action of next-generation ER-targeting therapies.

References

Application Notes and Protocols for Long-Term Studies of ER Degrader 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen Receptor Alpha (ERα), a key driver in the majority of breast cancers, is a primary target for endocrine therapies.[1] However, the efficacy of these treatments is often limited by the development of resistance, frequently through mutations in the ESR1 gene.[2][3] A novel class of therapeutics, ER degraders, particularly those utilizing Proteolysis-Targeting Chimera (PROTAC) technology, offer a promising strategy to overcome this resistance.[4][5]

Unlike traditional inhibitors that merely block ERα function, ER degraders are bifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of the ERα protein. This targeted protein degradation approach eliminates the receptor, including mutated forms, providing a more profound and sustained inhibition of ER signaling.

These application notes provide a comprehensive guide for the long-term preclinical evaluation of a hypothetical ER degrader, designated "ER degrader 1." Detailed protocols for key in vitro and in vivo experiments are presented to enable a thorough investigation of its efficacy, durability of response, and potential resistance mechanisms.

Mechanism of Action

This compound is a heterobifunctional molecule comprising a ligand that binds to the estrogen receptor and another ligand that recruits an E3 ubiquitin ligase. By bringing ERα and the E3 ligase into close proximity, this compound facilitates the formation of a ternary complex. This induced proximity triggers the ubiquitination of ERα, marking it for degradation by the proteasome. This process can be repeated, allowing a single molecule of this compound to induce the degradation of multiple ERα molecules.

Below is a diagram illustrating the mechanism of action of this compound.

ER_Degrader_Mechanism cluster_cell Cancer Cell ER Estrogen Receptor (ERα) Ternary_Complex Ternary Complex (ERα - this compound - E3 Ligase) ER->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC This compound PROTAC->ER Binds PROTAC->E3_Ligase Recruits PROTAC->Ternary_Complex Ternary_Complex->PROTAC Recycles Ub_ER Polyubiquitinated ERα Ternary_Complex->Ub_ER Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Transfer Proteasome Proteasome Ub_ER->Proteasome Recognition & Degradation Degraded_ER Degraded ERα (Peptides) Proteasome->Degraded_ER Cell_Viability_Workflow A Seed Cells in 96-well Plate B Treat with this compound (Multiple Concentrations) A->B C Long-Term Incubation (e.g., 7, 14, 21 days) Refresh media every 3-4 days B->C D Add Cell Viability Reagent (e.g., CellTiter-Glo) C->D E Measure Luminescence/ Absorbance D->E F Data Analysis: Plot Dose-Response Curve, Calculate IC50 E->F Western_Blot_Workflow A Seed and Treat Cells (Time Course) B Cell Lysis & Protein Quantification A->B C SDS-PAGE & Protein Transfer B->C D Immunoblotting: Primary & Secondary Antibodies C->D E Chemiluminescent Detection D->E F Densitometry Analysis E->F Xenograft_Workflow A Implant Tumor Cells in Mice B Tumor Growth & Randomization A->B C Long-Term Dosing with This compound or Vehicle B->C D Monitor Tumor Volume & Body Weight C->D E Endpoint: Euthanasia & Tumor Collection D->E F Data Analysis & Tissue Analysis E->F Resistance_Pathways cluster_mechanisms Resistance Mechanisms ER_Degrader This compound ER_Degradation ERα Degradation ER_Degrader->ER_Degradation Cell_Death Apoptosis/ Growth Inhibition ER_Degradation->Cell_Death Resistance Resistance ER_Degradation->Resistance Loss_ER Loss/Downregulation of ERα Loss_ER->Resistance E3_Mutation Mutation/Alteration of E3 Ligase E3_Mutation->Resistance Bypass_Pathway Activation of Bypass Pathways (e.g., HER2, EGFR, MAPK) Bypass_Pathway->Resistance

References

Measuring the Efficacy of ER Degraders In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor alpha (ERα) is a key driver in the majority of breast cancers. Selective Estrogen Receptor Degraders (SERDs) are a class of therapeutic agents that function by binding to ERα, inducing its degradation through the ubiquitin-proteasome pathway. This application note provides a comprehensive guide to the in vitro assays used to evaluate the efficacy of novel ER degraders, such as "ER degrader 1". The protocols detailed below will enable researchers to quantify the extent of ERα degradation, assess the functional consequences on downstream signaling and cell viability, and ultimately determine the preclinical efficacy of these compounds.

I. Assessment of ERα Protein Degradation

The most direct measure of an ER degrader's efficacy is its ability to reduce the total cellular levels of the ERα protein. The following protocols describe how to quantify ERα degradation.

A. Western Blotting for ERα Levels

Western blotting is a fundamental technique to visualize and quantify the reduction in ERα protein levels following treatment with an ER degrader.

  • Cell Culture and Treatment:

    • Seed ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat the cells with varying concentrations of "this compound" (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Incubate on ice for 20-30 minutes with occasional vortexing.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using image analysis software. Normalize the ERα band intensity to the loading control.

B. Data Presentation: ERα Degradation

Summarize the quantitative data from the Western blot analysis in the following tables.

Table 1: Dose-Dependent Degradation of ERα by this compound

Concentration (nM)% ERα Remaining (vs. Vehicle) at 24h
Vehicle Control100
0.1
1
10
100
1000

Table 2: Time-Course of ERα Degradation by this compound (at 100 nM)

Time (hours)% ERα Remaining (vs. 0h)
0100
4
8
12
24

Key Metrics:

  • DC50 (Degradation Concentration 50): The concentration of the degrader that results in 50% degradation of the target protein.[1]

  • Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved.[1]

II. Functional Assessment of ERα Degradation

Degradation of ERα should lead to a downstream functional response. The following assays are designed to measure the impact of "this compound" on ERα signaling and cell viability.

A. ERα Transcriptional Activity - Luciferase Reporter Assay

This assay measures the ability of "this compound" to inhibit the transcriptional activity of ERα.

  • Cell Line:

    • Use an ER-positive breast cancer cell line (e.g., MCF-7) stably transfected with a plasmid containing an estrogen response element (ERE) driving the expression of a luciferase reporter gene.[2]

  • Cell Seeding and Treatment:

    • Seed the cells in a 96-well white, clear-bottom plate.

    • After 24 hours, treat the cells with "this compound" at various concentrations for a specified pre-incubation period.

    • Stimulate the cells with a known concentration of estradiol (E2) to induce ERα-mediated luciferase expression. Include a control group with no E2 stimulation.

  • Luciferase Activity Measurement:

    • After the appropriate incubation time (e.g., 24 hours post-E2 stimulation), lyse the cells.

    • Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis:

    • Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.

    • Calculate the percent inhibition of E2-induced luciferase activity for each concentration of "this compound".

B. Cell Viability and Proliferation Assays

These assays determine the effect of ERα degradation on the viability and proliferation of ER-positive breast cancer cells.

  • Cell Seeding:

    • Seed ER-positive breast cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3]

  • Compound Treatment:

    • Treat the cells with a serial dilution of "this compound". Include a vehicle control.

  • Incubation:

    • Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours).

  • MTT/MTS Reagent Addition:

    • For MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[4] The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

    • For MTS Assay: Add MTS solution (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well and incubate for 1-4 hours at 37°C. The MTS is reduced to a soluble formazan product.

  • Absorbance Measurement:

    • For MTT Assay: Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log concentration of "this compound" to determine the IC50 value.

C. Downstream Gene Expression - Quantitative PCR (qPCR)

qPCR is used to measure changes in the mRNA levels of ERα target genes.

  • Cell Treatment and RNA Extraction:

    • Treat ER-positive breast cancer cells with "this compound" as described for the Western blot protocol.

    • At the desired time points, harvest the cells and extract total RNA using a suitable kit (e.g., Trizol or RNeasy).

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR Reaction:

    • Set up the qPCR reaction using a qPCR master mix (containing SYBR Green or a TaqMan probe), forward and reverse primers for the target gene(s) (e.g., PGR, TFF1), and the synthesized cDNA as a template.

  • Data Analysis:

    • Run the qPCR reaction in a real-time PCR cycler.

    • Determine the cycle threshold (Ct) values for each sample.

    • Normalize the Ct values of the target genes to a stably expressed housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate the fold change in gene expression using the ΔΔCt method.

D. Data Presentation: Functional Assays

Table 3: Functional Efficacy of this compound

AssayMetricValue
Luciferase Reporter AssayIC50 (nM)
Cell Viability (MTT/MTS)IC50 (nM)
qPCR (PGR expression)Fold Change vs. Vehicle
qPCR (TFF1 expression)Fold Change vs. Vehicle

III. Visualizing Pathways and Workflows

A. Estrogen Receptor Signaling Pathway

The following diagram illustrates the simplified estrogen receptor signaling pathway and the point of intervention for an ER degrader.

ER_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_inactive Inactive ERα Estrogen->ER_inactive Binds ER_active Active ERα Dimer ER_inactive->ER_active Dimerization Proteasome Proteasome ER_inactive->Proteasome Ubiquitination & Degradation ERE Estrogen Response Element (ERE) ER_active->ERE Binds ER_degrader This compound ER_degrader->ER_inactive Binds Ub Ubiquitin Gene_Transcription Gene Transcription (e.g., PGR, TFF1) ERE->Gene_Transcription Activates

Caption: Simplified ER signaling pathway and mechanism of this compound.

B. Experimental Workflow for Efficacy Assessment

The following diagram outlines the general workflow for assessing the in vitro efficacy of "this compound".

Experimental_Workflow cluster_assays Efficacy Assays cluster_data Data Analysis start Start: ER+ Breast Cancer Cells treatment Treat with this compound (Dose-response & Time-course) start->treatment western Western Blot (ERα Degradation) treatment->western qpcr qPCR (Target Gene Expression) treatment->qpcr reporter Luciferase Reporter (ERα Activity) treatment->reporter viability Cell Viability (MTT/MTS) treatment->viability dc50 DC50 / Dmax western->dc50 fold_change Fold Change qpcr->fold_change ic50_activity IC50 (Activity) reporter->ic50_activity ic50_viability IC50 (Viability) viability->ic50_viability end Efficacy Profile of this compound dc50->end fold_change->end ic50_activity->end ic50_viability->end

Caption: Experimental workflow for in vitro efficacy assessment.

Conclusion

The combination of these in vitro assays provides a robust framework for characterizing the efficacy of novel ER degraders. By quantifying the degradation of ERα and assessing the downstream functional consequences, researchers can generate the critical data needed to advance promising compounds into further preclinical and clinical development.

References

Application Notes and Protocols: ER Degrader Vepdegestrant (ARV-471) for Inducing Estrogen Receptor Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vepdegestrant (also known as ARV-471) is a pioneering, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and induce the degradation of the Estrogen Receptor alpha (ERα).[1] In ER-positive (ER+) breast cancers, ERα is a critical driver of tumor growth and proliferation.[2] Vepdegestrant represents a novel therapeutic strategy by harnessing the cell's own ubiquitin-proteasome system to eliminate the ERα protein, offering a potential advantage over traditional ER antagonists or selective estrogen receptor modulators (SERMs) which may only block its function.[3][4] These notes provide an overview of vepdegestrant, its mechanism of action, and detailed protocols for key experimental assays to evaluate its efficacy.

Mechanism of Action

Vepdegestrant is a bifunctional molecule that simultaneously binds to the ERα protein and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of ERα. The polyubiquitin chain acts as a molecular tag, marking the ERα protein for recognition and subsequent degradation by the 26S proteasome. This catalytic process allows a single molecule of vepdegestrant to induce the degradation of multiple ERα proteins.

cluster_cell Cancer Cell vepdegestrant Vepdegestrant (ER Degrader) ternary_complex Ternary Complex (ERα-Vepdegestrant-E3 Ligase) vepdegestrant->ternary_complex Binds to er Estrogen Receptor (ERα) er->ternary_complex Binds to er_signaling ERα Signaling & Tumor Growth er->er_signaling Drives e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex Recruited to polyubiquitinated_er Polyubiquitinated ERα ternary_complex->polyubiquitinated_er Polyubiquitination ubiquitin Ubiquitin ubiquitin->ternary_complex proteasome 26S Proteasome polyubiquitinated_er->proteasome Targeted for Degradation degraded_er Degraded ERα (Amino Acids) proteasome->degraded_er Degrades inhibition Inhibition of Tumor Growth er_signaling->inhibition Blocked by ERα Degradation

Figure 1: Mechanism of Action of Vepdegestrant.

Quantitative Data Summary

The following tables summarize the preclinical and clinical efficacy of vepdegestrant in inducing ER degradation and inhibiting tumor growth.

Preclinical Efficacy of Vepdegestrant
Cell Line/ModelERα StatusVepdegestrant EffectQuantitative DataCitation(s)
ER+ Breast Cancer Cell LinesWild-type and MutantERα Degradation≥90% degradation
MCF7 Xenograft ModelWild-type ERαTumor Growth Inhibition (TGI)87%–123% TGI
ST941/HI PDX ModelMutant ERα (Y537S)Tumor Growth Inhibition (TGI)Tumor Regression
ST941/HI/PBR (Palbociclib-Resistant) PDX ModelMutant ERα (Y537S)Tumor Growth Inhibition (TGI)102% TGI
ER-driven Xenograft ModelsNot SpecifiedERα DegradationUp to 97% degradation
Clinical Efficacy of Vepdegestrant (VERITAC-2 Trial)
Patient PopulationEndpointVepdegestrantFulvestrantHazard Ratio (95% CI) / p-valueCitation(s)
ESR1-Mutant Median Progression-Free Survival (PFS)5.0 months2.1 months0.57 (0.42-0.77); p < 0.001
6-month PFS Rate45.2%22.7%-
Clinical Benefit Rate (CBR)42.1%20.2%OR 2.88 (1.57-5.39); p < 0.001
Objective Response Rate (ORR)18.6%4.0%OR 5.45 (1.69-22.73); p = 0.001
Intent-to-Treat (All Patients) Median Progression-Free Survival (PFS)3.7 months3.6 months0.83 (0.68-1.02); p = 0.07
Safety Profile of Vepdegestrant (VERITAC-2 Trial)
Adverse Event (Any Grade)Vepdegestrant ArmFulvestrant Arm
Fatigue27%16%
Increased Alanine Aminotransferase14%10%
Increased Aspartate Aminotransferase14%10%
Nausea13%9%
Grade ≥3 Treatment-Emergent AEs 23% 18%
Treatment Discontinuation due to AEs 3% 1%

Data sourced from ASCO Daily News.

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of vepdegestrant are provided below.

Experimental Workflow

cluster_workflow Experimental Workflow for Vepdegestrant Evaluation start Start: ER+ Breast Cancer Cell Lines or Xenograft Models treatment Treatment with Vepdegestrant (Dose-Response and Time-Course) start->treatment protein_analysis Protein Level Analysis treatment->protein_analysis cell_viability Cell Viability/Proliferation Analysis treatment->cell_viability in_vivo_efficacy In Vivo Efficacy Studies treatment->in_vivo_efficacy western_blot Western Blot for ERα protein_analysis->western_blot ubiquitination_assay In Vitro Ubiquitination Assay protein_analysis->ubiquitination_assay mtt_assay MTT Assay cell_viability->mtt_assay tumor_growth Tumor Growth Measurement in_vivo_efficacy->tumor_growth end End: Data Analysis and Conclusion western_blot->end ubiquitination_assay->end mtt_assay->end tumor_growth->end

Figure 2: General experimental workflow.

Protocol 1: Western Blot for ERα Degradation

Objective: To quantify the degradation of ERα protein in breast cancer cells following treatment with vepdegestrant.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF7, T-47D)

  • Cell culture medium and supplements

  • Vepdegestrant

  • DMSO (vehicle control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-ERα

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • Enhanced Chemiluminescence (ECL) detection reagents

  • X-ray film or digital imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate ER+ breast cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of vepdegestrant (and a vehicle control, DMSO) for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Probe for a loading control protein (e.g., β-actin) to ensure equal protein loading.

  • Detection and Analysis:

    • Apply ECL detection reagents to the membrane.

    • Expose the membrane to X-ray film or capture the signal using a digital imaging system.

    • Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.

Protocol 2: MTT Cell Viability Assay

Objective: To assess the effect of vepdegestrant on the viability and proliferation of breast cancer cells.

Materials:

  • ER+ breast cancer cell lines

  • 96-well cell culture plates

  • Cell culture medium

  • Vepdegestrant

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of vepdegestrant in culture medium.

    • Remove the old medium and add 100 µL of fresh medium containing the different concentrations of vepdegestrant or DMSO (vehicle control) to the wells.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the results to determine the IC50 value of vepdegestrant.

Protocol 3: In Vitro Ubiquitination Assay for ERα

Objective: To demonstrate the vepdegestrant-dependent ubiquitination of ERα in a cell-free system.

Materials:

  • Recombinant human ERα protein

  • Recombinant human E1 activating enzyme

  • Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant human E3 ligase (the specific E3 ligase recruited by vepdegestrant, if known, or cell lysate containing E3 ligases)

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer

  • Vepdegestrant

  • DMSO

  • SDS-PAGE and Western blot reagents (as in Protocol 1)

  • Anti-ubiquitin antibody

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components in the ubiquitination reaction buffer:

      • E1 enzyme

      • E2 enzyme

      • E3 ligase (or cell lysate)

      • Ubiquitin

      • Recombinant ERα protein

      • Vepdegestrant (or DMSO control)

  • Initiation of Reaction:

    • Add ATP to initiate the ubiquitination reaction.

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Termination of Reaction:

    • Stop the reaction by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Analysis by Western Blot:

    • Perform SDS-PAGE and Western blotting as described in Protocol 1.

    • Probe one membrane with an anti-ERα antibody to detect the unmodified and higher molecular weight ubiquitinated forms of ERα.

    • Probe a separate membrane with an anti-ubiquitin antibody to confirm the presence of polyubiquitin chains on ERα.

  • Interpretation:

    • An increase in higher molecular weight bands (a "smear" or laddering pattern) corresponding to polyubiquitinated ERα in the presence of vepdegestrant compared to the DMSO control indicates successful in vitro ubiquitination.

ERα Signaling Pathway and Impact of Degradation

cluster_pathway ERα Signaling Pathway estrogen Estrogen er Estrogen Receptor (ERα) estrogen->er Binds to dimerization Dimerization & Nuclear Translocation er->dimerization degradation ERα Degradation ere Estrogen Response Element (ERE) in DNA dimerization->ere Binds to transcription Gene Transcription ere->transcription Initiates proliferation_genes Pro-proliferative Genes (e.g., Cyclin D1, c-Myc) transcription->proliferation_genes Upregulates cell_proliferation Cell Proliferation & Tumor Growth proliferation_genes->cell_proliferation Promotes degrader Vepdegestrant (ER Degrader) degrader->er Induces Degradation degradation->dimerization Blocks

Figure 3: Simplified ERα signaling pathway and the point of intervention by vepdegestrant.

Conclusion

Vepdegestrant is a potent and selective ERα degrader with a distinct mechanism of action that translates to significant preclinical and clinical activity, particularly in ER+ breast cancers harboring ESR1 mutations. The provided protocols offer a framework for researchers to evaluate the efficacy of vepdegestrant and similar molecules in inducing protein degradation and inhibiting cancer cell growth. The continued investigation of PROTAC ER degraders holds great promise for overcoming endocrine resistance and improving outcomes for patients with ER+ breast cancer.

References

Application Notes and Protocols: The Use of ER Degrader 1 in Tamoxifen-Resistant Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocrine therapies, such as the selective estrogen receptor modulator (SERM) tamoxifen, are a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance to these treatments, posing a major clinical challenge. One of the key mechanisms of resistance is the acquisition of mutations in the estrogen receptor alpha (ERα) gene (ESR1), which can lead to ligand-independent receptor activation. Selective Estrogen Receptor Degraders (SERDs) represent a promising therapeutic strategy to overcome this resistance. Unlike SERMs that competitively inhibit estrogen binding, SERDs induce a conformational change in ERα, leading to its ubiquitination and subsequent degradation by the proteasome. This dual mechanism of antagonism and degradation offers a potent approach to abrogate ERα signaling in both wild-type and mutant contexts.

"ER degrader 1" is a next-generation, orally bioavailable SERD that has demonstrated robust preclinical activity in various breast cancer models, including those resistant to tamoxifen. These application notes provide a comprehensive overview of the application of this compound in tamoxifen-resistant models, including detailed experimental protocols and a summary of key quantitative data.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound and comparable molecules in tamoxifen-sensitive and resistant breast cancer models.

Table 1: In Vitro Efficacy of ER Degraders in Breast Cancer Cell Lines

Cell LineCompoundIC50 (nM) for Cell ProliferationERα Degradation (DC50, nM)Reference
MCF-7 (Tamoxifen-Sensitive) This compound (e.g., Camizestrant)~1~1-10[1]
Fulvestrant~1-5~1-10[1]
4-hydroxytamoxifen (4-OHT)~10-50N/A[2]
MCF-7-TamR (Tamoxifen-Resistant) This compound (e.g., Camizestrant)~5-20~5-20[3]
Fulvestrant~10-50~10-50[3]
4-hydroxytamoxifen (4-OHT)>1000N/A
CAMA-1 (ER+, Tamoxifen-Sensitive) This compound (e.g., Camizestrant)~1-10~1-10
Fulvestrant~5-20~5-20

Table 2: In Vivo Efficacy of ER Degraders in Tamoxifen-Resistant Xenograft Models

Xenograft ModelTreatmentDose and ScheduleTumor Growth Inhibition (%)Reference
MCF-7-TamR Vehicle Control-0
This compound (e.g., GDC-0927)100 mg/kg, oral, daily>80
Fulvestrant200 mg/kg, subcutaneous, weekly~60-70
Tamoxifen20 mg/kg, oral, daily<20 (or tumor promotion)
Patient-Derived Xenograft (PDX) with ESR1 mutation Vehicle Control-0
This compound (e.g., Camizestrant)10 mg/kg, oral, daily>90
Fulvestrant5 mg/week, subcutaneous~50-60

Mandatory Visualization

Signaling Pathways

cluster_0 Tamoxifen-Sensitive ER+ Breast Cancer Cell cluster_1 Tamoxifen-Resistant ER+ Breast Cancer Cell E2 Estradiol (E2) ER_alpha_sens ERα E2->ER_alpha_sens Binds and Activates ERE Estrogen Response Element (ERE) ER_alpha_sens->ERE Binds to DNA Tamoxifen_sens Tamoxifen Tamoxifen_sens->ER_alpha_sens Binds and Blocks Proliferation_sens Cell Proliferation and Survival ERE->Proliferation_sens Promotes Transcription ER_alpha_res Mutant/Altered ERα ERE_res Estrogen Response Element (ERE) ER_alpha_res->ERE_res Constitutive Activation Proteasome Proteasome ER_alpha_res->Proteasome Targeted for Degradation Tamoxifen_res Tamoxifen Tamoxifen_res->ER_alpha_res Ineffective Blockade Proliferation_res Cell Proliferation and Survival ERE_res->Proliferation_res Promotes Transcription ER_degrader This compound ER_degrader->ER_alpha_res Binds and Induces Conformational Change ER_degrader->Proliferation_res Inhibits cluster_0 In Vitro Evaluation Workflow cluster_1 In Vivo Evaluation Workflow start Start cell_culture Culture Tamoxifen-Sensitive (e.g., MCF-7) and Tamoxifen-Resistant (e.g., MCF-7-TamR) cells start->cell_culture treatment Treat cells with this compound, Fulvestrant, and 4-OHT at various concentrations cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay western_blot Western Blot for ERα Degradation treatment->western_blot ic50 Determine IC50 for proliferation viability_assay->ic50 dc50 Determine DC50 for degradation western_blot->dc50 end_invitro End ic50->end_invitro dc50->end_invitro start_invivo Start xenograft Establish Tamoxifen-Resistant Xenografts (Cell line-derived or PDX) start_invivo->xenograft treatment_invivo Treat mice with this compound, Fulvestrant, Tamoxifen, or Vehicle xenograft->treatment_invivo tumor_measurement Monitor tumor volume treatment_invivo->tumor_measurement endpoint Endpoint analysis: Tumor weight, IHC for ERα tumor_measurement->endpoint tgi Calculate Tumor Growth Inhibition (TGI) endpoint->tgi end_invivo End tgi->end_invivo

References

Application Notes: Utilizing ER Degrader 1 in Patient-Derived Organoids for Preclinical Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype, and endocrine therapies targeting ER signaling are a cornerstone of treatment. However, resistance to these therapies, often driven by mutations in the estrogen receptor 1 (ESR1) gene, remains a significant clinical challenge. A new generation of therapeutic agents, known as ER degraders, aims to overcome this resistance by promoting the degradation of the ER protein. Patient-derived organoids (PDOs), which are three-dimensional cultures of tumor cells from a patient that recapitulate the original tumor's heterogeneity and microenvironment, have emerged as a powerful preclinical model for testing the efficacy of such novel therapies.[1][2][3] This document provides detailed application notes and protocols for the use of "ER degrader 1," a representative ER degrader, in ER+ breast cancer patient-derived organoids.

Mechanism of Action of ER Degraders

ER degraders are small molecules designed to eliminate the ER protein from cancer cells. They primarily fall into two categories: Selective Estrogen Receptor Degraders (SERDs) and Proteolysis-Targeting Chimeras (PROTACs).

  • Selective Estrogen Receptor Degraders (SERDs): SERDs, such as fulvestrant, bind to the ER, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[4] This not only blocks ER signaling but also removes the protein entirely, which can be effective against both wild-type and mutant forms of ER.

  • Proteolysis-Targeting Chimeras (PROTACs): PROTACs, such as ARV-471 (vepdegestrant), are bifunctional molecules. One end binds to the target protein (ER), and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and proteasomal degradation of the ER.[5] PROTACs can be highly potent and selective.

The degradation of the ER protein leads to the downregulation of ER-target genes, inhibition of cell proliferation, and induction of apoptosis in ER-dependent breast cancer cells.

Application of this compound in Patient-Derived Organoids

Patient-derived organoids serve as a valuable platform for preclinical evaluation of ER degraders. Key applications include:

  • Assessing Drug Sensitivity: PDOs can be used to determine the sensitivity of a patient's tumor to this compound by measuring the half-maximal inhibitory concentration (IC50). This can help predict clinical response.

  • Investigating Mechanisms of Resistance: By generating organoids from tumors that have developed resistance to other endocrine therapies, researchers can investigate whether this compound can overcome this resistance and study the underlying molecular mechanisms.

  • Combination Therapy Screening: The PDO platform is suitable for high-throughput screening of this compound in combination with other anticancer agents, such as CDK4/6 inhibitors, to identify synergistic effects.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing ER degraders in breast cancer models.

Table 1: In Vitro Efficacy of ER Degraders in Patient-Derived Breast Cancer Organoids

ER DegraderOrganoid ModelAssayEndpointResultReference
Fulvestrant (SERD)Papillary Carcinoma PDOViability AssayIC500.275 µM
ARV-471 (Vepdegestrant)ER+ Breast Cancer Cell LinesViability AssayIC50~1 nM

Table 2: ER Protein Degradation by ER Degraders

ER DegraderModel SystemAssayTime PointER DegradationReference
FulvestrantMCF-7 CellsWestern Blot72 hoursSignificant degradation
ARV-471 (Vepdegestrant)MCF-7 XenograftsWestern BlotEnd of study>90%
ARV-471 (Vepdegestrant)Patient BiopsiesQIFMedian 31 daysUp to 89%

Table 3: Induction of Apoptosis by ER Degraders in Breast Cancer Organoids

ER DegraderOrganoid ModelAssayTime PointResultReference
FulvestrantER+ Breast Cancer OrganoidsImmunohistochemistry7 daysIncrease in cleaved caspase-3
This compound (Generic)Breast Cancer SpheroidsCaspase-Glo 3/7 Assay24-72 hoursDose-dependent increase in caspase activity

Experimental Protocols

Protocol 1: Culture of ER+ Breast Cancer Patient-Derived Organoids

This protocol is adapted from established methods for breast cancer organoid culture.

Materials:

  • Fresh ER+ breast cancer tissue

  • Advanced DMEM/F12 medium

  • HEPES buffer

  • GlutaMAX

  • Penicillin-Streptomycin

  • B27 supplement

  • N-acetylcysteine

  • Human Epidermal Growth Factor (EGF)

  • Fibroblast Growth Factor 10 (FGF10)

  • Noggin

  • R-spondin-1

  • Y-27632 (ROCK inhibitor)

  • A83-01 (TGF-β inhibitor)

  • Primocin

  • Collagenase

  • Dispase

  • Matrigel

  • Cell Recovery Solution

Procedure:

  • Tissue Digestion:

    • Mince the fresh tumor tissue into small pieces (~1-2 mm³).

    • Incubate the tissue fragments in a digestion solution containing Collagenase and Dispase in Advanced DMEM/F12 for 1-2 hours at 37°C with gentle agitation.

    • Neutralize the enzymes with cold Advanced DMEM/F12 and centrifuge to pellet the cells.

    • Resuspend the pellet and pass through a 70 µm cell strainer to obtain a single-cell suspension.

  • Organoid Seeding:

    • Resuspend the cell pellet in a 1:1 mixture of Matrigel and organoid culture medium.

    • Plate 50 µL domes of the Matrigel-cell suspension into a pre-warmed 24-well plate.

    • Allow the Matrigel to solidify at 37°C for 30 minutes.

    • Add 500 µL of complete organoid culture medium to each well.

  • Organoid Maintenance:

    • Culture the organoids at 37°C in a 5% CO2 incubator.

    • Change the medium every 2-3 days.

    • Passage the organoids every 7-14 days by dissociating them with Cell Recovery Solution and re-seeding in fresh Matrigel.

Protocol 2: Treatment of Patient-Derived Organoids with this compound

Materials:

  • Established ER+ breast cancer organoids

  • This compound (e.g., Fulvestrant, ARV-471) dissolved in DMSO

  • Organoid culture medium

Procedure:

  • Prepare serial dilutions of this compound in organoid culture medium. Ensure the final DMSO concentration is below 0.1%.

  • Remove the existing medium from the organoid cultures.

  • Add the medium containing the desired concentration of this compound or vehicle control (DMSO) to the wells.

  • Incubate the organoids for the desired treatment duration (e.g., 24, 48, 72 hours).

Protocol 3: Organoid Viability Assay (CellTiter-Glo® 3D)

Materials:

  • Treated organoids in a 96-well plate

  • CellTiter-Glo® 3D Reagent

Procedure:

  • Equilibrate the 96-well plate and the CellTiter-Glo® 3D Reagent to room temperature.

  • Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of medium in each well.

  • Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the luminescence signal against the log of the drug concentration.

Protocol 4: Western Blot for ER Degradation

Materials:

  • Treated organoids

  • Cell Recovery Solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-ERα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Harvest the organoids using Cell Recovery Solution and wash with cold PBS.

  • Lyse the organoids in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysate and collect the supernatant.

  • Determine the protein concentration using the BCA assay.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the ERα signal to the β-actin loading control.

Protocol 5: Quantitative Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Materials:

  • Treated organoids in a 96-well plate

  • Caspase-Glo® 3/7 Reagent

Procedure:

  • Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of medium in each well.

  • Mix the contents by gentle shaking.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate reader.

  • Calculate the fold change in caspase activity relative to the vehicle-treated control.

Diagrams

ER_Degrader_Mechanism cluster_SERD SERD Mechanism cluster_PROTAC PROTAC Mechanism SERD SERD (e.g., Fulvestrant) ER_cytoplasm_SERD Estrogen Receptor (ER) SERD->ER_cytoplasm_SERD Binds SERD_ER_complex SERD-ER Complex (Conformational Change) ER_cytoplasm_SERD->SERD_ER_complex Proteasome_SERD Proteasome SERD_ER_complex->Proteasome_SERD Targets Ubiquitin_SERD Ubiquitin Ubiquitin_SERD->SERD_ER_complex Tags Degraded_ER_SERD Degraded ER Proteasome_SERD->Degraded_ER_SERD Degrades PROTAC PROTAC (e.g., ARV-471) ER_cytoplasm_PROTAC Estrogen Receptor (ER) PROTAC->ER_cytoplasm_PROTAC Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (ER-PROTAC-E3) ER_cytoplasm_PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Proteasome_PROTAC Proteasome Ternary_Complex->Proteasome_PROTAC Targets Ubiquitin_PROTAC Ubiquitin Ubiquitin_PROTAC->Ternary_Complex Tags ER Degraded_ER_PROTAC Degraded ER Proteasome_PROTAC->Degraded_ER_PROTAC Degrades

Caption: Mechanism of action of SERD and PROTAC ER degraders.

Experimental_Workflow cluster_assays Downstream Assays start Patient Tumor Tissue dissociation Tissue Dissociation & Cell Isolation start->dissociation seeding Organoid Seeding in Matrigel dissociation->seeding culture Organoid Culture & Expansion seeding->culture treatment Treatment with This compound culture->treatment viability Viability Assay (CellTiter-Glo) treatment->viability western Western Blot (ER Degradation) treatment->western apoptosis Apoptosis Assay (Caspase-Glo) treatment->apoptosis analysis Data Analysis (IC50, % Degradation, Fold Change) viability->analysis western->analysis apoptosis->analysis

Caption: Experimental workflow for testing this compound in PDOs.

Logical_Relationship ER_Degrader This compound Treatment ER_Degradation ER Protein Degradation ER_Degrader->ER_Degradation Induces Downstream_Signaling Inhibition of ER Signaling ER_Degradation->Downstream_Signaling Leads to Viability Decreased Cell Viability Downstream_Signaling->Viability Results in Apoptosis Increased Apoptosis Downstream_Signaling->Apoptosis Results in

Caption: Logical relationship of ER degradation and its effects.

References

Troubleshooting & Optimization

"ER degrader 1" not showing ER degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ER Degrader 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues, particularly when ERα degradation is not observed.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your in vitro experiments with this compound.

FAQ 1: I am not observing any ERα degradation after treating my cells with this compound. What are the potential causes?

Several factors, ranging from the compound itself to the specifics of your experimental setup, can lead to a lack of ERα degradation. Here is a systematic guide to troubleshooting this issue.

Possible Cause 1: Suboptimal Compound Concentration or Incubation Time

ER degraders, especially PROTACs, can exhibit complex dose-response relationships, including a "hook effect" where degradation is reduced at very high concentrations.[1][2][3][4] Additionally, the kinetics of degradation can vary.

  • Troubleshooting Steps:

    • Perform a Dose-Response Experiment: Test a wide range of this compound concentrations (e.g., from 0.1 nM to 30 µM) to identify the optimal concentration for maximal degradation (DC50) and to rule out a hook effect.[2]

    • Conduct a Time-Course Experiment: Analyze ERα protein levels at multiple time points (e.g., 4, 8, 12, 24, and 48 hours) to determine the optimal treatment duration.

Possible Cause 2: Cell Line Variability or Low ERα Expression

The efficacy of an ER degrader can be highly dependent on the specific cell line used. Factors include the endogenous expression level of ERα and the necessary components of the ubiquitin-proteasome system (UPS), such as the specific E3 ligase recruited by the degrader.

  • Troubleshooting Steps:

    • Confirm ERα Expression: Verify the expression of ERα in your cell line (e.g., MCF-7, T47D) by Western blot. Ensure the baseline level is detectable.

    • Confirm E3 Ligase Expression: If this compound is a PROTAC, confirm that the relevant E3 ligase (e.g., Cereblon, VHL) is expressed in your cell line.

    • Use a Recommended Cell Line: It is advisable to start with a well-characterized, ERα-positive breast cancer cell line like MCF-7 or T47D.

Possible Cause 3: Issues with Compound Integrity

The stability and solubility of the degrader are critical for its activity.

  • Troubleshooting Steps:

    • Ensure Proper Dissolution: Make sure this compound is fully dissolved in a suitable solvent like DMSO before diluting it into the cell culture medium.

    • Prepare Fresh Solutions: Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions in media for each experiment.

    • Check for Stability: If problems persist, consider assessing the stability of your compound in the cell culture medium over the time course of your experiment.

Possible Cause 4: Flaws in the Western Blot Protocol

The absence of a signal change could be due to technical issues with the Western blot itself.

  • Troubleshooting Steps:

    • Optimize Antibody Concentrations: Ensure you are using a validated primary antibody for ERα at its optimal dilution.

    • Include a Positive Control: Use a positive control lysate from untreated ERα-positive cells to ensure the antibody is working.

    • Verify Protein Transfer: Use a total protein stain (e.g., Ponceau S) on the membrane after transfer to confirm that proteins have transferred effectively from the gel.

    • Check Loading Control: Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.

FAQ 2: How can I confirm that the degradation pathway is active in my cells?

This compound, like other SERDs and PROTACs, relies on the cell's ubiquitin-proteasome system (UPS) to eliminate the ERα protein. If this pathway is compromised, degradation will not occur.

  • Troubleshooting Steps:

    • Perform a Proteasome Inhibitor Co-treatment: This is a critical control experiment. Co-treating cells with this compound and a proteasome inhibitor (e.g., MG132) should "rescue" ERα from degradation. If ERα levels are restored in the presence of MG132, it confirms that the lack of degradation is not due to an inactive compound but rather points to the dependency on the proteasome.

    • Assess Overall Proteasome Activity: If the MG132 control fails, you can use a fluorogenic peptide substrate to measure the chymotrypsin-like activity of the proteasome in your cell lysates to ensure the pathway is generally functional.

FAQ 3: My ERα levels seem to recover after an initial decrease. What could be the cause?

Observing an initial degradation followed by a recovery of ERα levels can be due to several factors.

  • Troubleshooting Steps:

    • Assess Compound Stability: The degrader may be unstable or metabolized by the cells over longer incubation periods. Consider re-administering the compound by replacing the media with fresh media containing this compound for longer-term experiments.

    • Check for Cellular Compensation: Cells may respond to the loss of ERα by increasing the transcription of the ESR1 gene to synthesize new protein. You can check for this compensatory mechanism by measuring ESR1 mRNA levels using qRT-PCR.

Data Presentation

Table 1: Recommended Starting Conditions for ER Degradation Experiments
ParameterCell Line: MCF-7Cell Line: T47D
Seeding Density (6-well plate) 3.0 - 5.0 x 10⁵ cells/well4.0 - 6.0 x 10⁵ cells/well
This compound Conc. Range 0.1 nM - 10 µM1 nM - 30 µM
Proteasome Inhibitor (Control) MG132 (10 µM)MG132 (10 µM)
Incubation Time Range 4 - 48 hours8 - 48 hours
Vehicle Control DMSO (Final conc. <0.5%)DMSO (Final conc. <0.5%)
Table 2: Troubleshooting Summary for Lack of ERα Degradation
IssuePotential CauseRecommended Solution
No Degradation Suboptimal drug concentration/time.Perform dose-response and time-course experiments.
Low ERα or E3 ligase expression.Confirm protein expression by Western blot; switch to a high-expressing cell line (e.g., MCF-7).
Inactive/unstable compound.Prepare fresh solutions; verify solubility.
Technical issue with Western blot.Optimize antibody dilutions; use positive controls and check protein transfer.
Degradation is Blocked Compromised proteasome function.Co-treat with a proteasome inhibitor (MG132) to confirm pathway dependence.
Degradation is Transient Compound instability or metabolism.Re-administer compound during long incubations.
Compensatory ERα synthesis.Measure ESR1 mRNA levels by qRT-PCR.

Experimental Protocols

Protocol 1: Western Blotting for ERα Degradation

This protocol describes the direct measurement of ERα protein levels following treatment with this compound.

  • Cell Culture and Treatment:

    • Seed ERα-positive cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound or vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100-150 µL of RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel at 100-120V.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ERα (e.g., 1:1000 dilution) overnight at 4°C.

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH, 1:5000) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Proteasome Inhibitor "Rescue" Experiment

This experiment validates that this compound acts via the proteasome.

  • Cell Culture and Treatment:

    • Seed MCF-7 cells in 6-well plates.

    • Pre-treat one set of wells with 10 µM MG132 for 2 hours.

    • Add this compound at its optimal degradation concentration (determined from a dose-response curve) to the MG132-pre-treated wells and a parallel set of wells without MG132.

    • Include vehicle-only and MG132-only controls.

    • Incubate for the optimal time determined from your time-course experiment (e.g., 24 hours).

  • Analysis:

    • Harvest cell lysates and perform Western blotting for ERα as described in Protocol 1 .

    • Expected Outcome: ERα levels should be low in cells treated with this compound alone but should be restored or "rescued" in cells co-treated with MG132.

Visualizations

ER_Degrader_Pathway cluster_cell Cell cluster_ternary Ternary Complex Formation ER_Degrader This compound Ternary_Complex ERα-Degrader-E3 Complex ER_Degrader->Ternary_Complex Binds ER_alpha ERα (Target Protein) ER_alpha->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Poly_Ub_ER Poly-ubiquitinated ERα Ternary_Complex->Poly_Ub_ER Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_ER->Proteasome Recognition Degraded_ER Degraded Peptides Proteasome->Degraded_ER Degradation

Caption: Mechanism of action for a hypothetical PROTAC-type this compound.

Troubleshooting_Workflow Start Start: No ERα Degradation Observed Check_Concentration Run Dose-Response & Time-Course Experiments Start->Check_Concentration Degradation_Observed Degradation Observed? Check_Concentration->Degradation_Observed Problem_Solved Issue Resolved: Optimal Conditions Found Degradation_Observed->Problem_Solved Yes Check_Blot Troubleshoot Western Blot (Antibody, Controls, Transfer) Degradation_Observed->Check_Blot No Blot_OK Western Blot OK? Check_Blot->Blot_OK Fix_Blot Optimize Blotting Protocol Blot_OK->Fix_Blot No Check_Cells Verify Cell Line: 1. Confirm ERα/E3 Ligase Expression 2. Check Cell Health & Passage No. Blot_OK->Check_Cells Yes Cells_OK Cell Line Validated? Check_Cells->Cells_OK Change_Cells Switch to Validated Cell Line (e.g., MCF-7) Cells_OK->Change_Cells No Check_Pathway Test Proteasome Pathway: Co-treat with MG132 Cells_OK->Check_Pathway Yes Pathway_OK ERα Rescued? Check_Pathway->Pathway_OK Investigate_Pathway Investigate UPS Functionality / Resistance Pathway_OK->Investigate_Pathway No Contact_Support Contact Technical Support Pathway_OK->Contact_Support Yes, Degradation is proteasome-dependent. Further investigation needed.

Caption: Logical workflow for troubleshooting lack of ERα degradation.

Experimental_Workflow cluster_setup Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_incubation Incubation cluster_analysis Day 3: Analysis Seed_Cells Seed MCF-7 cells in 6-well plates Pretreat Pre-treat with MG132 (10µM) for 2 hours (Group 3 & 4) Seed_Cells->Pretreat Group3 Group 3: This compound + MG132 Pretreat->Group3 Group4 Group 4: MG132 Only Pretreat->Group4 Incubate Incubate for 24 hours at 37°C, 5% CO2 Pretreat->Incubate Treat Add this compound and/or Vehicle Group1 Group 1: Vehicle Control Group2 Group 2: This compound Lyse Lyse cells & quantify protein Incubate->Lyse WB Perform Western Blot for ERα and Loading Control Lyse->WB Analyze Analyze Results: Compare ERα levels WB->Analyze

Caption: Experimental workflow for the MG132 proteasome inhibitor control.

References

Technical Support Center: ER Degrader 1 (CAS: 2667015-33-8)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ER degrader 1 (CAS: 2667015-33-8). This guide directly addresses common issues, with a focus on solubility challenges in DMSO, to ensure successful experimental outcomes.

Disclaimer: The designation "this compound" may be used for different molecules by various suppliers. This guide specifically pertains to the compound with CAS number 2667015-33-8. Always verify the identity of your compound before starting any experiment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, small molecule degrader of the estrogen receptor (ER).[1][2][3] It is a type of Proteolysis Targeting Chimera (PROTAC). PROTACs are bifunctional molecules that induce the degradation of a target protein.[4] this compound works by forming a ternary complex between the estrogen receptor and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the ER, marking it for degradation by the proteasome.[5] This removal of the ER protein disrupts downstream signaling pathways that are crucial for the growth and survival of ER-positive cancer cells.

Q2: I'm having trouble dissolving this compound in DMSO. What could be the issue?

A2: Solubility issues with this compound and other PROTACs are common due to their high molecular weight and lipophilicity. Here are a few potential reasons for poor dissolution in DMSO:

  • Compound Quality: Ensure the compound is of high purity. Impurities can affect solubility.

  • DMSO Quality: Use anhydrous, high-purity DMSO. DMSO is hygroscopic, and absorbed water can reduce its solvating power for hydrophobic compounds.

  • Temperature: Dissolution may be slow at room temperature. Gentle warming (e.g., to 37°C) can aid solubility.

  • Insufficient Mixing: The compound may require more energy to dissolve. Vortexing and sonication are often necessary.

Q3: What is the recommended procedure for preparing a stock solution of this compound in DMSO?

A3: To prepare a stock solution, it is recommended to start with a high concentration in DMSO. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Add the desired volume of anhydrous DMSO and facilitate dissolution by vortexing and/or using an ultrasonic bath. Gentle warming can also be applied if necessary. Once dissolved, store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: What is the "hook effect" and how can I avoid it with this compound?

A4: The "hook effect" is a phenomenon where the efficacy of a PROTAC, such as this compound, decreases at very high concentrations. This results in a bell-shaped dose-response curve. It occurs because at excessive concentrations, the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation. To avoid this, it is crucial to perform a dose-response experiment with a wide range of concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration for maximal degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation observed after diluting DMSO stock solution into aqueous media. Low aqueous solubility of this compound.- Ensure the final DMSO concentration in your aqueous solution is as low as possible (typically <0.5%) and is compatible with your experimental system.- Prepare fresh dilutions for each experiment.- Consider the use of co-solvents or formulation agents if compatible with your assay.
Inconsistent or no degradation of ERα observed in Western blot. 1. Suboptimal compound concentration (due to the "hook effect").2. Insufficient incubation time.3. Low expression of ERα or the relevant E3 ligase in the cell line.4. Compound instability or precipitation in culture media.1. Perform a dose-response experiment over a wide concentration range to determine the optimal concentration (DC50).2. Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to find the optimal incubation time.3. Confirm the expression levels of ERα and the recruited E3 ligase in your cell line via Western blot or qPCR.4. Ensure complete dissolution in DMSO before diluting in media and prepare fresh solutions for each experiment.
High background or non-specific bands on Western blot for ERα. 1. Poor antibody quality or non-optimal antibody dilution.2. Inadequate blocking.3. Insufficient washing.1. Use a validated, high-quality primary antibody for ERα and optimize the dilution.2. Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST for 1 hour).3. Ensure thorough washing steps with TBST between antibody incubations.
Variable cell viability results. 1. Uneven cell seeding.2. Edge effects in multi-well plates.3. DMSO toxicity at higher concentrations.1. Ensure a homogenous cell suspension before and during seeding.2. Avoid using the outermost wells of plates or fill them with sterile media/PBS to minimize evaporation.3. Maintain a consistent and low final DMSO concentration across all wells.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2667015-33-8
Molecular Weight 524.56 g/mol
Solubility Soluble in DMSO. Quantitative data is not readily available. A kinetic solubility assay is recommended to determine the solubility in your specific buffer.
Storage Solid: -20°C. In solvent: -80°C for long-term storage, -20°C for short-term. Avoid repeated freeze-thaw cycles.N/A

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol outlines a general method to determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent for UV-based detection)

  • Plate reader capable of measuring turbidity (nephelometry) or UV absorbance

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Dispense the DMSO stock solution into the wells of a 96-well plate.

  • Add PBS to each well to achieve a range of final compound concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).

  • Mix the plate thoroughly on a plate shaker for 2 hours at room temperature.

  • Measure the turbidity of the solutions using a nephelometer. An increase in light scattering indicates precipitation.

  • Alternatively, filter the samples to remove any precipitate and measure the UV absorbance of the filtrate. The concentration of the soluble compound can be determined from a standard curve.

Protocol 2: Western Blot for ERα Degradation

This protocol provides a method to quantify the degradation of ERα in cells treated with this compound.

Materials:

  • ERα-positive cell line (e.g., MCF-7)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against ERα

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired incubation time.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and run on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Strip the membrane and re-probe with the loading control antibody to confirm equal protein loading. Quantify the band intensities to determine the percentage of ERα degradation.

Visualizations

ER_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ER->ER HSP HSP90 ER->HSP Stabilized by Proteasome Proteasome ER->Proteasome Degradation Ternary_Complex ER-ERd1-E3 Ligase Ternary Complex ERE Estrogen Response Element (ERE) ER->ERE Binds to E3_Ligase E3 Ubiquitin Ligase Ub Ubiquitin Proliferation Cell Proliferation & Survival Proteasome->Proliferation Inhibits ERd1 This compound ERd1->ER ERd1->E3_Ligase ERd1->Ternary_Complex Forms Ternary_Complex->ER Ubiquitination Transcription Gene Transcription ERE->Transcription Activates Transcription->Proliferation Leads to

Caption: Mechanism of this compound action vs. standard ER signaling.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare ERd1 Stock (Anhydrous DMSO) treat_cells Treat Cells (Dose-Response & Time-Course) prep_stock->treat_cells seed_cells Seed ERα+ Cells (e.g., MCF-7) seed_cells->treat_cells lyse_cells Lyse Cells & Quantify Protein treat_cells->lyse_cells western_blot Western Blot for ERα & Loading Control lyse_cells->western_blot data_analysis Quantify Degradation (DC50, Dmax) western_blot->data_analysis

Caption: Experimental workflow for assessing ERα degradation.

References

Technical Support Center: Optimizing "ER degrader 1" Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "ER degrader 1." The information is designed to address specific issues that may be encountered during the optimization of its experimental concentration.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its mechanism of action?

A1: "this compound" is a potent degrader of the estrogen receptor (ER).[1][2] It belongs to a class of molecules that target the estrogen signaling system, which is crucial for cell growth, differentiation, and apoptosis.[1][2] Like other ER degraders, particularly those utilizing PROTAC (Proteolysis-Targeting Chimera) technology, it is designed to induce the degradation of the ERα protein.[3] These molecules are typically bifunctional, with one end binding to the ER and the other recruiting an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the ER, marking it for degradation by the cell's natural protein disposal system, the proteasome. This catalytic process allows a single molecule of the degrader to eliminate multiple ER proteins.

Q2: What is a recommended starting concentration and treatment time for "this compound"?

A2: The optimal concentration and treatment time for "this compound" are highly dependent on the cell line and the specific experimental endpoint. For similar ER degraders, a broad dose-response curve is recommended, with concentrations ranging from picomolar to high micromolar. A common starting point for initial experiments could be a concentration range of 0.1 nM to 30 µM for a 24-hour incubation period. It is crucial to perform both a dose-response and a time-course experiment to determine the optimal conditions for your specific model system.

Q3: I am observing inconsistent or no degradation of ERα. What are the possible causes and solutions?

A3: Several factors can lead to inconsistent or a lack of ERα degradation. Here are some common issues and troubleshooting steps:

  • Suboptimal Compound Concentration: The concentration of "this compound" may be too low for effective degradation, or you may be observing the "hook effect." The hook effect occurs at very high concentrations where the formation of the productive ternary complex (ER-"this compound"-E3 ligase) is impaired, leading to reduced degradation.

    • Solution: Perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for maximal degradation (DC50).

  • Incorrect Incubation Time: The kinetics of degradation can vary between cell lines.

    • Solution: Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal incubation time for maximal ERα degradation.

  • Cell Line Variability: Different cell lines express varying levels of ERα and the necessary E3 ligase.

    • Solution: Confirm the expression of ERα and the relevant E3 ligase in your cell line using Western blotting or qPCR.

  • Compound Instability or Solubility: Poor solubility or degradation of "this compound" in your cell culture media can lead to inconsistent results.

    • Solution: Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it in your media. It is also best practice to prepare fresh solutions for each experiment.

Q4: How can I confirm that the observed effects are due to the specific degradation of ERα?

A4: To confirm the specificity of "this compound," consider the following experiments:

  • Use an Inactive Control: If available, use an inactive version of the degrader that cannot bind to the E3 ligase. This will help to distinguish between effects caused by ERα degradation and other potential off-target effects of the molecule.

  • Rescue Experiment: After treatment with "this compound," wash out the compound and monitor the recovery of ERα protein levels over time.

  • Downstream Target Gene Expression: Analyze the expression of known ERα target genes (e.g., GREB1, pS2/TFF1) using RT-qPCR. Degradation of ERα should lead to a decrease in the expression of these genes.

Troubleshooting Guides

Problem 1: High Cell Toxicity Observed
  • Possible Cause: The concentration of "this compound" or the solvent (e.g., DMSO) may be too high, leading to cytotoxicity.

  • Troubleshooting Steps:

    • Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of the compound.

    • Lower the concentration of "this compound" to a range that effectively degrades ERα without causing significant cell death.

    • Ensure that the final concentration of the solvent in the cell culture medium is not toxic to the cells.

Problem 2: Inconsistent Western Blot Results
  • Possible Cause: Issues with the Western blotting protocol can obscure the interpretation of ERα degradation.

  • Troubleshooting Steps:

    • Optimize Blocking Conditions: Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and optimize the incubation time.

    • Validate Antibodies: Use a high-quality, validated primary antibody specific for ERα and a reliable loading control antibody (e.g., GAPDH, β-actin).

    • Ensure Equal Protein Loading: Accurately determine protein concentration using an assay like the BCA assay and load equal amounts of protein for each sample.

Data Presentation

Table 1: Illustrative Dose-Response Data for ERα Degradation

"this compound" Concentration% ERα Degradation (Relative to Vehicle)
Vehicle (DMSO)0%
0.1 nM15%
1 nM45%
10 nM85%
100 nM95%
1 µM90% (Potential Hook Effect)
10 µM70% (Potential Hook Effect)

Table 2: Illustrative Time-Course Data for ERα Degradation at Optimal Concentration (e.g., 100 nM)

Incubation Time (hours)% ERα Degradation (Relative to Vehicle)
00%
430%
865%
1690%
2495%
4880% (Potential for protein re-synthesis)

Experimental Protocols

Protocol 1: Dose-Response Study using Western Blot
  • Cell Seeding: Seed ER-positive breast cancer cells (e.g., MCF-7, T47D) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of "this compound" (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a fixed time, such as 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ERα overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control and express the results as a percentage of the vehicle-treated control. Plot the percentage of ERα degradation against the log of the "this compound" concentration to determine the DC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of "this compound" or a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Protocol 3: RT-qPCR for ER Target Gene Expression
  • Cell Treatment: Treat cells with "this compound" at various concentrations for a predetermined time (e.g., 24 hours).

  • RNA Isolation: Wash the cells with PBS and isolate total RNA using a suitable kit or reagent (e.g., TRIzol).

  • RNA Quantification and Quality Check: Determine the RNA concentration and purity. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or a probe-based assay with primers for your target genes (e.g., GREB1, TFF1) and a housekeeping gene (e.g., ACTB, GAPDH).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Mandatory Visualizations

er_degrader_pathway cluster_cell Cell cluster_ternary Ternary Complex Formation ER Estrogen Receptor (ERα) Proteasome Proteasome ER->Proteasome Targeted for Degradation ER_Degrader_E3 ER - Degrader - E3 Ligase Degrader This compound Degrader->ER Binds E3_Ligase E3 Ubiquitin Ligase Degrader->E3_Ligase Recruits Ub Ubiquitin Ub->ER Tags ER Proteasome->ER Degrades ER ER_Degrader_E3->Ub Ubiquitination

Caption: Mechanism of action for "this compound".

experimental_workflow cluster_setup Experiment Setup cluster_assays Primary Assays cluster_validation Validation Assays cluster_analysis Data Analysis Start Seed ER+ Cells Treat Treat with 'this compound' (Dose-Response & Time-Course) Start->Treat WB Western Blot for ERα Degradation Treat->WB Viability Cell Viability Assay (e.g., MTT) Treat->Viability qPCR RT-qPCR for Target Genes Treat->qPCR DC50 Determine DC50 WB->DC50 IC50 Determine IC50 Viability->IC50 Gene_Exp Analyze Gene Expression qPCR->Gene_Exp Conclusion Optimize Concentration DC50->Conclusion IC50->Conclusion Gene_Exp->Conclusion

Caption: Experimental workflow for optimizing "this compound" concentration.

troubleshooting_logic Start No or Inconsistent ERα Degradation? Concentration Is concentration optimized? (Dose-response performed) Start->Concentration Time Is incubation time optimized? (Time-course performed) Concentration->Time Yes Perform_Dose_Response Perform Dose-Response (Check for Hook Effect) Concentration->Perform_Dose_Response No Cell_Line Does the cell line express ERα and E3 Ligase? Time->Cell_Line Yes Perform_Time_Course Perform Time-Course Time->Perform_Time_Course No Compound Is the compound soluble and stable? Cell_Line->Compound Yes Check_Expression Check Protein Expression (WB/qPCR) Cell_Line->Check_Expression No Check_Solubility Prepare Fresh Compound Ensure Dissolution Compound->Check_Solubility No Success Degradation Optimized Compound->Success Yes Perform_Dose_Response->Time Perform_Time_Course->Cell_Line Check_Expression->Compound Check_Solubility->Success

Caption: Troubleshooting logic for "this compound" experiments.

References

Technical Support Center: Investigating Off-Target Effects of ER Degrader 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals investigating the off-target effects of "ER degrader 1," a novel selective estrogen receptor (ER) degrader. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with selective estrogen receptor degraders (SERDs)?

A1: While SERDs are designed for high specificity to the estrogen receptor, off-target effects can occur and are often responsible for adverse events in clinical trials. Common class-related side effects for oral SERDs include nausea, fatigue, arthralgia, and hot flushes.[1] These effects may be linked to interactions with other cellular proteins or pathways. Off-target effects can also manifest as unexpected changes in cellular phenotypes, such as effects on immune cells, which have been observed with some ER-targeting drugs even in ER-negative cell lines.[2][3]

Q2: What are the primary methodologies for identifying off-target effects of this compound?

A2: The primary methodologies for identifying off-target effects can be broadly categorized into two types: those that identify direct binding partners and those that measure downstream cellular changes.

  • Direct Binding Assays (Target Engagement): These methods identify proteins that physically interact with this compound.

    • Chemical Proteomics: This is a powerful approach that uses a modified version of the drug (a probe) to capture its binding partners from cell lysates or living cells.[4][5] Techniques include Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP).

    • Thermal Proteome Profiling (TPP/CETSA): This method identifies protein targets by detecting changes in their thermal stability upon drug binding, without requiring modification of the compound.

    • Affinity-based methods: Techniques like pull-down assays can identify unintended binding partners.

  • Downstream Effect Assays: These methods measure the cellular consequences of this compound treatment.

    • Transcriptomics (RNA-seq): RNA sequencing provides a global view of changes in gene expression following drug treatment, which can reveal the activation or inhibition of off-target pathways.

    • Proteomics (Global Protein Profiling): Mass spectrometry-based proteomics can quantify changes in the abundance of thousands of proteins, identifying unexpected alterations in cellular pathways and stress responses.

    • Phenotypic Screening: High-content imaging or other cell-based assays can reveal unexpected effects on cell health, morphology, or function.

Q3: We are observing a phenotype (e.g., cell death) in ER-negative cell lines treated with this compound. How can we investigate if this is an off-target effect?

A3: Observing activity in ER-negative cells is a strong indication of an off-target effect. To investigate this, a systematic approach is recommended:

  • Confirm ER Status: First, rigorously confirm the absence of ERα and ERβ expression in your cell line using qRT-PCR and Western blotting.

  • Dose-Response Analysis: Perform a dose-response experiment in the ER-negative cell line to determine the potency of this compound for the observed phenotype. Compare this to the on-target potency in an ER-positive cell line.

  • Off-Target Identification: Employ unbiased, proteome-wide methods to identify potential off-target binding proteins in the ER-negative cells. Chemical proteomics or thermal proteome profiling (CETSA) are excellent choices.

  • Pathway Analysis: Use transcriptomics (RNA-seq) to identify the signaling pathways that are perturbed in the ER-negative cells upon treatment. This can provide clues about the identity of the off-target protein.

  • Target Validation: Once potential off-targets are identified, they must be validated using orthogonal methods. This could involve:

    • Overexpressing or knocking down the putative off-target protein to see if it alters the cellular response to this compound.

    • Performing in vitro binding assays with the purified off-target protein.

    • Testing structurally related but inactive analogs of this compound to see if they fail to produce the phenotype.

Troubleshooting Guides

Issue 1: Inconsistent results in off-target identification experiments (e.g., proteomics, RNA-seq).

Potential Cause Troubleshooting Step Rationale
Cell Line Variability Ensure you are using a consistent cell line passage number and confirm its identity (e.g., by STR profiling).Different cell lines, or even the same cell line at different passages, can have varying protein and gene expression profiles, leading to inconsistent responses.
Cell Culture Conditions Standardize cell confluency at the time of treatment and use a consistent batch of serum.High cell density can alter drug availability and cellular signaling. Serum components can also interfere with drug activity.
Compound Instability/Solubility Prepare fresh stock solutions of this compound for each experiment and ensure it is fully dissolved before diluting in media.Degradation or precipitation of the compound will lead to inconsistent effective concentrations.
Experimental Protocol Inconsistencies Adhere strictly to a detailed, written protocol for every step of the experiment, from cell treatment to sample processing.Minor deviations in incubation times, reagent concentrations, or handling can introduce significant variability.

Issue 2: High number of "hits" in a chemical proteomics screen, making it difficult to identify true off-targets.

Potential Cause Troubleshooting Step Rationale
Non-specific Binding to the Probe/Beads Include a control experiment with beads alone or with a probe that does not have the this compound molecule attached.This will help identify proteins that bind non-specifically to the affinity matrix.
Indirect Interactions Use a quantitative proteomics approach (e.g., SILAC or TMT labeling) to distinguish between direct and indirect binders.True off-targets should show a dose-dependent interaction, while proteins that are part of a larger complex may not.
High Compound Concentration Perform the pull-down with a concentration of the probe that is relevant to the cellular EC50 for the on-target effect.Using excessively high concentrations can lead to the identification of low-affinity, non-physiological interactions.
Lack of Competition Control Include a competition experiment where the cell lysate is pre-incubated with an excess of free, unmodified this compound before adding the probe.True off-targets should show reduced binding to the probe in the presence of the free compound.

Quantitative Data Summary

The following table summarizes hypothetical off-target data for "this compound" as identified by a chemical proteomics experiment. This is for illustrative purposes.

Protein TargetGene SymbolCellular LocalizationFold Enrichment over Controlp-valuePotential Implication
Estrogen Receptor AlphaESR1Nucleus52.3< 0.0001On-Target
Carbonic Anhydrase IICA2Cytoplasm15.8< 0.001Potential for off-target related side effects.
Kinase X-Cytoplasm8.2< 0.01May explain unexpected signaling pathway activation.
Transporter Y-Membrane4.5< 0.05Could affect drug metabolism or cellular transport.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

Objective: To identify proteins that bind to this compound in intact cells by measuring changes in their thermal stability.

Methodology:

  • Cell Culture and Treatment:

    • Culture ER-positive (e.g., MCF-7) and ER-negative (e.g., MDA-MB-231) cells to ~80% confluency.

    • Treat cells with either vehicle (e.g., 0.1% DMSO) or this compound at a relevant concentration (e.g., 10x EC50) for a predetermined time (e.g., 2 hours).

  • Heating and Lysis:

    • Harvest cells and resuspend in PBS supplemented with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

    • Immediately cool the samples on ice.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

  • Protein Quantification and Analysis:

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate soluble proteins from aggregated, denatured proteins.

    • Collect the supernatant and determine the protein concentration.

    • Analyze the soluble protein fraction by SDS-PAGE and Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.

  • Data Interpretation:

    • For a true off-target, the protein will show a shift in its melting curve (i.e., it will remain soluble at higher temperatures) in the presence of this compound compared to the vehicle control.

Protocol 2: RNA-seq for Off-Target Pathway Analysis

Objective: To identify global changes in gene expression induced by this compound to uncover off-target signaling pathways.

Methodology:

  • Experimental Design:

    • Treat your chosen cell line (e.g., an ER-negative line where a phenotype is observed) with vehicle or a relevant concentration of this compound.

    • Include multiple biological replicates (at least 3) for each condition.

    • Choose a time point that is appropriate for observing transcriptional changes (e.g., 6, 12, or 24 hours).

  • RNA Extraction and Quality Control:

    • Harvest the cells and extract total RNA using a column-based kit or TRIzol reagent.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Bioanalyzer) to ensure high-quality RNA (RIN > 8).

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the total RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.

    • Perform high-throughput sequencing (e.g., using an Illumina platform) to generate sequence reads.

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use statistical packages (e.g., DESeq2 or edgeR) to identify genes that are significantly upregulated or downregulated upon treatment with this compound.

    • Pathway Analysis: Use the list of differentially expressed genes to perform pathway enrichment analysis (e.g., using GO, KEGG, or Reactome databases) to identify signaling pathways that are significantly affected.

Visualizations

Off_Target_Investigation_Workflow cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Off-Target Identification (Unbiased) cluster_3 Data Analysis & Candidate Selection cluster_4 Target Validation (Orthogonal Methods) cluster_5 Conclusion phenotype Unexpected Phenotype Observed (e.g., toxicity in ER- cells) hypothesis Hypothesis: Phenotype is due to off-target effect phenotype->hypothesis proteomics Chemical Proteomics Thermal Proteome Profiling (CETSA) hypothesis->proteomics Identify direct binders transcriptomics Transcriptomics (RNA-seq) hypothesis->transcriptomics Identify affected pathways analysis Bioinformatics & Pathway Analysis proteomics->analysis transcriptomics->analysis candidates List of Putative Off-Target Candidates analysis->candidates validation Genetic (siRNA/CRISPR) Biochemical (Binding Assays) Cellular (Phenotypic Rescue) candidates->validation conclusion Confirmed Off-Target(s) validation->conclusion

Caption: Workflow for investigating off-target effects.

Troubleshooting_Logic cluster_checks Initial Checks cluster_cell_issues Cellular Factors cluster_experimental_params Experimental Parameters cluster_proteasome Mechanism of Degradation start Inconsistent/No ER Degradation Observed check_reagents Are reagents (e.g., drug stock) fresh and correctly prepared? start->check_reagents check_protocol Was the protocol followed exactly? check_reagents->check_protocol Yes check_cell_line Confirm cell line identity and ER status (Western/qPCR) check_protocol->check_cell_line Yes check_confluency Was cell confluency optimal and consistent? check_cell_line->check_confluency check_passage Is the cell passage number low? check_confluency->check_passage dose_response Perform wide dose-response curve (check for hook effect) check_passage->dose_response All cellular factors OK time_course Perform time-course experiment dose_response->time_course proteasome_inhibitor Co-treat with a proteasome inhibitor (e.g., MG132) time_course->proteasome_inhibitor result ER degradation restored? proteasome_inhibitor->result Rescue of ER levels?

Caption: Troubleshooting logic for ER degradation experiments.

Signaling_Pathway ER_Degrader This compound ER Estrogen Receptor (ER) ER_Degrader->ER On-Target Binding Off_Target Off-Target Kinase ER_Degrader->Off_Target Off-Target Binding Proteasome Proteasome ER->Proteasome Degradation Downstream_ER ER Target Genes (e.g., GREB1, PGR) Expression Down ER->Downstream_ER Transcription Blocked Downstream_Off_Target Off-Target Substrate Off_Target->Downstream_Off_Target Phosphorylation Phospho_Substrate Phosphorylated Substrate Unintended_Phenotype Unintended Phenotype (e.g., Apoptosis) Phospho_Substrate->Unintended_Phenotype

Caption: On-target vs. potential off-target signaling.

References

Technical Support Center: Estrogen Receptor (ER) Degraders in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ER degraders in cell line experiments.

I. Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with ER degraders.

1. Issue: High Inter-well Variability in Cell Viability Assays

Possible Cause Recommended Solution
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Use a multichannel pipette for simultaneous seeding of multiple wells.
Edge Effects in Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Inconsistent Compound Dilution Prepare a fresh serial dilution of the ER degrader for each experiment. Ensure thorough mixing at each dilution step.
Cell Clumping Gently triturate cells to break up clumps before seeding. If necessary, use a cell strainer.

2. Issue: Lower than Expected Potency (High IC50/EC50 Values)

Possible Cause Recommended Solution
Compound Instability Aliquot the ER degrader upon receipt and store at the recommended temperature (typically -20°C or -80°C) to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. Prepare fresh dilutions from a stock solution for each experiment.
High Cell Passage Number Use cells with a low passage number, as prolonged culturing can lead to phenotypic changes and altered drug sensitivity.
Presence of Endogenous Estrogens in Serum Use charcoal-stripped fetal bovine serum (FBS) in your cell culture medium to remove endogenous steroids that can compete with the ER degrader.
Incorrect Assay Duration Optimize the incubation time for the specific cell line and ER degrader. A time-course experiment can help determine the optimal endpoint.

3. Issue: Inconsistent ER Degradation in Western Blots

Possible Cause Recommended Solution
Suboptimal Lysis Buffer Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
Insufficient Drug Incubation Time ER degradation is a time-dependent process. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal time point for maximal degradation.
Antibody Quality Use a validated antibody specific for Estrogen Receptor Alpha (ERα). Titrate the antibody to determine the optimal concentration.
Loading Control Variability Ensure equal protein loading by performing a total protein quantification assay (e.g., BCA assay) and using a reliable loading control (e.g., GAPDH, β-actin).

II. Frequently Asked Questions (FAQs)

1. General Questions

  • What is the mechanism of action of ER degraders? ER degraders are a class of compounds that bind to the estrogen receptor (ER), primarily ERα, inducing a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome.[1] This depletion of ER protein inhibits the signaling pathways that drive the growth of ER-positive cancers.[2]

  • How do ER degraders differ from Selective Estrogen Receptor Modulators (SERMs)? While both ER degraders and SERMs bind to the estrogen receptor, SERMs act as either estrogen agonists or antagonists depending on the tissue. In contrast, ER degraders, also known as Selective Estrogen Receptor Downregulators (SERDs), purely antagonize ER signaling by promoting the degradation of the ER protein.

2. Questions on Experimental Design

  • Which cell lines are appropriate for studying ER degraders? ER-positive breast cancer cell lines are the most common models. MCF-7 is a widely used cell line that expresses wild-type ERα.[1][3] T47D is another suitable ER-positive cell line. For studying resistance mechanisms, cell lines with specific ESR1 mutations can be utilized. It is important to avoid using ER-negative cell lines like BT-20 as a primary model for efficacy studies, as they do not rely on ER signaling for growth.[4]

  • What are typical concentrations to use for in vitro experiments? The effective concentration can vary significantly between different ER degraders and cell lines. It is recommended to perform a dose-response curve starting from low nanomolar to micromolar concentrations. The table below provides a reference for the potency of several common ER degraders.

3. Questions on Toxicity and Off-Target Effects

  • What are the potential off-target effects of ER degraders in cell lines? While designed to be selective for the estrogen receptor, some ER degraders may exhibit off-target activities at higher concentrations. For instance, some oral SERDs have been associated with ocular and cardiac toxicities in clinical settings, which are thought to be off-target effects as the cornea and cardiac conducting system do not express ER. In vitro, high concentrations of any compound can lead to non-specific cytotoxicity. It is crucial to correlate phenotypic effects with ER degradation to confirm on-target activity.

  • Can ER degraders show toxicity in ER-negative cell lines? At high concentrations, ER degraders can induce cytotoxicity in ER-negative cell lines through off-target mechanisms. However, this is not their intended mechanism of action. Some studies have shown that certain ER degraders, like fulvestrant, can sensitize ER-negative multidrug-resistant cell lines to chemotherapy, suggesting mechanisms independent of ER expression.

III. Quantitative Data on ER Degrader Activity

The following table summarizes the in vitro potency of several common ER degraders in the MCF-7 human breast cancer cell line.

ER DegraderAssayPotencyReference
Brilanestrant (GDC-0810) ERα BindingIC50 = 6.1 nM
ERα DegradationEC50 = 0.7 nM
Cell ViabilityIC50 = 2.5 nM
Fulvestrant Cell ViabilityIC50 = 0.29 nM
Amcenestrant (SAR439859) ER DegradationEC50 = 0.2 nM
Elacestrant ERα BindingIC50 = 48 nM

IV. Experimental Protocols

1. Cell Viability Assay (Using CellTiter-Glo®)

  • Cell Seeding:

    • Harvest and count MCF-7 cells.

    • Adjust the cell concentration to 4 x 10^4 cells/mL in RPMI medium containing 10% charcoal-stripped FBS.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (4,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the ER degrader in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of the ER degrader. Include vehicle-only wells as a control.

    • Incubate for the desired period (e.g., 5 days).

  • Luminescence Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

2. ERα Degradation Assay (In-Cell Western™)

  • Cell Seeding and Treatment:

    • Seed MCF-7 cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the ER degrader for a specified time (e.g., 4 hours).

  • Cell Fixation and Permeabilization:

    • Remove the treatment medium and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells three times with PBS containing 0.1% Triton X-100.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

  • Immunostaining:

    • Block the cells with a blocking buffer (e.g., Odyssey® Blocking Buffer) for 1.5 hours at room temperature.

    • Incubate the cells with a primary antibody against ERα overnight at 4°C.

    • Wash the cells three times with PBS containing 0.1% Tween 20.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Signal Detection and Analysis:

    • Wash the cells three times with PBS containing 0.1% Tween 20.

    • Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey).

    • Quantify the fluorescence intensity in each well.

    • Normalize the ERα signal to a loading control (e.g., total protein stain or another housekeeping protein).

    • Plot the normalized ERα levels against the compound concentration to determine the EC50 for degradation.

V. Visualizations

ER_Degrader_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_Degrader ER Degrader Complex ERα-Degrader Complex ER_Degrader->Complex Binds ER_alpha ERα ER_alpha->Complex Ub_Complex Ubiquitinated ERα Complex Complex->Ub_Complex Ubiquitination ERE Estrogen Response Element (ERE) Complex->ERE Transcription Blocked Ubiquitin Ubiquitin Ubiquitin->Ub_Complex Proteasome Proteasome Ub_Complex->Proteasome Targeting Degraded_ER Degraded ERα (Fragments) Proteasome->Degraded_ER Degradation Transcription Gene Transcription (e.g., Cyclin D1, PR) ERE->Transcription

Caption: Mechanism of action of an Estrogen Receptor (ER) degrader.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with ER Degrader (Dose-Response) Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for Defined Period (e.g., 5 days) Treat_Cells->Incubate_Treatment Add_Reagent Add CellTiter-Glo® Reagent Incubate_Treatment->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Analyze_Data Analyze Data (Calculate IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a cell viability assay.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic: Low Potency Problem Problem: Lower than Expected Potency Check_Compound Check Compound Stability (Fresh Aliquots, Storage) Problem->Check_Compound Check_Cells Check Cell Health (Passage Number, Morphology) Problem->Check_Cells Check_Media Check Culture Medium (Use Charcoal-Stripped Serum) Problem->Check_Media Check_Protocol Check Assay Protocol (Incubation Time, Seeding Density) Problem->Check_Protocol Solution Re-run Experiment with Optimized Conditions Check_Compound->Solution Check_Cells->Solution Check_Media->Solution Check_Protocol->Solution

References

"ER degrader 1" stability in media and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of ER degrader 1. The following troubleshooting guides and frequently asked questions (FAQs) are designed to ensure the integrity and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: Proper storage of this compound is crucial to maintain its stability and activity. For a similar compound, PROTAC ERα Degrader-1, the recommended storage is at 2-8°C for short-term use (days to weeks) and -20°C for long-term storage (months to years)[].

Q2: How should I prepare stock solutions of this compound?

A: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). For PROTAC ERα Degrader-1, it is soluble in DMSO at 10 mM[]. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes before storing at -20°C or -80°C.

Q3: What is the stability of this compound in powder form?

A: While specific data for "this compound" is not available, a similar estrogen receptor degrader is stable as a powder for extended periods when stored correctly. General recommendations for powdered compounds are storage at -20°C for up to 3 years and at 4°C for up to 2 years.

Q4: How stable is this compound in cell culture media?

A: The stability of this compound in cell culture media has not been extensively documented in publicly available literature. Stability can be influenced by several factors, including the specific media composition (e.g., DMEM, RPMI-1640), the presence of serum, pH, and incubation temperature. It is highly recommended to perform a stability study under your specific experimental conditions. A general protocol for this is provided below.

Data Summary: Storage Conditions

FormStorage TemperatureDuration
Powder-20°CUp to 3 years
4°CUp to 2 years
In Solvent (e.g., DMSO)-80°CUp to 6 months
-20°CUp to 1 month
2-8°CDays to weeks[]

Note: This data is based on general recommendations for similar compounds and may vary for this compound. It is crucial to validate stability for your specific experimental setup.

Experimental Protocol: Assessing Stability in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in your cell culture medium of choice using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Anhydrous DMSO

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Sterile, low-protein-binding microcentrifuge tubes or plates

  • HPLC or LC-MS system

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solutions: Dilute the stock solution in your cell culture medium (with and without serum) and PBS to your final experimental concentration (e.g., 1 µM).

  • Incubation: Aliquot the working solutions into sterile, low-protein-binding tubes or wells of a plate. Incubate at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour time point should be collected immediately after preparation.

  • Sample Processing: Immediately after collection, stop any potential degradation by freezing the samples at -80°C until analysis. If necessary, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) and centrifuging to clear the supernatant before analysis.

  • Analysis: Analyze the concentration of the remaining this compound in each sample using a validated HPLC or LC-MS method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to 1 µM in Media/PBS prep_stock->prep_working incubate Incubate at 37°C, 5% CO₂ prep_working->incubate collect Collect Samples at Time Points (0, 2, 4, 8, 24, 48h) incubate->collect process Process & Store Samples at -80°C collect->process analyze Analyze by HPLC/LC-MS process->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate

Caption: Workflow for assessing this compound stability in media.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Rapid Degradation in Media - Compound is inherently unstable in aqueous solution at 37°C. - Reactive components in the media. - pH of the media is affecting stability.- Perform a stability check in a simpler buffer like PBS to assess inherent aqueous stability. - Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds. - Ensure the pH of your media is stable throughout the experiment.
High Variability Between Replicates - Inconsistent sample handling and processing. - Incomplete solubilization of the compound. - Issues with the analytical method (e.g., HPLC-MS).- Ensure precise and consistent timing for sample collection and processing. - Confirm complete dissolution of the compound in the stock solution and media. - Validate your analytical method for linearity, precision, and accuracy.
Compound Precipitation in Stock or Media - Solubility limit exceeded. - Improper solvent for storage. - Freeze-thaw cycles.- Prepare a fresh stock solution at a slightly lower concentration. - Ensure the use of high-quality, anhydrous DMSO. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. Thaw solutions slowly and vortex gently before use.
Inconsistent Experimental Results - Degradation of the compound in stock solution. - Light sensitivity.- Prepare fresh stock solutions regularly and store them properly. - Store stock solutions in amber vials or wrap containers in foil to protect from light.

Troubleshooting Workflow

G cluster_check1 Initial Checks cluster_action1 Corrective Action cluster_check2 Experimental Conditions cluster_action2 Further Investigation start Inconsistent Results check_stock Is the stock solution fresh? start->check_stock check_storage Was it stored correctly? check_stock->check_storage Yes prep_fresh Prepare fresh stock solution check_stock->prep_fresh No check_storage->prep_fresh No check_media Is the compound stable in the media? check_storage->check_media Yes aliquot Aliquot for single use prep_fresh->aliquot aliquot->check_media run_stability Perform stability assay in media check_media->run_stability Unsure end Consistent Results check_media->end Yes run_stability->end

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Technical Support Center: In Vivo Experiments with ER Degrader 1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing "ER degrader 1" in in vivo experiments. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) to help you navigate common challenges and optimize your experimental outcomes. "this compound" is a term representing a class of potent estrogen receptor (ER) degraders, often referring to Proteolysis Targeting Chimeras (PROTACs). These molecules function by inducing the degradation of the estrogen receptor, a key driver in certain cancers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your in vivo experiments with this compound.

Pharmacokinetics and Bioavailability

Q1: We are observing low plasma exposure and poor oral bioavailability of our this compound in mice. What are the potential causes and how can we improve this?

A1: Low oral bioavailability is a common challenge for PROTACs due to their high molecular weight and complex structures.[1]

  • Possible Causes:

    • Poor Aqueous Solubility: Many ER degraders are hydrophobic, leading to poor dissolution in the gastrointestinal tract.[2]

    • Low Cell Permeability: The molecule may have difficulty crossing the intestinal membrane to enter systemic circulation.[2]

    • High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[1][3]

    • Efflux Transporter Substrate: The degrader might be actively pumped out of intestinal cells by transporters like P-glycoprotein.

  • Troubleshooting and Optimization Strategies:

    • Formulation Optimization:

      • Vehicle Selection: Experiment with different formulation vehicles to enhance solubility. Common choices include solutions with co-solvents like PEG300, DMSO, and saline. Amorphous solid dispersions and lipid-based formulations can also be explored.

      • Prodrug Approach: A prodrug strategy can improve solubility and permeability by masking certain functional groups, although this may increase the molecular weight.

    • Dosing Regimen:

      • Administration with Food: For some PROTACs, administration with food can improve absorption.

    • Structural Modification:

      • Linker Optimization: Modifying the linker connecting the ER-binding and E3 ligase-binding moieties can improve metabolic stability and cell permeability. Replacing flexible linkers with more rigid or cyclic structures can be beneficial.

      • Intramolecular Hydrogen Bonding: Designing the molecule to form intramolecular hydrogen bonds can reduce its polar surface area, improving cell permeability.

Q2: How do we design and execute a pharmacokinetic (PK) study for an oral ER degrader in mice?

A2: A well-designed PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your ER degrader.

  • Generalized Protocol for a Murine PK Study:

    • Animal Model: Use an appropriate mouse strain (e.g., BALB/c or NOD-SCID for tumor-bearing studies), typically female and 6-8 weeks old. Allow for an acclimatization period of at least one week.

    • Dosing Groups:

      • Oral (PO) Administration: At least one group will receive the ER degrader via oral gavage at the desired dose.

      • Intravenous (IV) Administration: A separate cohort should receive the compound intravenously to determine absolute bioavailability.

    • Formulation: Prepare the ER degrader in a suitable, well-tolerated vehicle.

    • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Plasma Preparation: Process the blood samples to isolate plasma.

    • Bioanalysis: Quantify the concentration of the ER degrader in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½). Oral bioavailability is calculated by comparing the AUC from oral administration to the AUC from IV administration.

Efficacy and Pharmacodynamics

Q3: Our in vivo xenograft study shows suboptimal tumor growth inhibition despite promising in vitro data. What could be the reasons?

A3: A disconnect between in vitro and in vivo efficacy is a common hurdle.

  • Possible Causes:

    • Suboptimal Pharmacokinetics: As discussed in Q1, poor bioavailability and rapid clearance can lead to insufficient drug concentration at the tumor site.

    • Metabolic Instability: The ER degrader may be rapidly metabolized in vivo into inactive or even competing metabolites.

    • Insufficient Target Engagement: The concentration of the degrader in the tumor tissue may not be high enough to achieve significant ER degradation.

    • "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which paradoxically reduces degradation efficiency.

    • Tumor Microenvironment: The in vivo tumor microenvironment can influence drug penetration and activity.

    • Acquired Resistance: Prolonged treatment can lead to the development of resistance mechanisms.

  • Troubleshooting Workflow:

G suboptimal_tgi Suboptimal Tumor Growth Inhibition check_pk Assess Pharmacokinetics (Plasma and Tumor) suboptimal_tgi->check_pk check_pd Evaluate Pharmacodynamics (ER Degradation in Tumor) check_pk->check_pd If PK is adequate formulate Optimize Formulation and Dosing check_pk->formulate If PK is poor check_hook Investigate 'Hook Effect' check_pd->check_hook If ER degradation is low check_resistance Analyze for Resistance Mechanisms check_pd->check_resistance If ER degradation is high but TGI is low dose_titration Perform Dose Titration to Find Optimal Range check_hook->dose_titration If hook effect is present combo_therapy Consider Combination Therapies check_resistance->combo_therapy If resistance is detected

Caption: Troubleshooting workflow for suboptimal in vivo efficacy.

Q4: We are observing a "hook effect" in our in vivo studies. How can we manage this?

A4: The "hook effect" is characterized by a bell-shaped dose-response curve where higher concentrations of the PROTAC lead to decreased target degradation.

  • Management Strategies:

    • Dose-Response Study: Conduct a detailed dose-escalation study to identify the optimal concentration range that achieves maximal degradation (Dmax) before the hook effect becomes prominent.

    • PK/PD Modeling: Use pharmacokinetic and pharmacodynamic modeling to correlate drug exposure with ER degradation and identify the therapeutic window that avoids the hook effect.

    • Modified Dosing Schedule: Instead of a single high dose, consider more frequent, lower doses to maintain a therapeutic concentration without reaching the concentrations that induce the hook effect.

Toxicity and Safety

Q5: Our this compound is showing signs of toxicity in our animal models (e.g., weight loss). How can we assess and mitigate this?

A5: In vivo toxicity is a critical aspect to evaluate.

  • Assessment Protocol:

    • Regular Monitoring: Monitor animal body weight, food and water intake, and clinical signs of distress (e.g., changes in posture, activity, grooming) throughout the study.

    • Include a Vehicle Control Group: Always include a group that receives only the vehicle to distinguish formulation-related toxicity from compound-specific toxicity.

    • Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess organ function.

    • Histopathology: Harvest major organs (e.g., liver, kidney, spleen, heart) for histological examination to identify any pathological changes.

  • Mitigation Strategies:

    • Dose Reduction: If toxicity is observed, consider reducing the dose.

    • Formulation Improvement: Test alternative, better-tolerated formulation vehicles.

    • Targeted Delivery: In more advanced studies, consider targeted delivery strategies to increase drug concentration at the tumor site while minimizing systemic exposure.

Quantitative Data Summary

The following tables summarize representative preclinical data for various oral ER degraders.

Table 1: In Vivo Efficacy of Representative Oral ER Degraders in Xenograft Models

CompoundAnimal ModelDose and ScheduleTumor Growth Inhibition (TGI) (%)Reference(s)
Vepdegestrant (ARV-471)MCF-7 Xenograft30 mg/kg, daily105%
Camizestrant (AZD9833)CTC174 PDX ModelDose-dependentStrong antitumor activity
Giredestrant (GDC-9545)MCF-7 XenograftNot specifiedGreater efficacy than fulvestrant
ZB716MCF-7 XenograftOrally administeredSuperior to fulvestrant

Table 2: Pharmacokinetic Parameters of Representative Oral ER Degraders

CompoundSpeciesDoseTmax (hours)Half-life (t½) (hours)Oral Bioavailability (%)Reference(s)
Elacestrant (RAD1901)Human100 mg1.6 - 3.327 - 4710%
ZB716MouseNot specifiedNot reportedNot reportedMarkedly higher than fulvestrant
GDC-0927Not specifiedNot specifiedNot reportedNot reportedAddressed bioavailability issues of previous generations

Experimental Protocols

Protocol: In Vivo Efficacy in an ER+ Breast Cancer Xenograft Model (e.g., MCF-7)
  • Cell Culture: Culture MCF-7 cells in appropriate media until they reach logarithmic growth phase.

  • Animal Model: Use female, 6-8 week old, immunodeficient mice (e.g., NOD-SCID or BALB/c nude).

  • Tumor Implantation: Resuspend harvested MCF-7 cells in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject approximately 5x10^6 cells into the flank of each mouse.

  • Tumor Monitoring and Randomization:

    • Monitor tumor growth by measuring length (L) and width (W) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (W² x L) / 2.

    • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.

  • Dosing and Administration:

    • Prepare the this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose in water).

    • Administer the compound or vehicle to the respective groups once daily (or as determined by PK studies).

  • Endpoint and Data Collection:

    • Continue treatment for the specified duration or until tumors in the control group reach a predetermined size.

    • Measure final tumor volumes and body weights.

    • Euthanize the animals and excise the tumors. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for ER levels) and another portion fixed for immunohistochemistry.

Protocol: Pharmacodynamic (PD) Analysis of ER Degradation in Tumor Tissue
  • Sample Collection: Use tumor-bearing mice with established tumors. Administer a single oral dose of the ER degrader or vehicle. Euthanize cohorts of mice at various time points post-dose (e.g., 2, 4, 8, 24, 48 hours).

  • Tissue Lysis: Homogenize the excised tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody against ERα and a loading control (e.g., β-actin or GAPDH).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a suitable detection system.

  • Data Analysis: Quantify the band intensities to determine the percentage of ERα degradation relative to the vehicle-treated group.

Mandatory Visualizations

Mechanism of Action of this compound (PROTAC)

G cluster_0 Cell cluster_1 Ternary Complex Formation ER Estrogen Receptor (ER) ER_PROTAC_E3 ER-PROTAC-E3 Ligase (Ternary Complex) ER->ER_PROTAC_E3 PROTAC This compound (PROTAC) PROTAC->ER_PROTAC_E3 PROTAC_recycled PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Ligase->ER_PROTAC_E3 Polyubiquitinated_ER Polyubiquitinated ER ER_PROTAC_E3->Polyubiquitinated_ER Ubiquitination ER_PROTAC_E3->PROTAC_recycled PROTAC is recycled Ubiquitin Ubiquitin Ubiquitin->ER_PROTAC_E3 Proteasome Proteasome Polyubiquitinated_ER->Proteasome Degraded_ER Proteasome->Degraded_ER Degradation

Caption: Mechanism of action for an ER-targeting PROTAC.

Signaling Pathway of ER and Point of Intervention

G Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Dimerization Dimerization ER->Dimerization Degradation ER Degradation ER->Degradation Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ERE Estrogen Response Element (on DNA) Nuclear_Translocation->ERE Transcription Gene Transcription ERE->Transcription Cell_Growth Cell Proliferation and Survival Transcription->Cell_Growth ER_Degrader This compound ER_Degrader->ER Induces

Caption: Impact of this compound on the ER signaling pathway.

References

Technical Support Center: Enhancing the Bioavailability of ER Degrader 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the oral bioavailability of "ER degrader 1," a potent estrogen receptor (ER) degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a potent, small molecule degrader of the estrogen receptor (ER) with the molecular formula C26H32F4N and a molecular weight of 524.55.[1][2] It has potential applications in cancer therapy by targeting the estrogen signaling pathway, which is crucial for the growth of certain tumors.[1][2] Like many molecules in its class, particularly those designed as Proteolysis Targeting Chimeras (PROTACs), this compound is a relatively large and complex molecule. Such molecules often exhibit poor aqueous solubility and low membrane permeability, which are significant hurdles to achieving adequate oral bioavailability.[3] Low oral bioavailability can lead to insufficient drug exposure at the target site, resulting in diminished efficacy and high inter-individual variability in patient response.

Q2: What are the key physicochemical properties of this compound that I should characterize?

A2: A thorough understanding of the physicochemical properties of this compound is the foundational step in developing a strategy to enhance its oral bioavailability. Key parameters to measure are summarized in the table below.

PropertyTypical Value for a PROTAC-like MoleculeSignificance for Oral BioavailabilityRecommended Assay
Molecular Weight (MW) > 800 DaHigh MW can negatively impact permeability. This compound has a MW of 524.55.Mass Spectrometry
Aqueous Solubility < 10 µg/mLLow solubility in gastrointestinal fluids limits dissolution, a prerequisite for absorption.Kinetic or thermodynamic solubility assay at various pH values (e.g., 2.0, 6.8).
LogP / LogD 3 - 6Indicates lipophilicity. A high LogP can lead to poor solubility and high plasma protein binding, while a low LogP can result in poor permeability.Shake-flask method or computational prediction.
pKa VariesDetermines the ionization state of the molecule at different pH values in the GI tract, which affects both solubility and permeability.Potentiometric titration or computational prediction.
Permeability (Papp) < 1 x 10-6 cm/sLow permeability across the intestinal epithelium is a major barrier to absorption.Caco-2 or PAMPA assay.
Polar Surface Area (PSA) > 140 ŲHigh PSA is often associated with poor membrane permeability due to the energetic cost of desolvation.Computational calculation.
Hydrogen Bond Donors (HBD) > 5A high number of HBDs can reduce permeability.Computational calculation.

Q3: What are the primary formulation strategies to consider for improving the oral bioavailability of this compound?

A3: For poorly soluble compounds like this compound, several formulation strategies can be employed to enhance dissolution and, consequently, absorption. These can be broadly categorized as:

  • Lipid-based formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the solubility and absorption of lipophilic drugs.

  • Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate compared to the crystalline form.

  • Particle size reduction: Techniques like micronization or nanosizing increase the surface area of the drug, leading to a faster dissolution rate.

  • Use of co-solvents and surfactants: These can be used in liquid formulations to increase the solubility of the drug. However, dilution in the gastrointestinal tract can sometimes lead to drug precipitation.

Troubleshooting Guide: Low Oral Bioavailability of this compound

This guide provides a structured approach to diagnosing and addressing the common issues leading to poor oral bioavailability of this compound.

Problem 1: Very low and inconsistent plasma concentrations after oral dosing.

Potential Cause: Poor aqueous solubility leading to limited dissolution in the gastrointestinal tract.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor oral bioavailability due to low solubility.

Experimental Protocols: See "Protocol 1: In Vivo Pharmacokinetic Study in Mice" and "Protocol 2: Formulation Development for Oral Administration".

Problem 2: Adequate solubility but still low in vivo exposure.

Potential Cause: Low intestinal permeability or high activity of efflux transporters (e.g., P-glycoprotein).

Troubleshooting Workflow:

G Start Adequate Solubility, Low in vivo Exposure Permeability Assess Intestinal Permeability (Caco-2 Assay) Start->Permeability Efflux Determine Efflux Ratio (with/without P-gp inhibitor) Permeability->Efflux Permeation_Enhancer Formulate with Permeation Enhancers Efflux->Permeation_Enhancer High Efflux Ratio Chemical_Modification Consider Chemical Modification (e.g., Prodrug Approach) Efflux->Chemical_Modification Low Permeability and High Efflux PK_Study Conduct in vivo PK Study with New Formulation Permeation_Enhancer->PK_Study Analyze Analyze Plasma Concentrations PK_Study->Analyze Success Improved Exposure Achieved Analyze->Success Improvement Analyze->Chemical_Modification No Improvement

Caption: Troubleshooting workflow for poor oral bioavailability due to low permeability.

Experimental Protocols: See "Protocol 3: Caco-2 Permeability Assay".

Problem 3: Good initial absorption but low overall bioavailability.

Potential Cause: High first-pass metabolism in the liver.

Troubleshooting Workflow:

G Start Good Absorption, Low Bioavailability Metabolic_Stability Assess Metabolic Stability (Liver Microsomes/Hepatocytes) Start->Metabolic_Stability Metabolite_ID Identify Major Metabolites (LC-MS/MS) Metabolic_Stability->Metabolite_ID High Clearance Enzyme_ID Identify Metabolizing Enzymes (e.g., CYP isoforms) Metabolite_ID->Enzyme_ID Chemical_Modification Chemical Modification to Block Metabolic Hotspots Enzyme_ID->Chemical_Modification

Caption: Troubleshooting workflow for poor oral bioavailability due to high first-pass metabolism.

Experimental Protocols: See "Protocol 4: In Vitro Metabolic Stability Assay".

Detailed Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound after intravenous and oral administration.

Materials:

  • This compound

  • Vehicle for IV and oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., K2EDTA-coated)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dose Preparation: Prepare dosing solutions of this compound in the selected vehicle at the desired concentrations for IV (e.g., 1 mg/kg) and oral (e.g., 10 mg/kg) administration.

  • Animal Dosing:

    • For the IV group, administer the dose via the tail vein.

    • For the oral group, administer the dose via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 30-50 µL) from the saphenous vein or via cardiac puncture at terminal time points. A typical time course would be:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Oral: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, half-life, and oral bioavailability (F%).

Protocol 2: Formulation Development for Oral Administration

Objective: To prepare and characterize enabling formulations for this compound.

Example: Amorphous Solid Dispersion (ASD) by Spray Drying

Materials:

  • This compound

  • Polymer (e.g., HPMC-AS, Soluplus®)

  • Organic solvent (e.g., dichloromethane, methanol)

  • Spray dryer

  • Dissolution testing apparatus

Procedure:

  • Solvent Selection: Identify a common solvent in which both this compound and the polymer are soluble.

  • Solution Preparation: Prepare a solution containing the desired ratio of this compound to polymer (e.g., 1:3 w/w).

  • Spray Drying: Spray dry the solution using optimized parameters (inlet temperature, feed rate, atomization pressure) to generate a dry powder.

  • Characterization:

    • Solid-state characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion.

    • Dissolution testing: Perform dissolution studies in relevant media (e.g., simulated gastric and intestinal fluids) to assess the improvement in dissolution rate and extent compared to the crystalline drug.

Protocol 3: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Transport buffer (HBSS)

  • This compound

  • Lucifer yellow (for monolayer integrity)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent and differentiated monolayer is formed (typically 21 days).

  • Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the transport of Lucifer yellow.

  • Permeability Assay:

    • Add this compound to the apical (A) side of the Transwell insert.

    • At specified time points, take samples from the basolateral (B) side.

    • To assess efflux, also perform the experiment in the B to A direction.

  • Sample Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions and the efflux ratio (Papp(B-A) / Papp(A-B)).

Protocol 4: In Vitro Metabolic Stability Assay

Objective: To evaluate the metabolic stability of this compound in liver microsomes.

Materials:

  • This compound

  • Liver microsomes (e.g., human, mouse, rat)

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate this compound at a low concentration (e.g., 1 µM) with liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.

  • Sample Preparation: Centrifuge the samples to precipitate the protein and collect the supernatant.

  • Sample Analysis: Quantify the remaining concentration of this compound in the supernatant using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time to determine the in vitro half-life and calculate the intrinsic clearance.

Signaling Pathway

Caption: Mechanism of action of this compound in promoting ER degradation.

References

"ER degrader 1" unexpected results in western blot

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ER Degrader 1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected Western blot results and providing clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why am I observing inconsistent or no degradation of Estrogen Receptor alpha (ERα) with this compound?

A1: Several factors can contribute to variable or a complete lack of ERα degradation. Here are some common causes and troubleshooting steps:

  • Cell Line Variability: The expression levels of ERα and the specific E3 ligase recruited by this compound can vary significantly between different cell lines.[1]

    • Recommendation: Confirm ERα and the relevant E3 ligase (e.g., Cereblon or VHL) expression levels in your cell line using Western blotting or qPCR. It's advisable to test a panel of cell lines to find a responsive model.[1]

  • Suboptimal Compound Concentration: Degraders can exhibit a "hook effect," where at very high concentrations, the formation of the productive ternary complex (ERα-Degrader-E3 ligase) is impaired, leading to reduced degradation.[1][2]

    • Recommendation: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for maximal degradation (DC50).

  • Incorrect Incubation Time: The kinetics of degrader-mediated degradation can vary.

    • Recommendation: Conduct a time-course experiment to identify the optimal incubation time for maximal ERα degradation.[1]

  • Compound Instability or Solubility Issues: Poor solubility or degradation of the compound in your cell culture media can lead to inconsistent results.

    • Recommendation: Ensure complete dissolution of the compound in a suitable solvent (e.g., DMSO) before diluting it in media. Prepare fresh solutions for each experiment.

Q2: My Western blot shows unexpected bands after treatment with this compound. What could be the cause?

A2: The appearance of unexpected bands on a Western blot can be indicative of several factors:

  • Protein Degradation: The target protein may be cleaved or digested, leading to bands at a lower molecular weight.

    • Recommendation: Use fresh samples that have been kept on ice and add fresh protease inhibitors to your lysis buffer.

  • Post-Translational Modifications (PTMs): PTMs such as phosphorylation, glycosylation, or ubiquitination can cause the protein to migrate at a different molecular weight.

    • Recommendation: Check relevant literature and databases like UniProt to see if multiple isoforms or PTMs of ERα have been reported. You can also use enzymes to remove the suspected modification to see if the band shifts back to the expected size.

  • Antibody Cross-Reactivity: The primary antibody may be detecting other proteins with similar epitopes.

    • Recommendation: Use an affinity-purified primary antibody and optimize its concentration. You can also try a different, validated antibody.

  • Dimerization or Multimerization: Proteins can form dimers or multimers, especially if samples are not fully reduced and denatured, leading to bands at a higher molecular weight.

    • Recommendation: Add fresh DTT or β-mercaptoethanol to your samples and reheat them before loading.

Q3: The band for ERα is weak or absent in my control lane. What should I do?

A3: A weak or absent signal in the control lane can be due to several reasons:

  • Low Protein Expression: The chosen cell line or tissue may have low endogenous expression of ERα.

    • Recommendation: Use a positive control cell line known to express high levels of ERα, such as MCF-7 or T-47D. Also, ensure you are loading a sufficient amount of protein (at least 20-30 µg of whole-cell extract).

  • Poor Antibody Performance: The primary antibody may have low affinity or may have lost activity.

    • Recommendation: Check that the antibody is validated for Western blotting and for the species you are using. Optimize the antibody concentration and consider trying a new, validated antibody.

  • Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been unsuccessful.

    • Recommendation: Use a Ponceau S stain to visualize total protein on the membrane after transfer to confirm efficiency. Optimize transfer time and voltage, especially for large or small proteins.

Troubleshooting Guide

This guide provides a structured approach to resolving common unexpected Western blot results when using this compound.

Issue 1: Multiple or Unexpected Bands
Possible Cause Recommended Solution
Protein Degradation Prepare fresh cell lysates and always add protease and phosphatase inhibitors. Keep samples on ice or at 4°C during preparation.
Post-Translational Modifications (PTMs) Consult literature and databases for known PTMs of ERα. Treat samples with enzymes (e.g., phosphatases, glycosidases) to see if the band shifts.
Antibody Cross-Reactivity Use a highly specific and validated monoclonal antibody for ERα. Perform a BLAST search to check for epitope homology with other proteins. Run a negative control (e.g., lysate from ERα-negative cells like SK-BR-3).
Sample Overload Reduce the amount of protein loaded per lane.
Formation of Dimers/Multimers Ensure complete denaturation and reduction of samples by adding fresh reducing agents (DTT, β-mercaptoethanol) and boiling for 5-10 minutes.
Issue 2: High Background
Possible Cause Recommended Solution
Insufficient Blocking Optimize blocking conditions by increasing the incubation time or using a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with low background.
Inadequate Washing Increase the number and duration of wash steps after primary and secondary antibody incubations. Adding a detergent like Tween 20 to the wash buffer can also help.
Membrane Dried Out Ensure the membrane remains hydrated throughout the entire process.

Experimental Protocols

Western Blot Protocol for ERα Degradation
  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF-7) in a 6-well plate to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the predetermined duration.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Prepare samples by mixing the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer containing a reducing agent.

    • Heat the samples at 95-100°C for 5-10 minutes.

    • Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a validated primary antibody against ERα (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the blot using a chemiluminescence detection system.

    • Analyze the band intensities, normalizing to a loading control such as β-actin or GAPDH.

Visualizations

ER_Degrader_Signaling_Pathway cluster_cell Cell cluster_ternary Ternary Complex ER_Degrader This compound ER_Degrader_in This compound ER_Degrader->ER_Degrader_in ER_alpha ERα ER_alpha_in ERα ER_alpha->ER_alpha_in E3_Ligase E3 Ubiquitin Ligase E3_Ligase_in E3 Ligase E3_Ligase->E3_Ligase_in ER_Degrader_in->ER_alpha_in ER_Degrader_in->E3_Ligase_in Ubiquitin Ubiquitin (Ub) Proteasome Proteasome Ubiquitin->Proteasome Recognition Degraded_ER Degraded ERα Fragments Proteasome->Degraded_ER Degradation cluster_ternary cluster_ternary cluster_ternary->Ubiquitin Polyubiquitination

Caption: Mechanism of ERα degradation by this compound.

Western_Blot_Troubleshooting_Workflow cluster_unexpected_bands Issue: Unexpected Bands cluster_no_signal Issue: Weak/No Signal cluster_high_bg Issue: High Background Start Unexpected WB Result Check_Degradation Check for Protein Degradation Start->Check_Degradation Check_Protein_Load Confirm Protein Loading Start->Check_Protein_Load Optimize_Blocking Optimize Blocking Step Start->Optimize_Blocking Check_PTMs Investigate PTMs Check_Degradation->Check_PTMs Check_Ab_Specificity Verify Antibody Specificity Check_PTMs->Check_Ab_Specificity Solution Resolved WB Check_Ab_Specificity->Solution Check_Transfer Verify Transfer Efficiency Check_Protein_Load->Check_Transfer Optimize_Ab Optimize Antibody Concentration Check_Transfer->Optimize_Ab Optimize_Ab->Solution Optimize_Washing Increase Washing Optimize_Blocking->Optimize_Washing Titrate_Ab Titrate Antibodies Optimize_Washing->Titrate_Ab Titrate_Ab->Solution

Caption: Troubleshooting workflow for unexpected Western blot results.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture & Treatment Start->Cell_Culture Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis End End Analysis->End

Caption: Standard experimental workflow for Western blotting.

References

Technical Support Center: Troubleshooting Inconsistent Results with ER Degrader 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot inconsistencies observed between different batches of ER Degrader 1.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant variability in ERα degradation between different batches of this compound. What are the potential causes?

Inconsistent degradation of the Estrogen Receptor Alpha (ERα) when using different batches of this compound can arise from several experimental variables. It is crucial to systematically investigate these factors to ensure reproducible results. The primary areas to consider are the integrity of the compound, cell culture conditions, and the experimental protocol itself.

A logical approach to troubleshooting this issue is outlined in the workflow below.

start Inconsistent ER Degradation Observed compound Verify Compound Integrity start->compound Step 1 cell_culture Standardize Cell Culture Conditions compound->cell_culture Step 2 protocol Review Experimental Protocol cell_culture->protocol Step 3 solution Consistent Results Achieved protocol->solution Step 4

Caption: A step-by-step troubleshooting workflow for inconsistent ER degradation.

Compound Integrity and Handling

Q2: How can we be sure that the quality of this compound is consistent between batches?

Batch-to-batch variation in the compound itself is a primary suspect for inconsistent results.

  • Purity and Identity: Request a Certificate of Analysis (CoA) for each new batch to confirm its purity and identity. Variations in synthesis can lead to different impurity profiles that may affect biological activity.

  • Solubility and Stability: ER degraders, particularly PROTACs, can have poor aqueous solubility.[1] Ensure the compound is fully dissolved before use. Prepare fresh stock solutions for each experiment, as repeated freeze-thaw cycles can lead to degradation.[2]

  • Storage: Verify that the compound has been stored correctly according to the manufacturer's instructions to prevent degradation.

Troubleshooting Steps:

IssuePotential CauseRecommended Action
Variable Potency Compound degradation or impurity differences.1. Obtain CoA for each batch. 2. Perform analytical chemistry (e.g., LC-MS) to confirm purity and identity. 3. Prepare fresh stock solutions.
Precipitation in Media Poor solubility.1. Ensure complete dissolution in a suitable solvent like DMSO before diluting in media.[2] 2. Visually inspect for precipitates.
Loss of Activity Improper storage or handling.1. Store aliquots at the recommended temperature. 2. Avoid multiple freeze-thaw cycles.

Cell Culture Conditions

Q3: Could our cell culture practices be contributing to the inconsistent results?

Yes, variability in cell culture conditions can significantly impact the cellular response to this compound.[3]

  • Cell Line Authenticity and Stability: Ensure you are using a consistent and authenticated cell line. Genetic drift can occur at high passage numbers, altering protein expression, including ERα and components of the ubiquitin-proteasome system.[4]

  • Passage Number: Use cells within a defined, low passage number range for all experiments. High-passage cells can exhibit altered morphology, growth rates, and drug responses.

  • Cell Confluency: The density of cells at the time of treatment can affect drug efficacy. Aim for a consistent confluency (e.g., 70-80%) across all experiments.

  • Serum Variability: Fetal bovine serum (FBS) can contain endogenous hormones that may interfere with the activity of ER degraders. It is advisable to test new batches of FBS or use charcoal-stripped serum to minimize this variability.

Troubleshooting Steps:

IssuePotential CauseRecommended Action
Drifting EC50/DC50 Values High cell passage number leading to genetic drift.1. Use cells within a consistent passage range (e.g., passages 5-20). 2. Regularly perform cell line authentication.
Variable Degradation Levels Inconsistent cell confluency at treatment.1. Standardize seeding density and treatment time to achieve consistent confluency (e.g., 70-80%).
Unexplained Inconsistency Batch-to-batch variation in FBS.1. Test new lots of FBS before use in critical experiments. 2. Consider using charcoal-stripped FBS to remove endogenous hormones.

Experimental Protocol Standardization

Q4: We follow the same protocol for each experiment, but the results still vary. What could be wrong?

Subtle deviations in the experimental protocol can lead to significant differences in results.

  • Drug Concentration and Treatment Time: Incomplete or inconsistent ERα degradation can result from suboptimal drug concentrations or insufficient treatment times. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line.

  • The "Hook Effect": PROTACs can exhibit a "hook effect," where very high concentrations impair the formation of the productive ternary complex (ERα-PROTAC-E3 ligase), leading to reduced degradation.

  • Reagent Quality: Ensure the quality and consistency of all reagents, including lysis buffers and antibodies for Western blotting.

Troubleshooting Steps:

IssuePotential CauseRecommended Action
No or Low ERα Degradation Suboptimal drug concentration or incubation time.1. Perform a wide dose-response experiment (e.g., picomolar to high micromolar) to determine the optimal concentration and identify any "hook effect". 2. Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to find the optimal incubation time.
Inconsistent Western Blot Results Poor antibody quality or issues with protein loading/transfer.1. Use a high-quality, validated primary antibody for ERα. 2. Always include a loading control (e.g., GAPDH, β-actin) to normalize data. 3. Optimize blocking conditions and antibody dilutions.

Key Experimental Protocols

To ensure consistency, it is essential to perform and standardize key validation experiments for each new batch of this compound.

Dose-Response Experiment to Determine DC50

Objective: To determine the concentration of this compound that results in 50% degradation of ERα (DC50).

Methodology:

  • Cell Seeding: Seed an appropriate ER-positive cell line (e.g., MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat the cells with a serial dilution of this compound. A suggested range could be from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a fixed time, for example, 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Analysis: Determine the protein concentration of each lysate using a BCA assay. Perform Western blotting to analyze the levels of ERα. Use a loading control (e.g., GAPDH or β-actin) to normalize the data.

  • Data Analysis: Quantify the band intensities. Plot the percentage of ERα degradation against the log of the degrader concentration to determine the DC50 value.

Illustrative DC50 Data Comparison
Batch IDDC50 (nM)Max Degradation (%)
Batch A-0015.295%
Batch A-0025.892%
Batch B-001 25.7 75%

In this example, Batch B-001 shows a significant decrease in potency, warranting further investigation into compound integrity or experimental conditions.

Time-Course Experiment

Objective: To determine the optimal treatment duration for ERα degradation.

Methodology:

  • Cell Seeding: Seed cells as described for the dose-response experiment.

  • Treatment: Treat the cells with this compound at a concentration around the determined DC50 value.

  • Incubation and Harvest: Harvest the cells at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours).

  • Analysis: Perform Western blotting to assess ERα levels at each time point, normalizing to a loading control. This will reveal the kinetics of degradation.

Signaling Pathway and Mechanism of Action

Understanding the mechanism of action is key to troubleshooting. This compound, as a PROTAC, works by hijacking the cell's natural protein disposal system.

cluster_0 PROTAC-Mediated Degradation PROTAC This compound Ternary Ternary Complex (ERα-PROTAC-E3) PROTAC->Ternary ER ERα (Target Protein) ER->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated ERα Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC-based ER degrader.

References

Technical Support Center: ER Degrader 1 & Proteasome Inhibitor Cotreatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing "ER degrader 1" in combination with proteasome inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining this compound with a proteasome inhibitor?

The primary rationale is to induce synergistic cancer cell death, particularly in estrogen receptor-positive (ER+) breast cancers. This compound targets the estrogen receptor for degradation via the ubiquitin-proteasome system.[1][2][3] A proteasome inhibitor blocks the primary cellular machinery for protein disposal. This combination can lead to two key outcomes:

  • Induction of Terminal ER Stress: Proteasome inhibitors prevent the clearance of misfolded proteins, leading to endoplasmic reticulum (ER) stress and activation of the Unfolded Protein Response (UPR).[4][5] While the UPR is initially a survival mechanism, sustained or overwhelming stress, as induced by a proteasome inhibitor, can push the cell towards apoptosis.

  • Enhanced Cytotoxicity: Studies combining antiestrogens with proteasome inhibitors have shown a synergistic effect in preventing the growth of ER-positive breast cancer cell lines, including those with acquired resistance.

Q2: I am not observing the expected synergistic cytotoxicity. What are the possible reasons?

Several factors could lead to a lack of synergy or even an antagonistic interaction.

  • Antagonistic Mechanism: this compound relies on a functional proteasome to degrade the ER protein. Applying a high concentration of a proteasome inhibitor can block the degradation of ER, thereby antagonizing the primary mechanism of this compound. The expected accumulation of misfolded proteins may not be sufficient to induce apoptosis and overcome the lack of ER degradation.

  • Suboptimal Dosing: The concentration of each drug is critical. A high dose of the proteasome inhibitor may block the action of the ER degrader, while a dose that is too low may not induce sufficient ER stress to be synergistic.

  • Cell Line Specificity: The cellular context, including the basal level of ER expression and the activity of specific E3 ligases required by this compound, can vary significantly between cell lines.

  • Alternative Degradation Pathways: Under certain conditions of ER stress, cells can activate alternative, non-proteasomal degradation pathways for ER proteins, which would not be affected by your proteasome inhibitor.

Q3: My Western blot shows that this compound is no longer degrading ER-alpha in the presence of the proteasome inhibitor. Is this expected?

Yes, this is an expected result and a critical control for your experiment. Since this compound functions by targeting ER-alpha for proteasomal degradation, inhibiting the proteasome with an agent like MG132 or bortezomib will prevent this degradation from occurring. You should observe an accumulation of the ER-alpha protein, potentially with higher molecular weight ubiquitinated species, compared to treatment with this compound alone. This result confirms that this compound is functioning through the intended proteasome-dependent pathway.

Troubleshooting Guide

Issue 1: Unexpectedly High Cytotoxicity in Control Groups
Possible Cause Recommendation
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control.
Compound Instability Poor solubility or degradation of one of the compounds in the culture media can lead to inconsistent or toxic effects. Ensure complete dissolution and prepare fresh solutions for each experiment.
Cell Culture Health Stressed or unhealthy cells are more susceptible to drug treatment. Ensure cells are in the logarithmic growth phase and handle them gently during plating and media changes.
Issue 2: Inconsistent or Non-Reproducible Synergy Results
Possible Cause Recommendation
Suboptimal Drug Ratio The synergistic effect is often dependent on the ratio of the two drugs. Perform a matrix titration (checkerboard assay) with varying concentrations of both compounds to identify the optimal synergistic ratio.
Incorrect Incubation Time The kinetics of ER degradation and UPR induction can vary. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for observing synergy.
Assay Variability Ensure consistent cell seeding density. Use a robust cell viability assay (e.g., CellTiter-Glo® over MTT) to minimize artifacts.
Issue 3: Difficulty Interpreting Western Blots
Possible Cause Recommendation
Low or No ER-alpha Signal Your cell line may not express sufficient levels of the target protein. Confirm ER-alpha expression using a known positive control cell line (e.g., MCF-7). Increase the amount of protein loaded per lane (30-50 µg).
High Background/Smearing This can indicate protein degradation during sample preparation. Always use fresh lysates and add protease and phosphatase inhibitor cocktails to your lysis buffer.
Non-specific Bands Optimize antibody concentration and blocking conditions. Ensure the primary antibody is validated for specificity. As a key control, co-treatment with a proteasome inhibitor should rescue the ER-alpha band, confirming the primary band's identity.

Quantitative Data Summary

The following tables represent hypothetical data from experiments designed to test the synergy between this compound and the proteasome inhibitor, Bortezomib, in MCF-7 cells.

Table 1: Single Agent IC50 Values (72h Treatment)

Compound IC50 (nM)
This compound 25.0

| Bortezomib | 8.5 |

Table 2: Combination Index (CI) Analysis The Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

This compound (nM)Bortezomib (nM)Fraction Affected (Fa)Combination Index (CI)Interpretation
12.54.250.550.94Additive/Slight Synergy
6.25 2.125 0.48 0.61 Synergy
3.1251.060.250.85Slight Synergy
25.08.50.811.09Antagonism

Experimental Protocols

Protocol 1: Cell Viability and Synergy Assessment (Checkerboard Assay)
  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Drug Preparation: Prepare 2x stock solutions of this compound and a proteasome inhibitor in culture media from 1000x DMSO stocks. Create a serial dilution series for each compound.

  • Treatment: Remove media from the wells. Add 50 µL of the 2x this compound dilution and 50 µL of the 2x proteasome inhibitor dilution to the appropriate wells to achieve a final volume of 100 µL. Include wells for single-agent controls and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Viability Measurement: Assess cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to determine synergy, additivity, or antagonism.

Protocol 2: Western Blot for ER-alpha Degradation
  • Cell Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, treat them with 1) Vehicle, 2) this compound, 3) Proteasome inhibitor, and 4) this compound + Proteasome inhibitor for the desired time (e.g., 8-24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Scrape the cells and incubate the lysate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ER-alpha overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

G cluster_0 Mechanism of Action & Interaction ERD This compound Ternary Ternary Complex (ER-Degrader-E3) ERD->Ternary ER Estrogen Receptor (ER-alpha) ER->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitination Ternary->Ub recruits Proteasome Proteasome Ub->Proteasome targets for Degradation ER Degradation Proteasome->Degradation causes UPR Accumulation of Misfolded Proteins (ER Stress / UPR) Proteasome->UPR prevents clearance, leading to PI Proteasome Inhibitor PI->Proteasome Block INHIBITION Apoptosis Apoptosis UPR->Apoptosis G cluster_1 Synergy Assessment Workflow Start Seed Cells (96-well plate) Treat Treat with Drug Combination Matrix Start->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Assay Perform Cell Viability Assay Incubate->Assay Analyze Normalize Data & Calculate Combination Index (CI) Assay->Analyze Result Determine Synergy (CI<1) Additivity (CI=1) Antagonism (CI>1) Analyze->Result G cluster_2 Troubleshooting Logic: No Synergy Start No Synergistic Effect Observed CheckWB Check ER Degradation by Western Blot (w/ & w/o PI) Start->CheckWB DegradationBlocked ER Degradation is Blocked (Expected) CheckWB->DegradationBlocked Yes DegradationNotBlocked ER Degradation Still Occurs CheckWB->DegradationNotBlocked No CheckDose Is PI concentration too high, causing antagonism? DegradationBlocked->CheckDose PI_Inactive Conclusion: Proteasome Inhibitor is inactive or not entering cell. DegradationNotBlocked->PI_Inactive OptimizeDose ACTION: Perform Dose Matrix (Lower PI conc.) CheckDose->OptimizeDose Likely CheckUPR ACTION: Assess UPR markers (e.g., CHOP, BiP) CheckDose->CheckUPR Unlikely

References

Technical Support Center: Overcoming Experimental Variability with ER Degrader 1 (Fulvestrant)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ER Degrader 1, represented here by the well-characterized selective estrogen receptor degrader (SERD), Fulvestrant. Our goal is to help you navigate common experimental challenges and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (Fulvestrant)?

A1: this compound is a selective estrogen receptor (ER) antagonist. It binds competitively to the estrogen receptor with high affinity.[1] This binding induces a conformational change in the receptor, which prevents its dimerization and interaction with DNA.[2] This action blocks the transcription of estrogen-responsive genes that are crucial for cell proliferation.[2] Furthermore, this compound destabilizes the estrogen receptor, leading to its accelerated degradation through the ubiquitin-proteasome pathway.[2][3] This results in a significant reduction in the total cellular levels of ERα protein.

Q2: In which cell lines is this compound expected to be effective?

A2: this compound is effective in estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7, T47D, BT474, and ZR-75-1. It is not expected to be effective in ER-negative cell lines like BT-20 or MDA-MB-231.

Q3: What is a typical effective concentration range for this compound in cell culture experiments?

A3: The effective concentration can vary between cell lines. For highly sensitive ER+ cell lines like MCF-7, the IC50 (the concentration that inhibits 50% of cell growth) is in the low nanomolar range, often around 0.29 nM. For other ER+ lines, concentrations up to 100 nM are commonly used to ensure maximal ER degradation and growth inhibition. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How should I prepare and store this compound (Fulvestrant)?

A4: Fulvestrant is typically dissolved in a solvent like DMSO to create a stock solution. For in vivo studies, it can be formulated in oils like corn oil or arachis oil. Stock solutions in DMSO can be stored at -80°C for up to a year. For cell culture experiments, the stock solution should be diluted in the culture medium immediately before use. Minimize the exposure of the drug and media containing the drug to light.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or reduced ERα degradation observed by Western Blot. 1. Suboptimal Drug Concentration/Duration: The concentration of the degrader may be too low, or the treatment time too short to achieve complete degradation. 2. Cell Confluency: High cell density can reduce the effective drug concentration per cell. 3. Inefficient Protein Lysis: ERα is a nuclear protein, and incomplete lysis of the nuclear fraction can lead to an underestimation of its levels. 4. Compromised Proteasome Activity: ER degradation is dependent on the proteasome. If cellular proteasome function is impaired, degradation will be less efficient.1. Optimize Treatment: Perform a time-course (e.g., 6, 24, 48, 72 hours) and dose-response (e.g., 0.1 nM to 1 µM) experiment to determine the optimal conditions for your cell line. 2. Standardize Seeding Density: Ensure cells are seeded at a consistent density and are in the logarithmic growth phase (typically 50-70% confluency) at the time of treatment. 3. Use Appropriate Lysis Buffer: Employ a lysis buffer containing strong detergents (e.g., RIPA buffer) and mechanical disruption (e.g., sonication) to ensure complete nuclear lysis. 4. Check Proteasome Function: As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside the ER degrader. This should rescue ERα from degradation.
High variability in cell viability/proliferation assays. 1. Serum Variability: Different batches of fetal bovine serum (FBS) can contain varying levels of endogenous hormones that may compete with the degrader or affect cell growth. 2. Inconsistent Seeding: Uneven cell seeding across wells of a multi-well plate will lead to variable results. 3. Edge Effects: Wells on the outer edges of a plate are prone to evaporation, leading to altered media concentration and affecting cell growth.1. Use Charcoal-Stripped Serum: For estrogen-sensitive experiments, use charcoal-stripped FBS to remove endogenous steroids. If possible, use the same batch of serum for an entire set of experiments. 2. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating to ensure each well receives the same number of cells. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media instead.
Development of resistance to this compound in long-term culture. 1. Activation of Bypass Signaling Pathways: Cells can develop resistance by upregulating alternative growth signaling pathways (e.g., PI3K/AKT/mTOR, MAPK/ERK). 2. Loss or Mutation of ERα: While the degrader's primary function is to eliminate ERα, long-term pressure can select for cells that have lost ERα expression or acquired mutations in the ESR1 gene that prevent drug binding.1. Analyze Bypass Pathways: Use Western blotting to check for increased phosphorylation of key proteins like AKT, mTOR, and ERK in resistant cells compared to parental cells. Consider combination therapies with inhibitors of these pathways. 2. Confirm ERα Status: Verify ERα protein levels by Western blot and sequence the ESR1 gene in resistant cells to check for mutations.

Quantitative Data Summary

The following tables summarize the efficacy of this compound (Fulvestrant) in various preclinical models.

Table 1: In Vitro Efficacy (IC50 Values for Cell Growth Inhibition)

Cell LineReceptor StatusIC50 ValueNotesReference(s)
MCF-7ER+0.29 nM-
MCF-7ER+0.8 nMIn the presence of 0.1 nM estradiol.
T47DER+~60% growth inhibition at 100 nMAfter 7 days of treatment.
BT474ER+~50% growth inhibition at 100 nMAfter 7 days of treatment.
MDA-MB-231ER->1 µMNo significant growth inhibition.
BT-20ER-No effect-

Table 2: In Vivo Efficacy (Tumor Growth Inhibition)

ModelDrug Dose & ScheduleOutcomeReference(s)
MCF-7 Xenograft5 mg/mouse, single s.c. injectionComplete block of tumor growth for at least 4 weeks.
Tamoxifen-Resistant (TamR) Xenograft25-200 mg/kg, s.c., 4x/week for 4 weeksSignificant inhibition of tumor growth at all doses.
T47D Xenograft1 mg/mouse, s.c., 1x/week for 3 weeksSignificant tumor growth inhibition.

Signaling Pathways and Workflows

Estrogen Receptor Signaling Pathway and Action of this compound

Estrogen_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds ER->ER Dimerization Proteasome Proteasome ER->Proteasome Targeted for Degradation ERE Estrogen Response Element (ERE) ER->ERE Translocates to Nucleus & Binds DNA Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates ER_Degrader This compound (Fulvestrant) ER_Degrader->ER Binds & Destabilizes ER_Degrader->ERE Blocks Binding

Caption: Mechanism of ER signaling and inhibition by this compound.

General Experimental Workflow for In Vitro Analysis

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed ER+ Cells adhere Allow Cells to Adhere (24h) start->adhere treat Treat with this compound (Dose-Response / Time-Course) adhere->treat incubate Incubate (e.g., 24-72h) treat->incubate harvest Harvest Cells incubate->harvest viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) harvest->viability western Western Blot (ERα, p-AKT, Cyclin D1) harvest->western qpcr qPCR (ER target genes, e.g., TFF1) harvest->qpcr analyze Data Analysis (IC50, Protein/Gene Expression) viability->analyze western->analyze qpcr->analyze end End analyze->end

Caption: A typical workflow for studying this compound effects in vitro.

Troubleshooting Logic for Inconsistent ER Degradation

Troubleshooting_Flowchart start Inconsistent ERα Degradation check_protocol Review Protocol: - Drug Concentration? - Treatment Duration? - Cell Confluency? start->check_protocol optimize Action: Perform Dose-Response & Time-Course Experiments. Standardize Seeding Density. check_protocol->optimize Yes (Inconsistent) check_lysis Degradation Still Inconsistent? Check Protein Extraction. check_protocol->check_lysis No (Consistent Protocol) retest1 Retest Degradation optimize->retest1 retest1->check_lysis optimize_lysis Action: Use Stronger Lysis Buffer (e.g., RIPA) +/- Sonication. check_lysis->optimize_lysis Yes (Possible Issue) check_proteasome Degradation Still Inconsistent? Check Proteasome Function. check_lysis->check_proteasome No (Lysis is Robust) retest2 Retest Degradation optimize_lysis->retest2 retest2->check_proteasome test_proteasome Action: Co-treat with Proteasome Inhibitor (e.g., MG132). check_proteasome->test_proteasome Yes result ERα levels rescued? test_proteasome->result conclusion_yes Conclusion: Proteasome pathway is likely compromised in cells. result->conclusion_yes Yes conclusion_no Conclusion: Issue may be cell-line specific resistance or other advanced factor. result->conclusion_no No

Caption: A logical flowchart for troubleshooting inconsistent ERα degradation.

Detailed Experimental Protocols

Protocol 1: Western Blot for ERα Degradation
  • Cell Seeding and Treatment:

    • Seed MCF-7 cells in 6-well plates at a density that will result in 60-70% confluency at the time of harvest.

    • Allow cells to adhere for 24 hours in complete medium.

    • Replace medium with fresh medium containing this compound (e.g., at 1, 10, and 100 nM) or vehicle control (e.g., 0.1% DMSO).

    • Incubate for the desired time (e.g., 24 or 48 hours).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize samples by diluting with lysis buffer to the same final concentration.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto an 8-10% SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ERα overnight at 4°C.

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH) as well.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an ECL (enhanced chemiluminescence) substrate to the membrane and visualize the bands using a digital imager or X-ray film.

    • Quantify band intensity using software like ImageJ.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed ER+ cells (e.g., MCF-7) in a 96-well plate at a density of 4,000-8,000 cells per well in 100 µL of medium.

    • Allow cells to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add 100 µL of the medium containing the different drug concentrations (or vehicle control) to the wells. Include wells with medium only as a background control.

    • Incubate the plate for the desired treatment period (e.g., 5-6 days).

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance (medium only wells).

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the results to determine the IC50 value.

References

Validation & Comparative

A Comparative Guide to Oral Selective Estrogen Receptor Degraders (SERDs) in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is rapidly evolving with the advent of novel oral Selective Estrogen Receptor Degraders (SERDs). These agents offer the potential for improved efficacy, better tolerability, and a more convenient route of administration compared to the intramuscular SERD fulvestrant. This guide provides an objective comparison of elacestrant, the first FDA-approved oral SERD, with other prominent oral SERDs in clinical development, including imlunestrant, camizestrant, and giredestrant, as well as the PROTAC ER degrader, vepdegestrant.

Mechanism of Action: A Shared Goal with Diverse Approaches

Oral SERDs share a common therapeutic goal: to antagonize and degrade the estrogen receptor alpha (ERα), a key driver of proliferation in the majority of breast cancers.[1] Upon binding to ERα, these molecules induce a conformational change that marks the receptor for proteasomal degradation, thereby reducing ERα levels in cancer cells and inhibiting downstream signaling pathways that promote tumor growth.[1][2][3] This dual mechanism of action—antagonism and degradation—is particularly crucial in overcoming resistance mediated by ESR1 mutations, which can render tumors insensitive to traditional endocrine therapies like aromatase inhibitors.[4]

While the overarching mechanism is similar, subtle differences in the chemical structures of these compounds can influence their potency, selectivity, and pharmacokinetic profiles.

A distinct approach is taken by PROTAC (PROteolysis TArgeting Chimera) ER degraders, such as vepdegestrant. These are bifunctional molecules that act as a bridge between ERα and an E3 ubiquitin ligase, a component of the cell's natural protein disposal system. This induced proximity facilitates the ubiquitination and subsequent degradation of the ERα protein. This catalytic mechanism of action has the potential for more efficient and sustained ERα degradation compared to traditional SERDs.

Preclinical Efficacy: A Head-to-Head Look at Potency

The preclinical potency of these oral SERDs is typically evaluated through their ability to inhibit ERα activity (IC50) and induce its degradation (DC50) in ER+ breast cancer cell lines, such as MCF-7. The following table summarizes publicly available preclinical data. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Compound (Brand Name)ER Antagonism (IC50)ERα Degradation (DC50)Cell Line(s)Key Findings & References
Elacestrant (Orserdu)Not explicitly reported in searches~0.6 nMMCF-7Demonstrates potent, dose-dependent inhibition of ERα expression.
Imlunestrant Not explicitly reported in searchesNot explicitly reported in searchesMCF-7, T47DShows effective degradation of both wild-type and mutant ERα.
Camizestrant (AZD9833)Not explicitly reported in searchesNot explicitly reported in searchesMCF-7, CAMA-1Induces robust and selective ER degradation.
Giredestrant (GDC-9545)~0.05 nMNot explicitly reported in searchesMCF-7Exhibits potent ER antagonism and degradation capabilities that surpass fulvestrant in preclinical models.
Vepdegestrant (ARV-471)~3.06 nM (in MCF7 cells)~1-2 nMMCF-7, T47D, and othersAs a PROTAC, it robustly degrades ER in various ER+ breast cancer cell lines.

Clinical Performance: A Summary of Key Trial Data

The clinical development of these oral SERDs has yielded promising results, with elacestrant already gaining FDA approval. The following table summarizes key efficacy and safety data from pivotal clinical trials.

CompoundTrial NamePhasePatient PopulationComparatorPrimary Endpoint(s)Key Efficacy ResultsCommon Adverse Events (Grade ≥3)
Elacestrant EMERALDIIIER+/HER2- advanced/metastatic breast cancer, pre-treated with 1-2 lines of endocrine therapy, including a CDK4/6 inhibitorStandard of Care (Fulvestrant or Aromatase Inhibitor)Progression-Free Survival (PFS)Significant improvement in PFS vs. SOC, particularly in patients with ESR1 mutations.Nausea, Back Pain, Increased ALT
Imlunestrant EMBER-3IIIER+/HER2- advanced/metastatic breast cancer, pre-treated with endocrine therapyStandard of Care Endocrine TherapyPFSMonotherapy improved PFS in patients with ESR1 mutations. Combination with abemaciclib showed further PFS benefit.Diarrhea, Nausea, Neutropenia
Camizestrant SERENA-2IIER+/HER2- advanced breast cancer, progressed on at least one endocrine therapyFulvestrantPFSImproved PFS compared to fulvestrant, with benefits observed in patients with prior CDK4/6 inhibitor therapy and ESR1 mutations.Not specified in detail in searches
Giredestrant acelERAIIER+/HER2- locally advanced/metastatic breast cancerPhysician's Choice of Endocrine MonotherapyPFSShowed anti-proliferative activity.Not specified in detail in searches
Vepdegestrant VERITAC-2IIIER+/HER2- advanced breast cancer after CDK4/6 inhibitor and endocrine therapyFulvestrantPFSMet primary endpoint of improved PFS in patients with ESR1 mutations.Vomiting, Diarrhea (low incidence reported)

Visualizing the Mechanisms of Action

To further elucidate the distinct mechanisms of these ER degraders, the following diagrams illustrate the key signaling pathways and experimental workflows.

Caption: Mechanism of Action of a conventional Oral SERD.

PROTAC_Mechanism cluster_cell Cancer Cell ER Estrogen Receptor (ERα) Ternary_Complex Ternary Complex (ER-PROTAC-E3) ER->Ternary_Complex PROTAC PROTAC (e.g., Vepdegestrant) PROTAC->ER Binds PROTAC->ER Re-initiates cycle E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ub_ER Ubiquitinated ER Ternary_Complex->Ub_ER Ubiquitination Ubiquitin Ubiquitin Ubiquitin->E3_Ligase Recruited Proteasome Proteasome Ub_ER->Proteasome Targeted for Degradation Degraded_ER Proteasome->Degraded_ER Degrades

Caption: Mechanism of Action of a PROTAC ER Degrader.

Experimental Protocols: Methodologies for Key Assays

The following sections outline the general methodologies for key experiments used to characterize oral SERDs.

ERα Degradation Assay (Western Blot)

This assay quantifies the reduction in ERα protein levels following treatment with a SERD.

1. Cell Culture and Treatment:

  • ER+ breast cancer cells (e.g., MCF-7) are cultured in appropriate media.

  • Cells are seeded and allowed to adhere overnight.

  • Cells are then treated with various concentrations of the oral SERD or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24-48 hours).

2. Protein Extraction:

  • After treatment, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • The total protein concentration of the lysates is determined using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Equal amounts of protein from each sample are separated by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

4. Antibody Incubation and Detection:

  • The membrane is incubated with a primary antibody specific for ERα. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • The intensity of the ERα band is normalized to the loading control.

  • The percentage of ERα degradation is calculated relative to the vehicle-treated control.

  • The DC50 value (the concentration at which 50% of the protein is degraded) is determined from a dose-response curve.

Western_Blot_Workflow A Cell Culture & Treatment (e.g., MCF-7 + SERD) B Protein Extraction (Lysis & Quantification) A->B C SDS-PAGE (Protein Separation) B->C D Western Blot (Transfer to Membrane) C->D E Antibody Incubation (Primary & Secondary) D->E F Detection (Chemiluminescence) E->F G Data Analysis (Quantification & DC50) F->G

Caption: General workflow for a Western Blot-based ERα degradation assay.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of a SERD on the growth of cancer cells.

1. Cell Seeding:

  • ER+ breast cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

2. Drug Treatment:

  • The cells are treated with a serial dilution of the oral SERD or a vehicle control.

3. Incubation:

  • The plates are incubated for a period that allows for multiple cell doublings (e.g., 3-5 days).

4. Viability Measurement:

  • For MTT assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals, which are then solubilized.

  • For CellTiter-Glo® assay: A reagent that measures ATP levels (an indicator of metabolically active cells) is added to each well, generating a luminescent signal.

5. Data Acquisition:

  • The absorbance (for MTT) or luminescence (for CellTiter-Glo®) is read using a microplate reader.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control.

  • An IC50 value (the concentration at which cell proliferation is inhibited by 50%) is determined from a dose-response curve.

Proliferation_Assay_Workflow A Cell Seeding (96-well plate) B Drug Treatment (Serial Dilution of SERD) A->B C Incubation (e.g., 72 hours) B->C D Viability Reagent Addition (e.g., MTT or ATP-based) C->D E Signal Measurement (Absorbance or Luminescence) D->E F Data Analysis (Dose-Response Curve & IC50) E->F

Caption: General workflow for a cell proliferation assay.

Conclusion

The development of oral SERDs represents a significant advancement in the treatment of ER+ breast cancer. Elacestrant has paved the way as the first FDA-approved agent in this class, demonstrating a clear clinical benefit, particularly in patients with ESR1-mutated tumors. Other oral SERDs, such as imlunestrant, camizestrant, and giredestrant, have also shown promising activity in clinical trials. The PROTAC degrader vepdegestrant offers a novel and potent mechanism for ERα degradation that is also proving effective in clinical settings.

For researchers and drug development professionals, the choice of which oral SERD to investigate or develop further will depend on a variety of factors, including their specific preclinical models, target patient populations, and desired therapeutic profiles. The data and methodologies presented in this guide provide a foundation for making informed decisions in this rapidly evolving and promising area of oncology research.

References

"ER degrader 1" compared to vepdegestrant efficacy

Author: BenchChem Technical Support Team. Date: November 2025

As a comparative guide for researchers, scientists, and drug development professionals, this document provides an objective analysis of the efficacy of vepdegestrant, a novel PROteolysis TArgeting Chimera (PROTAC) estrogen receptor (ER) degrader, in relation to established ER-targeting therapies. Due to the nonspecificity of the term "ER degrader 1," this guide will focus on comparing vepdegestrant to fulvestrant, a well-established selective estrogen receptor degrader (SERD) that serves as a critical benchmark in the field. This comparison is supported by extensive preclinical and clinical data, providing a robust framework for evaluating vepdegestrant's performance.

Mechanism of Action: A Tale of Two Degraders

Vepdegestrant operates through a distinct mechanism of action compared to traditional SERDs like fulvestrant. As a PROTAC, vepdegestrant is a heterobifunctional molecule that simultaneously binds to the estrogen receptor and an E3 ubiquitin ligase.[1][2][3] This proximity induces the ubiquitination of the ER, marking it for degradation by the cell's proteasome machinery.[2][3] This direct harnessing of the ubiquitin-proteasome system results in efficient and robust ER degradation. In contrast, fulvestrant, a SERD, induces a conformational change in the ER that indirectly leads to its degradation.

cluster_vepdegestrant Vepdegestrant (PROTAC) Pathway Vepdegestrant Vepdegestrant Ternary_Complex Ternary Complex (ER-Vepdegestrant-E3) Vepdegestrant->Ternary_Complex ER_V Estrogen Receptor (ER) ER_V->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation_V ER Degradation Proteasome->Degradation_V Degrades ER

Vepdegestrant's PROTAC-mediated ER degradation pathway.

Preclinical Efficacy

In preclinical studies, vepdegestrant has demonstrated superior ER degradation and tumor growth inhibition compared to fulvestrant.

ParameterVepdegestrantFulvestrantCell/Animal ModelReference
ER Degradation ≥90%-Wild-type and mutant ER cell lines
Tumor Growth Inhibition (TGI) 87%–123%31%–80%MCF7 orthotopic xenograft models
Efficacy in Resistant Model 102% TGI-ST941/HI/PBR palbociclib-resistant model
Experimental Protocols: Preclinical Studies
  • Cell Lines and Xenograft Models: Studies utilized ER+ breast cancer cell lines, such as MCF7, and patient-derived xenograft (PDX) models, including those with ER Y537S mutations, to assess efficacy in both hormone-dependent and independent, as well as treatment-resistant, contexts.

  • ER Degradation Assays: The extent of ER degradation was quantified in vitro in breast cancer cell lines, with DC50 values reported to be approximately 1-2 nM for vepdegestrant.

  • Tumor Growth Inhibition Studies: In vivo efficacy was evaluated in orthotopic xenograft models, where tumor volume was measured over time in response to treatment with vepdegestrant or fulvestrant.

Clinical Efficacy: The VERITAC-2 Trial

The Phase III VERITAC-2 trial provides the most definitive clinical comparison between vepdegestrant and fulvestrant in patients with ER+/HER2- advanced or metastatic breast cancer that has progressed after treatment with a CDK4/6 inhibitor and endocrine therapy.

Efficacy EndpointVepdegestrantFulvestrantPatient Populationp-valueReference
Median Progression-Free Survival (PFS) 5.0 months2.1 monthsESR1-mutant< .001
6-Month PFS Rate 45.2%22.7%ESR1-mutant-
Clinical Benefit Rate (CBR) 42.1%20.2%ESR1-mutant< .001
Objective Response Rate (ORR) 18.6%4.0%ESR1-mutant.001
Median PFS (All Patients) 3.7 months3.6 monthsIntent-to-Treat (ITT).07

Experimental Protocols: VERITAC-2 Trial

cluster_workflow VERITAC-2 Trial Workflow Patient_Population ER+/HER2- Advanced Breast Cancer (Post-CDK4/6i + ET) Randomization Randomization (1:1) Patient_Population->Randomization Vepdegestrant_Arm Vepdegestrant 200 mg oral, once daily Randomization->Vepdegestrant_Arm Fulvestrant_Arm Fulvestrant 500 mg IM Randomization->Fulvestrant_Arm Primary_Endpoint Primary Endpoint: Progression-Free Survival (PFS) Vepdegestrant_Arm->Primary_Endpoint Fulvestrant_Arm->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: Overall Survival (OS) Objective Response Rate (ORR) Clinical Benefit Rate (CBR) Primary_Endpoint->Secondary_Endpoints

Workflow of the Phase III VERITAC-2 clinical trial.
  • Study Design: A global, randomized, open-label Phase III trial.

  • Patient Population: The study enrolled patients with ER+/HER2-, HER2-negative advanced breast cancer who had progressed after one line of a CDK4/6 inhibitor plus endocrine therapy and no more than one additional line of endocrine therapy. Patients with prior chemotherapy in the advanced setting or prior fulvestrant were excluded.

  • Treatment Arms: Patients were randomized to receive either 200 mg of oral vepdegestrant once daily or 500 mg of intramuscular fulvestrant on days 1 and 15 of the first cycle, and then on day 1 of subsequent cycles.

  • Endpoints: The primary endpoint was progression-free survival (PFS) as assessed by a blinded independent central review in both the ESR1-mutant and the overall intent-to-treat populations. Key secondary endpoints included overall survival, objective response rate, and clinical benefit rate.

Safety and Tolerability

Vepdegestrant has demonstrated a manageable safety profile. In the VERITAC-2 trial, treatment-emergent adverse events (TEAEs) were mostly grade 1 or 2. The most common TEAEs in the vepdegestrant arm were fatigue, increased ALT and AST, and nausea. Grade ≥3 TEAEs occurred in 23.4% of patients receiving vepdegestrant compared to 17.6% with fulvestrant. Discontinuation due to TEAEs was low, at 2.9% for vepdegestrant.

Conclusion

The available data strongly suggest that vepdegestrant offers a significant efficacy advantage over fulvestrant, particularly in the clinically challenging population of patients with ESR1-mutant ER+/HER2- advanced breast cancer. Its novel PROTAC mechanism leads to more profound ER degradation, which translates to improved tumor growth inhibition in preclinical models and a statistically significant and clinically meaningful improvement in progression-free survival in the VERITAC-2 trial. While not showing a statistically significant PFS benefit in the overall ITT population of the VERITAC-2 trial, the robust effect in the ESR1-mutant subgroup positions vepdegestrant as a promising future therapy for this patient population. The oral administration of vepdegestrant also offers a convenience advantage over the intramuscular injections of fulvestrant.

References

Validating ER Degrader Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, confirming that a novel molecule engages and modulates its intended target within a cellular context is a critical step. This guide provides a comprehensive comparison of key methodologies for validating the target engagement of "ER degrader 1," a conceptual selective estrogen receptor (ER) degrader. We will explore direct and indirect methods of confirming target degradation, provide detailed experimental protocols, and present comparative data for established ER degraders.

Mechanism of Action: How ER Degraders Work

Estrogen Receptor (ER) degraders are designed to eliminate ER protein from cancer cells, thereby shutting down the signaling pathways that drive tumor growth.[1] A prominent class of these molecules are Proteolysis-Targeting Chimeras (PROTACs). These heterobifunctional molecules consist of a ligand that binds to the estrogen receptor and another that recruits an E3 ubiquitin ligase.[2] By bringing the ER and the E3 ligase into close proximity, the PROTAC facilitates the tagging of ER with ubiquitin, marking it for destruction by the cell's natural protein disposal machinery, the proteasome.[1][3] This event-driven mechanism allows a single degrader molecule to trigger the destruction of multiple ER proteins.[3]

ER_Degradation_Pathway cluster_cell Cell cluster_ternary Ternary Complex Formation ER_Degrader This compound (PROTAC) Ternary_Complex ER - Degrader - E3 Ligase Complex ER_Degrader->Ternary_Complex ER Estrogen Receptor (ERα) ER->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_ER Polyubiquitinated ERα Ternary_Complex->Ub_ER Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_ER->Proteasome Recognition Degraded_Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated degradation of Estrogen Receptor (ER).

Comparative Analysis of ER Degraders

To contextualize the performance of "this compound," it is useful to compare it against other known ER degraders. The table below summarizes preclinical data for Vepdegestrant, a PROTAC ER degrader, and compares its degradation efficiency with approved and investigational Selective Estrogen Receptor Degraders (SERDs).

DegraderMechanismCell LineDC50 (Degradation)Dmax (Max Degradation)Citation
Vepdegestrant (ARV-471) PROTACMCF-7Not Reported~86%
T47DNot Reported~79%
Fulvestrant SERDMCF-7Not Reported~74%
T47DNot Reported~73%
Elacestrant SERDMCF-7Not Reported~19.5%
T47DNot Reported~8%
Investigational SERDs SERDMCF-7Not Reported55% - 74.5%
(giredestrant, camizestrant, etc.)T47D

Data represents in vitro degradation after 4 hours of treatment. DC50 is the concentration required to achieve 50% of maximal degradation. Dmax is the maximum percentage of protein degradation observed.

Methods for Validating Target Engagement

Several robust methods exist to validate the degradation of ER in response to treatment. These can be broadly categorized as methods that directly quantify protein levels and those that measure the downstream functional consequences of ER degradation.

Western Blotting: The Gold Standard for Protein Quantification

Western blotting is a widely used technique to directly measure the reduction in ER protein levels following treatment with a degrader. It allows for the visualization and quantification of the target protein relative to a loading control.

WB_Workflow Start Start: ER+ Cell Culture (e.g., MCF-7) Treatment Treat with 'this compound' (Time Course/Dose Response) Start->Treatment Lysis Cell Lysis (RIPA Buffer) Treatment->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking (5% Non-fat Milk) Transfer->Blocking Primary_Ab Incubate with Primary Abs (Anti-ERα, Anti-Actin) Blocking->Primary_Ab Secondary_Ab Incubate with HRP- conjugated Secondary Ab Primary_Ab->Secondary_Ab Detect Chemiluminescence Detection (ECL) Secondary_Ab->Detect Analyze Image and Analyze (Quantify Band Intensity) Detect->Analyze End End: Determine DC50 / Dmax Analyze->End

Caption: Experimental workflow for Western Blot analysis.

Experimental Protocol: Western Blot for ERα Degradation

  • Cell Culture and Treatment: Seed ER-positive cells (e.g., MCF-7) in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of "this compound" or a vehicle control (e.g., DMSO) for a set time course (e.g., 0, 4, 8, 24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes.

  • Protein Quantification: Scrape and collect the cell lysates. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and boiling at 95°C for 5-10 minutes. Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control and calculate the percentage of remaining ERα relative to the vehicle-treated control to determine degradation.

RT-qPCR: Measuring Downstream Gene Expression

A functional consequence of ERα degradation is the downregulation of its target genes. Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive method to quantify the mRNA expression levels of ER-responsive genes like GREB1, pS2 (TFF1), and NRIP1. A decrease in the mRNA levels of these genes indicates successful target engagement and functional inactivation of the ER pathway.

qPCR_Workflow Start Start: ER+ Cell Culture (e.g., MCF-7) Treatment Treat with 'this compound' (e.g., 24 hours) Start->Treatment RNA_Lysis Cell Lysis and Total RNA Extraction Treatment->RNA_Lysis RNA_Quant RNA Quantification and Purity Check (A260/A280) RNA_Lysis->RNA_Quant cDNA_Synth Reverse Transcription (cDNA Synthesis) RNA_Quant->cDNA_Synth qPCR_Setup qPCR Setup (Primers for GREB1, pS2, Housekeeping Gene) cDNA_Synth->qPCR_Setup qPCR_Run Run qPCR qPCR_Setup->qPCR_Run Analyze Data Analysis (ΔΔCt Method) qPCR_Run->Analyze End End: Determine Fold Change in Target Gene mRNA Analyze->End Method_Comparison cluster_direct Direct Protein Measurement cluster_indirect Functional Consequence Validation_Methods Validation Methods for Target Engagement Western_Blot Western Blot Validation_Methods->Western_Blot IF_ICW Immunofluorescence / ICW Validation_Methods->IF_ICW RT_qPCR RT-qPCR Validation_Methods->RT_qPCR WB_Pro1 WB_Pro1 Western_Blot->WB_Pro1 Pro: Gold Standard WB_Pro2 WB_Pro2 Western_Blot->WB_Pro2 Pro: Size Confirmation WB_Con1 WB_Con1 Western_Blot->WB_Con1 Con: Low Throughput IF_Pro1 IF_Pro1 IF_ICW->IF_Pro1 Pro: High Throughput IF_Pro2 IF_Pro2 IF_ICW->IF_Pro2 Pro: Quantitative IF_Con1 IF_Con1 IF_ICW->IF_Con1 Con: Antibody Specificity is Critical qPCR_Pro1 qPCR_Pro1 RT_qPCR->qPCR_Pro1 Pro: High Sensitivity qPCR_Pro2 qPCR_Pro2 RT_qPCR->qPCR_Pro2 Pro: Confirms Functional Impact qPCR_Con1 qPCR_Con1 RT_qPCR->qPCR_Con1 Con: Indirect Measurement

References

A New Generation of ER Degraders Outperforms Fulvestrant in ESR1 Mutant Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical and clinical data reveals that novel estrogen receptor (ER) degraders demonstrate superior efficacy over fulvestrant in breast cancer models harboring ESR1 mutations. These next-generation therapies, often referred to as selective estrogen receptor degraders (SERDs), not only show enhanced tumor inhibition but also overcome key resistance mechanisms that limit the effectiveness of fulvestrant.

Fulvestrant, the first-in-class SERD, has been a cornerstone of treatment for ER-positive (ER+) breast cancer. However, its efficacy is often compromised by the emergence of mutations in the estrogen receptor 1 gene (ESR1), which confer ligand-independent receptor activity and drive resistance.[1][2][3] This has spurred the development of novel oral SERDs designed for improved potency and bioavailability, with several showing significant promise in targeting these resistant tumors. This guide provides a detailed comparison of a representative next-generation ER degrader, referred to here as "ER degrader 1" (a proxy for novel oral SERDs like elacestrant, camizestrant, and vepdegestrant), and fulvestrant in ESR1 mutant models.

Superior Efficacy of Novel ER Degraders in Preclinical Models

In vitro and in vivo preclinical studies consistently demonstrate the enhanced antitumor activity of novel ER degraders compared to fulvestrant in the context of ESR1 mutations.

Cell-Based Assays:

Novel oral SERDs have shown greater potency in inhibiting the proliferation of ER+ breast cancer cell lines, including those with engineered or naturally occurring ESR1 mutations. For instance, in MCF-7 cells harboring Y537S or D538G ESR1 mutations, which are common clinically observed resistance mutations, novel degraders exhibit lower GI50 values (the concentration required to inhibit cell growth by 50%) compared to fulvestrant.[4]

Cell LineESR1 MutationThis compound (GI50, nM)Fulvestrant (GI50, nM)Reference
MCF-7 LTEDY537CY537C5>10 (estimated)[4]
SUM44-LTEDY537SY537S100>100 (estimated)

Xenograft Models:

In vivo studies using patient-derived xenograft (PDX) models, which more closely mimic human tumors, further substantiate the superiority of novel ER degraders. In PDX models with ESR1 mutations such as Y537S and D538G, treatment with oral SERDs like imlunestrant and AZD9833 resulted in significant tumor regression, outperforming fulvestrant.

Xenograft ModelESR1 MutationThis compound (Compound)Outcome vs. FulvestrantReference
PDX with Y537SY537SImlunestrantSuperior tumor regression
CTC174 (PDX)D538GAZD9833Equivalent anti-tumor effects to supraclinical fulvestrant

Overcoming Fulvestrant-Specific Resistance

A key advantage of the newer generation of ER degraders is their ability to remain active against tumors that have developed resistance specifically to fulvestrant. Recent research has identified novel F404 mutations in ESR1 that arise in conjunction with pre-existing activating mutations and confer profound resistance to fulvestrant. In silico modeling suggests that these mutations disrupt a critical pi-stacking bond between fulvestrant and the ERα ligand-binding domain.

Crucially, in vitro models have shown that while compound mutations like D538G + F404L lead to fulvestrant resistance, these models remain sensitive to a range of novel oral SERDs, including elacestrant and camizestrant. This indicates a distinct mechanism of action and binding mode for these newer agents that is not compromised by the F404-mediated resistance to fulvestrant.

Clinical Evidence in Patients with ESR1 Mutations

The preclinical advantages of novel oral SERDs have translated into positive clinical outcomes. The phase 3 EMERALD trial, for instance, demonstrated the superiority of elacestrant over standard-of-care endocrine therapy, including fulvestrant, in patients with ER+/HER2- advanced or metastatic breast cancer with ESR1 mutations.

| Clinical Trial | Drug | Comparator | Patient Population | Median Progression-Free Survival (PFS) | Reference | |---|---|---|---|---| | EMERALD | Elacestrant | Fulvestrant or AI | ER+, HER2-, ESR1-mutated | 3.8 months vs 1.9 months | | | SERENA-2 | Camizestrant (75mg) | Fulvestrant | ER+, HER2-, ESR1-mutated | 7.2 months vs 3.7 months | | | VERITAC-2 | Vepdegestrant | Fulvestrant | ER+, HER2-, ESR1-mutated | Statistically significant improvement (specific data pending full publication) | |

At the 6- and 12-month landmarks in the EMERALD trial, a significantly higher percentage of patients on elacestrant were progression-free compared to those on fulvestrant. Similarly, the SERENA-2 trial showed that camizestrant at a 75mg dose reduced the risk of disease progression or death by 67% compared to fulvestrant in patients with ESR1-mutated tumors.

Mechanisms of Action and Signaling Pathways

Both fulvestrant and novel ER degraders function by binding to the estrogen receptor, leading to its degradation via the ubiquitin-proteasome system. This eliminates the receptor, thereby shutting down the ER signaling pathways that drive cancer cell growth. However, the newer oral SERDs appear to induce a conformational change in the ER that is more effective in promoting degradation, particularly in the context of resistance-conferring mutations.

ER_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) ER->ERE Estrogen-dependent Proteasome Proteasome ER->Proteasome Degradation ESR1_mut Mutant ER (ESR1 mut) (e.g., Y537S, D538G) ESR1_mut->ERE Estrogen-independent (Constitutive Activation) ESR1_mut->Proteasome Degradation Gene_Expression Gene Expression (Proliferation, Survival) ERE->Gene_Expression Fulvestrant Fulvestrant Fulvestrant->ER Binds & Induces Degradation Fulvestrant->ESR1_mut Binds & Induces Degradation (Reduced efficacy) ER_Degrader_1 This compound (Oral SERD) ER_Degrader_1->ER Binds & Induces Potent Degradation ER_Degrader_1->ESR1_mut Binds & Induces Potent Degradation

Caption: ER signaling pathway and points of intervention by ER degraders.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the comparison.

Cell Viability Assay (MTT/MTS Assay)

  • Cell Seeding: Breast cancer cells (e.g., MCF-7 with specific ESR1 mutations) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of the ER degrader (e.g., "this compound" or fulvestrant) or vehicle control (DMSO).

  • Incubation: Plates are incubated for 5-7 days at 37°C in a humidified incubator with 5% CO2.

  • MTT/MTS Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well and incubated for 2-4 hours.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: The GI50 values are calculated by plotting the percentage of cell growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Patient-Derived Xenograft (PDX) Model Efficacy Study

  • Tumor Implantation: Fragments of a patient's tumor, previously established and passaged in mice (e.g., harboring a specific ESR1 mutation), are subcutaneously implanted into immunodeficient mice (e.g., NSG mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). Mice are then randomized into treatment groups (e.g., vehicle, fulvestrant, "this compound").

  • Drug Administration: Fulvestrant is typically administered via intramuscular or subcutaneous injection (e.g., 5 mg/mouse, weekly). Oral SERDs are administered daily by oral gavage at specified doses.

  • Tumor Measurement: Tumor volume is measured bi-weekly using calipers (Volume = (length x width²)/2). Body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate tests (e.g., ANOVA).

PDX_Workflow cluster_treatment Treatment Groups Patient Patient Tumor (with ESR1 mutation) Implant Implant into Immunodeficient Mice Patient->Implant Growth Tumor Growth (150-200 mm³) Implant->Growth Randomize Randomize Mice Growth->Randomize Vehicle Vehicle Control Randomize->Vehicle Fulvestrant Fulvestrant (IM/SC) Randomize->Fulvestrant ER_Degrader_1 This compound (Oral) Randomize->ER_Degrader_1 Measure Measure Tumor Volume (Bi-weekly) Vehicle->Measure Fulvestrant->Measure ER_Degrader_1->Measure Analysis Data Analysis (Tumor Growth Inhibition) Measure->Analysis

Caption: Workflow for a Patient-Derived Xenograft (PDX) efficacy study.

Conclusion

The development of novel, orally bioavailable ER degraders represents a significant advancement in the treatment of ER-positive, ESR1-mutant breast cancer. Both preclinical and clinical data strongly support their superiority over fulvestrant in this patient population. These next-generation SERDs demonstrate greater potency, the ability to overcome fulvestrant-specific resistance mechanisms, and improved clinical outcomes. As more data from ongoing trials become available, these agents are poised to change the standard of care for patients with endocrine-resistant breast cancer.

References

Comparative Efficacy of ER Degraders in ER+ Breast Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Estrogen Receptor (ER) degraders in various ER-positive (ER+) breast cancer cell lines. Due to the limited public availability of specific efficacy data for the investigational molecule "ER degrader 1," this guide will focus on a well-characterized, clinical-stage Proteolysis Targeting Chimera (PROTAC) ER degrader, Vepdegestrant (ARV-471), as a representative example. This guide will compare its performance against the established selective ER degrader (SERD), Fulvestrant.

This comparison is supported by experimental data from publicly available studies and aims to provide a clear overview of the relative potency and efficacy of these compounds in preclinical models of ER+ breast cancer.

Mechanism of Action: A Tale of Two Degraders

Estrogen receptor-positive breast cancer is heavily reliant on the ER signaling pathway for its growth and survival. ER degraders represent a therapeutic strategy aimed at eliminating the ER protein, thereby shutting down this critical signaling pathway. While both PROTACs and SERDs induce ER degradation, their mechanisms of action differ significantly.

Selective Estrogen Receptor Degraders (SERDs) , such as Fulvestrant, are compounds that bind directly to the estrogen receptor. This binding induces a conformational change in the receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[1]

PROTAC ER Degraders , like Vepdegestrant, are bifunctional molecules. One end of the molecule binds to the estrogen receptor, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome.[2] This catalytic mechanism allows a single PROTAC molecule to mediate the degradation of multiple ER proteins.

Comparative Efficacy in ER+ Cell Lines

The following tables summarize the in vitro efficacy of Vepdegestrant and Fulvestrant in commonly used ER+ breast cancer cell lines. The data presented includes the half-maximal degradation concentration (DC50) for ERα protein and the half-maximal inhibitory concentration (IC50) for cell viability or proliferation.

Table 1: ERα Degradation (DC50) in ER+ Breast Cancer Cell Lines

CompoundCell LineDC50 (nM)Comments
Vepdegestrant (ARV-471) MCF-7 (WT ESR1)~1Potent degradation of wild-type ERα.
T47D (WT ESR1)Data not available-
CAMA-1 (WT ESR1)Data not available-
Fulvestrant MCF-7 (WT ESR1)1.2Standard SERD for comparison.[3]
T47D (WT ESR1)Data not available-
CAMA-1 (WT ESR1)Data not available-

Note: Data for Vepdegestrant is based on preclinical studies.[4] The lack of publicly available, directly comparable DC50 values for all cell lines highlights a gap in the literature.

Table 2: Inhibition of Cell Proliferation/Viability (IC50) in ER+ Breast Cancer Cell Lines

CompoundCell LineIC50 (nM)Comments
Vepdegestrant (ARV-471) MCF-7 (WT ESR1)Data not available-
T47D (WT ESR1)Data not available-
CAMA-1 (WT ESR1)Data not available-
Fulvestrant MCF-7 (WT ESR1)Data not available-
T47D (WT ESR1)Data not available-
CAMA-1 (WT ESR1)Data not available-

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

ER_Signaling_Pathway ER Signaling and Degrader Mechanism of Action cluster_SERD SERD (e.g., Fulvestrant) cluster_PROTAC PROTAC (e.g., Vepdegestrant) Fulvestrant Fulvestrant ER Estrogen Receptor (ER) Fulvestrant->ER Binds & Induces Conformational Change Vepdegestrant Vepdegestrant E3_Ligase E3 Ubiquitin Ligase Vepdegestrant->E3_Ligase Recruits Vepdegestrant->ER Binds Ubiquitin Ubiquitin E3_Ligase->Ubiquitin Mediates Estrogen Estrogen Estrogen->ER Binds ER_dimer ER Dimerization & Nuclear Translocation ER->ER_dimer Activation ER->Ubiquitin Ubiquitination Degradation ER Degradation ERE Estrogen Response Element (ERE) in DNA ER_dimer->ERE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Promotes Proteasome Proteasome Ubiquitin->Proteasome Targets for Proteasome->Degradation

Figure 1: ER Signaling and Degrader Mechanism of Action

Figure 2: Western Blot Workflow for ERα Degradation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the efficacy of ER degraders.

Western Blotting for ERα Protein Levels

This assay is used to quantify the amount of ERα protein in cells following treatment with an ER degrader.

1. Cell Culture and Treatment:

  • Seed ER+ breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the ER degrader (e.g., Vepdegestrant, Fulvestrant) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

2. Protein Extraction:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Collect the cell lysates and centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay kit.

3. SDS-PAGE and Immunoblotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as GAPDH or β-actin.

4. Densitometry Analysis:

  • Quantify the intensity of the ERα and loading control bands using image analysis software (e.g., ImageJ).

  • Normalize the ERα band intensity to the corresponding loading control band intensity.

Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of the ER degrader on the viability and metabolic activity of cancer cells.

1. Cell Seeding and Treatment:

  • Seed ER+ breast cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the ER degrader or a vehicle control.

2. Incubation:

  • Incubate the cells for a specified period (e.g., 72 hours) to allow the compound to exert its effect.

3. Viability Measurement:

  • For MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • For CellTiter-Glo® Assay:

    • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Measure the luminescence using a luminometer.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value using a non-linear regression model.

Conclusion

This guide provides a comparative overview of the efficacy of ER degraders, using the well-characterized PROTAC ER degrader Vepdegestrant as a representative example in comparison to the established SERD, Fulvestrant. The provided data, though limited in direct head-to-head comparisons across multiple cell lines in the public domain, suggests that novel ER degradation strategies like PROTACs hold significant promise. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers in the field of ER-targeted breast cancer therapy. Further preclinical studies with direct comparisons of a wider range of ER degraders across multiple ER+ cell lines, including those with different ESR1 mutation statuses, are warranted to fully elucidate their relative efficacy and potential clinical applications.

References

A Comparative Guide to the Cross-Reactivity of Estrogen Receptor (ER) Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of Estrogen Receptor (ER) degraders, with a focus on providing supporting experimental data and methodologies. Understanding the selectivity of these compounds is critical for interpreting preclinical and clinical results, as well as for anticipating potential off-target effects.

Introduction to ER Degraders and the Importance of Selectivity

Estrogen Receptor (ER) degraders, including Selective Estrogen Receptor Degraders (SERDs) and Proteolysis Targeting Chimeras (PROTACs), are a cornerstone of therapy for ER-positive breast cancer. These molecules function by binding to the estrogen receptor and inducing its degradation, thereby abrogating ER-mediated signaling that drives tumor growth. While their primary target is the estrogen receptor, the potential for cross-reactivity with other receptors is a key consideration in drug development. Off-target binding can lead to unexpected side effects or, in some cases, synergistic therapeutic effects. Therefore, comprehensive selectivity profiling is an essential step in the characterization of these agents.

Comparative Analysis of Cross-Reactivity

Here, we present available cross-Reactivity data for elacestrant, a recently approved oral SERD. While comprehensive public data for all ER degraders is not always available, the information on elacestrant from regulatory assessments provides valuable insight into its off-target profile. For other agents like vepdegestrant (ARV-471), a PROTAC ER degrader, preclinical studies have emphasized its high selectivity, though detailed panel data is not publicly accessible.

Elacestrant Off-Target Binding Profile

In secondary pharmacology studies reviewed by regulatory agencies, elacestrant was evaluated for its potential to interact with a panel of other receptors. The findings are summarized below.

TargetAssay TypeResultFunctional Activity at Clinically Relevant Concentrations
Cannabinoid Receptor 1 (CB1)Inhibition AssayInhibition ObservedNot specified, but generally considered inactive
Adrenergic Receptor α2aBinding AssayBinding Affinity ObservedNo functional agonist or antagonist activity

Data sourced from publicly available FDA and EMA assessment reports.

These findings suggest that while elacestrant can interact with the cannabinoid CB1 receptor and the adrenergic α2a receptor in vitro, these interactions are not expected to be functionally relevant at the concentrations achieved in patients. This indicates a favorable selectivity profile for elacestrant.

Experimental Protocols

The assessment of compound selectivity is typically performed using a battery of standardized in vitro assays. Below is a detailed methodology for a common approach used in the pharmaceutical industry.

Radioligand Binding Assay for Receptor Cross-Reactivity Screening

This method is used to determine the ability of a test compound to displace a known radiolabeled ligand from a specific receptor, thus indicating the test compound's binding affinity for that receptor.

Objective: To assess the binding affinity of an ER degrader to a panel of off-target receptors.

Materials:

  • Test compound (ER degrader)

  • A panel of cell membranes or recombinant proteins expressing the receptors of interest.

  • Specific radiolabeled ligands for each receptor in the panel.

  • Assay buffer (specific to each receptor).

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: The ER degrader is serially diluted in the appropriate assay buffer to create a range of concentrations.

  • Reaction Mixture Preparation: In each well of a 96-well plate, the following are added in order:

    • Assay buffer.

    • A fixed concentration of the specific radiolabeled ligand.

    • The cell membrane preparation or recombinant protein expressing the target receptor.

    • The test compound at various concentrations.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through the filter plates using a vacuum manifold. The filter membrane traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: The filter plates are dried, and a scintillation cocktail is added to each well. The amount of radioactivity trapped on the filters is then quantified using a microplate scintillation counter.

  • Data Analysis: The raw data (counts per minute) are used to calculate the percentage of inhibition of radioligand binding at each concentration of the test compound. An IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Visualizing Signaling and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

ER_Signaling_and_Off_Target cluster_0 On-Target Pathway cluster_1 Potential Off-Target Interactions ER_Degrader ER Degrader (e.g., Elacestrant) ER Estrogen Receptor (ER) ER_Degrader->ER Binds to CB1 Cannabinoid Receptor 1 ER_Degrader->CB1 Inhibition ADRA2A Adrenergic Receptor α2a ER_Degrader->ADRA2A Binding Ub Ubiquitin ER->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degradation ER Degradation Proteasome->Degradation Leads to

Caption: On-target and potential off-target pathways of an ER degrader.

Radioligand_Binding_Assay cluster_workflow Experimental Workflow cluster_reagents Key Reagents A 1. Prepare serial dilutions of ER Degrader B 2. Add receptor, radioligand, and ER Degrader to plate A->B C 3. Incubate to reach equilibrium B->C D 4. Filter to separate bound and free radioligand C->D E 5. Wash filters to remove non-specific binding D->E F 6. Add scintillant and count radioactivity E->F G 7. Analyze data to determine IC50/Ki F->G R1 ER Degrader R1->A R2 Off-Target Receptor R2->B R3 Radiolabeled Ligand R3->B

Caption: Workflow for a radioligand binding assay.

A Comparative Guide to the Antitumor Activity of Vepdegestrant, a First-in-Class Oral PROTAC ER Degrader

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the antitumor activity of the investigational PROTAC estrogen receptor (ER) degrader, vepdegestrant (ARV-471), with other ER-targeted therapies. The information is intended for researchers, scientists, and drug development professionals to provide an objective overview based on available preclinical and clinical data.

Mechanism of Action: A Novel Approach to ER Degradation

Traditional therapies for estrogen receptor-positive (ER+) breast cancer, such as selective estrogen receptor modulators (SERMs) and aromatase inhibitors, aim to either block the receptor or reduce estrogen levels.[1] Selective estrogen receptor degraders (SERDs) like fulvestrant go a step further by promoting ER degradation, but their efficacy can be limited by poor pharmacokinetics.[2]

Vepdegestrant represents a novel class of ER degraders known as Proteolysis-Targeting Chimeras (PROTACs).[3][4] These bifunctional molecules are designed to harness the body's own cellular protein disposal system, the ubiquitin-proteasome system (UPS), to directly and efficiently eliminate the ER protein.[4] Vepdegestrant is composed of a ligand that binds to the estrogen receptor and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding brings the ER and the E3 ligase into close proximity, forming a ternary complex that triggers the ubiquitination of the ER, marking it for degradation by the proteasome. This catalytic process allows a single vepdegestrant molecule to induce the degradation of multiple ER proteins.

cluster_0 PROTAC ER Degrader Mechanism of Action Vepdegestrant Vepdegestrant Ternary_Complex Ternary Complex (Vepdegestrant-ER-E3 Ligase) Vepdegestrant->Ternary_Complex Binds to ER ER ER ER->Ternary_Complex E3_Ligase E3 Ligase (Cereblon) E3_Ligase->Ternary_Complex Recruited by Vepdegestrant Ubiquitination Polyubiquitination of ER Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targeted for Degradation Degraded_ER Degraded ER (Peptide Fragments) Proteasome->Degraded_ER Degrades

Caption: Mechanism of action of Vepdegestrant.

Comparative Efficacy: Preclinical and Clinical Data

Preclinical In Vitro and In Vivo Data

Preclinical studies have demonstrated the superior ER degradation and antitumor activity of vepdegestrant compared to SERDs like fulvestrant.

ParameterVepdegestrantFulvestrantOther Oral SERDsCell Lines/ModelSource
Maximal ER Degradation (in vitro, 4h) 79-86%73-74%8-74.5%MCF7, T47D
ER Degradation (in vivo) >90%40-65%-ER+ Breast Cancer Models
Tumor Growth Inhibition (TGI) 103%54%-MCF7 Xenograft
Clinical Trial Data: The VERITAC-2 Study

The phase 3 VERITAC-2 trial evaluated the efficacy and safety of vepdegestrant compared to fulvestrant in patients with ER+/HER2- advanced breast cancer who had prior endocrine therapy and a CDK4/6 inhibitor.

EndpointVepdegestrantFulvestrantPatient PopulationSource
Median Progression-Free Survival (PFS) 5.0 months2.1 monthsESR1-mutant
Median Progression-Free Survival (PFS) 3.8 months3.6 monthsOverall Population
Objective Response Rate (ORR) 18.6%4.0%ESR1-mutant
Clinical Benefit Rate (Phase 1/2) 38%-Heavily pretreated patients
Grade 3 or Higher Adverse Events 23%18%Overall Population

These results highlight that vepdegestrant showed a significant improvement in progression-free survival in patients with ESR1-mutant tumors, a common mechanism of resistance to endocrine therapy.

Experimental Protocols

In Vitro ER Degradation Assay
  • Cell Lines: MCF7 and T47D ER+ breast cancer cell lines were used.

  • Treatment: Cells were treated with vepdegestrant, fulvestrant, or other oral SERDs at concentrations ranging from 0.16 nM to 100 nM for 4 hours.

  • Analysis: ER protein levels were quantified by immunoblot (Western blot) analysis to determine the percentage of degradation relative to vehicle-treated control cells.

MCF7 Cell Line-Derived Xenograft (CDX) Model
  • Animal Model: Immunocompromised mice were implanted with MCF7 cells to establish tumors.

  • Treatment: Once tumors reached a specified size, mice were treated orally with vepdegestrant (e.g., 30 mg/kg) or intramuscularly with fulvestrant (e.g., 200 mg/kg).

  • Endpoints:

    • Tumor Growth Inhibition (TGI): Tumor volume was measured regularly over the course of the study (e.g., 28 days), and TGI was calculated relative to a vehicle-treated control group.

    • ER Degradation: At the end of the study, tumors were excised, and ER protein levels in tumor lysates were quantified to assess in vivo target degradation.

cluster_1 In Vivo Antitumor Activity Workflow Start Start Cell_Culture Culture ER+ Breast Cancer Cells (e.g., MCF7) Start->Cell_Culture Implantation Implant Cells into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Establish Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Vep Oral Vepdegestrant Randomization->Treatment_Vep Treatment_Ful Intramuscular Fulvestrant Randomization->Treatment_Ful Treatment_Veh Vehicle Control Randomization->Treatment_Veh Monitoring Monitor Tumor Growth (e.g., for 28 days) Treatment_Vep->Monitoring Treatment_Ful->Monitoring Treatment_Veh->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint TGI_Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->TGI_Analysis ER_Deg_Analysis Measure ER Degradation in Tumor Lysates Endpoint->ER_Deg_Analysis End End TGI_Analysis->End ER_Deg_Analysis->End

Caption: Workflow for assessing in vivo antitumor activity.

Other Investigational ER Degraders

Besides vepdegestrant, other PROTAC ER degraders are in early clinical development, such as AC699, which has also shown promising preliminary antitumor activity, particularly in patients with ESR1 mutations. The development of multiple oral SERDs and PROTAC ER degraders is expanding the therapeutic landscape for ER+ breast cancer, offering potential new options for patients who have developed resistance to standard therapies.

Conclusion

Vepdegestrant demonstrates a distinct and highly efficient mechanism of action compared to traditional endocrine therapies and SERDs. Preclinical data show superior ER degradation and tumor growth inhibition. Clinically, in the VERITAC-2 trial, vepdegestrant has shown a significant benefit in progression-free survival for patients with ESR1-mutant ER+/HER2- advanced breast cancer compared to fulvestrant. These findings support the potential of vepdegestrant as a new backbone therapy in the treatment of ER+ breast cancer. Further research and ongoing clinical trials will continue to define its role, both as a monotherapy and in combination with other targeted agents.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling ER Degrader 1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, the safe and effective handling of novel compounds like ER degrader 1 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the integrity of your research and the safety of your laboratory personnel.

This compound is a potent research chemical designed to induce the degradation of the estrogen receptor (ER).[1] As with any potent compound, understanding and implementing proper handling and disposal protocols are critical. While a specific Safety Data Sheet (SDS) for every ER degrader may not always be readily available, the following guidelines are based on best practices for similar proteolysis-targeting chimeras (PROTACs) and general laboratory safety standards.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive approach to personal protection is crucial when working with this compound. The following table summarizes the recommended PPE to be worn at all times when handling the compound, from initial receipt to final disposal.

PPE CategorySpecific Recommendations
Eye Protection Wear chemical safety goggles or a face shield.
Hand Protection Use chemically resistant gloves, such as nitrile.
Body Protection Wear a laboratory coat.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing stock solutions.[2]

Operational Plan: From Receipt to Experimentation

Proper handling and storage are vital for maintaining the chemical integrity of this compound and ensuring a safe laboratory environment.

Receiving and Storage:

Upon receiving this compound, it is crucial to handle it with care. For long-term storage, it is recommended to store the compound at -20°C under nitrogen, away from moisture.[3][4] If dissolved in a solvent, store the solution at -80°C for up to six months or at -20°C for one month.

Experimental Workflow:

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, from preparation of a stock solution to its application in a cell-based assay.

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis equilibration Equilibrate vial to room temperature weighing Weigh solid compound in a fume hood equilibration->weighing dissolving Dissolve in anhydrous DMSO weighing->dissolving vortexing Vortex or sonicate to dissolve dissolving->vortexing treatment Treat cells with This compound vortexing->treatment cell_culture Culture cells to desired confluency cell_culture->treatment incubation Incubate for specified time treatment->incubation lysis Lyse cells to extract proteins incubation->lysis western_blot Perform Western Blot for ERα levels lysis->western_blot detection Detect protein bands western_blot->detection quantification Quantify band intensities detection->quantification

Experimental workflow for this compound.

Protocol for Preparing a 10 mM Stock Solution:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • In a chemical fume hood, carefully weigh the desired amount of the solid compound.

  • Add the appropriate volume of fresh, anhydrous dimethyl sulfoxide (DMSO) to achieve a 10 mM concentration.

  • Vortex or sonicate the solution until the solid is completely dissolved.

Disposal Plan: Ensuring a Safe and Clean Exit

The proper disposal of this compound and associated chemical waste is a critical final step. Adherence to institutional and local regulations is mandatory.

Waste Segregation and Collection:

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.

  • Container Selection: Use a sturdy, leak-proof, and chemically compatible container for waste collection. Whenever possible, use the original container if it is in good condition.

  • Labeling: Clearly label the waste container with its contents, including the name "this compound waste" and any solvents used.

Disposal Procedure:

The following flowchart outlines the general procedure for the disposal of chemical waste, including this compound.

disposal_plan start Begin Waste Disposal ppe Wear Appropriate PPE start->ppe segregate Segregate Chemical Waste ppe->segregate container Select and Label Appropriate Container segregate->container collect Collect Waste in Designated Area container->collect request Request Waste Pickup from Environmental Health & Safety collect->request end Disposal Complete request->end

General chemical waste disposal plan.

Decontamination:

  • Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with a suitable solvent, such as alcohol.

  • Dispose of all contaminated materials, including gloves and wipes, as chemical waste.

First Aid Measures

In the event of exposure, immediate action is critical. The following table provides first aid guidance.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
Skin Contact Wash off immediately with soap and plenty of water. Remove contaminated clothing.
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

By adhering to these safety and logistical guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery. Always consult your institution's specific safety protocols and the manufacturer's most recent safety information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.